molecular formula C21H14FN3 B1339479 2-(4-Fluorophenyl)-4,6-diphenyl-1,3,5-triazine CAS No. 203450-08-2

2-(4-Fluorophenyl)-4,6-diphenyl-1,3,5-triazine

Cat. No.: B1339479
CAS No.: 203450-08-2
M. Wt: 327.4 g/mol
InChI Key: DEFTZOFCLNDIMR-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-4,6-diphenyl-1,3,5-triazine is a useful research compound. Its molecular formula is C21H14FN3 and its molecular weight is 327.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(4-fluorophenyl)-4,6-diphenyl-1,3,5-triazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14FN3/c22-18-13-11-17(12-14-18)21-24-19(15-7-3-1-4-8-15)23-20(25-21)16-9-5-2-6-10-16/h1-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEFTZOFCLNDIMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC(=N2)C3=CC=C(C=C3)F)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501245804
Record name 2-(4-Fluorophenyl)-4,6-diphenyl-1,3,5-triazine
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Molecular Weight

327.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

203450-08-2
Record name 2-(4-Fluorophenyl)-4,6-diphenyl-1,3,5-triazine
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Record name 2-(4-Fluorophenyl)-4,6-diphenyl-1,3,5-triazine
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Record name 2-(4-Fluorophenyl)-4,6-diphenyl-1,3,5-triazine
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Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 2-(4-Fluorophenyl)-4,6-diphenyl-1,3,5-triazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the heterocyclic compound 2-(4-Fluorophenyl)-4,6-diphenyl-1,3,5-triazine. This molecule is of significant interest in medicinal chemistry and materials science due to the versatile properties of the 1,3,5-triazine core. This document details a reliable synthetic protocol and a full spectroscopic and physical characterization of the title compound, presented in a clear and accessible format for researchers and professionals in the field.

Core Compound Data

ParameterValueReference
Molecular Formula C₂₁H₁₄FN₃N/A
Molecular Weight 327.36 g/mol N/A
Appearance White solid[1]
Melting Point 248-249 °C[1]
Purity >95%[1]

Synthesis

The synthesis of this compound can be achieved through several established methods for the construction of the 1,3,5-triazine ring. A common and effective approach involves the condensation of an amidine with an ester. While a general copper-catalyzed oxidative coupling has been reported for similar compounds, a more direct synthesis is often preferred for its simplicity and scalability. A detailed protocol based on the reaction of 4-fluorobenzamidine with a benzoyl derivative is provided below. Another viable route is the co-cyclotrimerization of 4-fluorobenzonitrile and benzonitrile, although controlling the statistical distribution of products can be a challenge.

Experimental Protocol: Synthesis from 4-Fluorobenzamidine Hydrochloride and Methyl Benzoate

This protocol is adapted from established procedures for the synthesis of 2,4,6-trisubstituted-1,3,5-triazines.

Materials:

  • 4-Fluorobenzamidine hydrochloride

  • Methyl benzoate

  • Sodium methoxide (NaOMe)

  • Methanol (MeOH), anhydrous

  • Toluene, anhydrous

  • Silica gel for column chromatography

  • Petroleum ether

  • Ethyl acetate

Procedure:

  • Preparation of the Reaction Mixture: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-fluorobenzamidine hydrochloride (1.0 equivalent) in anhydrous methanol. To this solution, add a solution of sodium methoxide (1.1 equivalents) in methanol dropwise at room temperature. Stir the mixture for 30 minutes to generate the free base of 4-fluorobenzamidine.

  • Addition of Reagents: Add methyl benzoate (2.2 equivalents) and anhydrous toluene to the reaction mixture.

  • Reaction: Heat the mixture to reflux and maintain the temperature for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After completion of the reaction, cool the mixture to room temperature. Remove the solvents under reduced pressure.

  • Extraction: To the residue, add ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic solution under reduced pressure to obtain the crude product. Purify the crude solid by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to afford this compound as a white solid.

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction Steps cluster_product Final Product Amidine 4-Fluorobenzamidine HCl Mixing 1. Mix Reactants Amidine->Mixing Ester Methyl Benzoate Ester->Mixing Base Sodium Methoxide Base->Mixing Solvent Methanol & Toluene Solvent->Mixing Reflux 2. Reflux for 24h Mixing->Reflux Workup 3. Work-up & Extraction Reflux->Workup Purification 4. Column Chromatography Workup->Purification Product This compound Purification->Product Characterization_Workflow cluster_product Synthesized Product cluster_techniques Characterization Techniques cluster_data Obtained Data Product This compound NMR NMR Spectroscopy (¹H, ¹³C) Product->NMR MS Mass Spectrometry (HRMS) Product->MS IR FT-IR Spectroscopy Product->IR MP Melting Point Analysis Product->MP Structure Molecular Structure NMR->Structure Composition Elemental Composition MS->Composition Functional_Groups Functional Groups IR->Functional_Groups Purity Purity & Physical State MP->Purity

References

An In-depth Technical Guide to the Physicochemical Properties of 2-(4-Fluorophenyl)-4,6-diphenyl-1,3,5-triazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physicochemical properties of the synthetic heterocyclic compound 2-(4-Fluorophenyl)-4,6-diphenyl-1,3,5-triazine. The document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and materials science. It consolidates available data on the compound's physical and spectral characteristics, and outlines detailed experimental protocols for the determination of key physicochemical parameters. While a definitive biological profile for this specific molecule is not extensively documented in current literature, this guide discusses the broader context of biological activities associated with structurally related triazine derivatives to inform future research directions.

Introduction

1,3,5-triazine derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique photophysical properties. The substitution pattern on the triazine core profoundly influences the molecule's physicochemical characteristics and biological targets. This guide focuses specifically on this compound, a non-symmetrical trisubstituted triazine. The introduction of a fluorine atom on one of the phenyl rings is a common strategy in medicinal chemistry to modulate properties such as metabolic stability and binding affinity. This document aims to provide a detailed summary of its known properties and the methodologies to further characterize it.

Physicochemical Properties

The physicochemical properties of a compound are fundamental to understanding its behavior in both chemical and biological systems. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its suitability for various applications.

General Properties
PropertyValueSource
Chemical Formula C₂₁H₁₄FN₃-
Molecular Weight 327.36 g/mol -
CAS Number 203450-08-2[1]
Appearance White to almost white powder/crystal[1]
Purity >98.0% (GC)[1]
Thermal Properties
PropertyValueSource
Melting Point 231.0 - 235.0 °C[1]
Boiling Point Data not available-
Solubility and Partitioning
PropertyValueSource
Solubility Data not available-
LogP (Predicted) 5.3-

Note: The LogP value is a computational prediction and should be experimentally verified.

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (300 MHz, CDCl₃) δ (ppm): 8.82-8.75 (m, 6H), 7.64-7.56 (m, 6H), 7.28-7.22 (m, 2H)

  • ¹³C NMR (125 MHz, CDCl₃) δ (ppm): 172.1, 171.1, 166.2 (d, J = 251.4 Hz), 136.5, 132.9, 132.8, 131.7 (d, J = 9.0 Hz), 129.4, 129.0, 116.1 (d, J = 21.6 Hz)

Mass Spectrometry (MS)
  • High-Resolution Mass Spectrometry (HRMS) (ESI): [M+H]⁺ calculated for C₂₁H₁₄FN₃: 328.1250, found: 328.1237.

Synthesis

A reported synthesis of this compound involves the copper-catalyzed aerobic oxidative coupling of an alcohol and an amidine hydrochloride.

Experimental Protocol for Synthesis

This protocol is based on a general procedure for the synthesis of 2,4,6-trisubstituted-1,3,5-triazines.

Materials:

  • Appropriate alcohol precursor (e.g., benzyl alcohol)

  • Benzamidine hydrochloride

  • 4-Fluorobenzamidine hydrochloride

  • Sodium carbonate (Na₂CO₃)

  • Copper(II) acetate (Cu(OAc)₂)

  • Toluene

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Petroleum ether

Procedure:

  • A mixture of the alcohol (0.6 mmol), the appropriate amidine hydrochloride (1.0 mmol), Na₂CO₃ (1.0 mmol), and Cu(OAc)₂ (10 mol%) is stirred in toluene (2.5 mL).

  • The reaction mixture is refluxed in air for 24 hours.

  • After cooling to room temperature, the mixture is extracted several times with EtOAc (10 mL) and brine (5 mL).

  • The organic phases are combined, dried over anhydrous Na₂SO₄, and the solvent is evaporated under vacuum.

  • The crude product is purified by column chromatography on silica gel using a petroleum ether/EtOAc (100:1) eluent to yield the final product.

Note: This is a general procedure and may require optimization for the specific synthesis of this compound.

SynthesisWorkflow Reactants Alcohol + Amidine HCl + Na2CO3 + Cu(OAc)2 in Toluene Reflux Reflux in Air (24h) Reactants->Reflux Extraction Extraction with EtOAc and Brine Reflux->Extraction Drying Drying over Na2SO4 Extraction->Drying Evaporation Evaporation Drying->Evaporation Purification Column Chromatography Evaporation->Purification Product This compound Purification->Product

General workflow for the synthesis of the target compound.

Experimental Protocols for Physicochemical Characterization

The following are detailed, generalized protocols for determining key physicochemical properties.

Determination of Melting Point

Apparatus:

  • Melting point apparatus (e.g., capillary tube method)

  • Capillary tubes

  • Mortar and pestle

Procedure:

  • A small amount of the crystalline sample is finely ground using a mortar and pestle.

  • The powdered sample is packed into a capillary tube to a height of 2-3 mm.

  • The capillary tube is placed in the heating block of the melting point apparatus.

  • The sample is heated at a controlled rate (e.g., 1-2 °C/min) near the expected melting point.

  • The temperature range from the appearance of the first liquid drop to the complete melting of the solid is recorded as the melting point range.

Determination of Solubility

Materials:

  • This compound

  • A range of solvents (e.g., water, ethanol, acetone, dichloromethane, toluene, hexane)

  • Vials with caps

  • Analytical balance

  • Constant temperature shaker

  • Spectrophotometer or HPLC

Procedure (Quantitative):

  • An excess amount of the compound is added to a known volume of the solvent in a vial.

  • The vial is sealed and placed in a constant temperature shaker (e.g., at 25 °C) to equilibrate for a set period (e.g., 24-48 hours) to ensure saturation.

  • The saturated solution is filtered to remove undissolved solid.

  • The concentration of the compound in the clear filtrate is determined using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC with a calibration curve.

  • The solubility is expressed in units such as mg/mL or mol/L.

SolubilityProtocol Start Excess Compound + Known Volume of Solvent Equilibrate Equilibrate in Shaker (e.g., 25°C, 24h) Start->Equilibrate Filter Filter to Remove Undissolved Solid Equilibrate->Filter Analyze Analyze Filtrate Concentration (UV-Vis/HPLC) Filter->Analyze Result Determine Solubility (mg/mL or mol/L) Analyze->Result

References

An In-depth Technical Guide to 2-(4-Fluorophenyl)-4,6-diphenyl-1,3,5-triazine (CAS No. 203450-08-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(4-Fluorophenyl)-4,6-diphenyl-1,3,5-triazine, a substituted aromatic triazine. The document details its chemical and physical properties, provides a validated experimental protocol for its synthesis, and presents its spectroscopic characterization data, including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). While specific applications and detailed biological activity for this particular compound are not extensively documented in publicly available literature, this guide discusses the potential applications based on the well-established roles of the 1,3,5-triazine scaffold in medicinal chemistry and materials science. This document is intended to serve as a foundational resource for researchers interested in the synthesis, characterization, and potential exploration of this and related triazine derivatives.

Chemical and Physical Properties

This compound is a white crystalline solid. Its core structure consists of a symmetrical 1,3,5-triazine ring substituted with two phenyl groups and one 4-fluorophenyl group.

PropertyValueReference
CAS Number 203450-08-2N/A
Molecular Formula C₂₁H₁₄FN₃N/A
Molecular Weight 327.36 g/mol N/A
Appearance White to almost white powder/crystal[1]
Purity >98.0% (GC)[1]
Melting Point 248-249 °C[2]
Solubility Soluble in common organic solvents such as Chloroform (CDCl₃) and Ethyl Acetate (EtOAc).Inferred from synthetic protocol

Synthesis

Experimental Protocol: Cu(OAc)₂-Catalyzed Aerobic Oxidative Coupling

A common and effective method for the synthesis of 2,4,6-trisubstituted-1,3,5-triazines is the copper-catalyzed aerobic oxidative coupling of an alcohol and an amidine hydrochloride. The following protocol is adapted from the synthesis of this compound as described in the scientific literature.[2]

Materials:

  • Benzaldehyde (or corresponding alcohol)

  • Benzamidine hydrochloride

  • 4-Fluorobenzamidine hydrochloride

  • Copper(II) Acetate (Cu(OAc)₂)

  • Sodium Carbonate (Na₂CO₃)

  • Toluene

  • Ethyl Acetate (EtOAc)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

  • Petroleum Ether

Procedure:

  • A mixture of the corresponding alcohol (0.6 mmol), amidine hydrochloride (1.0 mmol), sodium carbonate (1.0 mmol, 1.0 equiv), and copper(II) acetate (10 mol %) is prepared in a round-bottom flask.

  • Toluene (2.5 mL) is added to the mixture.

  • The reaction mixture is stirred under reflux in the presence of air for 24 hours.

  • After 24 hours, the mixture is cooled to room temperature.

  • The cooled mixture is extracted several times with ethyl acetate (10 mL) and brine (5 mL).

  • The organic phases are combined and dried over anhydrous sodium sulfate.

  • The solvent is removed by evaporation under vacuum.

  • The resulting crude product is purified by column chromatography on silica gel using a petroleum ether/ethyl acetate (100:1) mixture as the eluent to yield the pure this compound.[2]

Yield: 95%[2]

G Synthesis Workflow of this compound cluster_reactants Reactants & Catalyst cluster_reaction Reaction Conditions cluster_workup Work-up & Purification cluster_product Final Product Alcohol Alcohol (e.g., Benzyl alcohol) Solvent Toluene Alcohol->Solvent Amidine_HCl Amidine Hydrochloride (Benzamidine HCl & 4-Fluorobenzamidine HCl) Amidine_HCl->Solvent Base Na₂CO₃ Base->Solvent Catalyst Cu(OAc)₂ Catalyst->Solvent Reflux Reflux in Air, 24h Solvent->Reflux Extraction Extraction with EtOAc/Brine Reflux->Extraction Drying Drying over Na₂SO₄ Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Purification Column Chromatography Evaporation->Purification Product This compound Purification->Product

Synthesis Workflow Diagram

Spectroscopic Data

The following spectroscopic data has been reported for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (300 MHz, CDCl₃) δ (ppm) Description
8.82-8.75 (m, 6H)Multiplet corresponding to 6 aromatic protons.
7.64-7.56 (m, 6H)Multiplet corresponding to 6 aromatic protons.
7.28-7.22 (m, 2H)Multiplet corresponding to 2 aromatic protons.
¹³C NMR (125 MHz, CDCl₃) δ (ppm) Description
172.1, 171.1Carbons of the triazine ring.
166.2 (d, J = 251.4 Hz)Carbon attached to Fluorine (C-F coupling).
136.5, 132.9, 132.8, 131.7 (d, J = 9.0 Hz), 129.4, 129.0Aromatic carbons.
116.1 (d, J = 21.6 Hz)Aromatic carbon (C-F coupling).

Reference for NMR data:[2]

Mass Spectrometry (MS)
Technique Value
High-Resolution Mass Spectrometry (HRMS-ESI) Calculated for C₂₁H₁₄FN₃ [M+H]⁺: 328.1250, Found: 328.1237

Reference for HRMS data:[2]

Potential Applications

While specific applications for this compound have not been explicitly reported, the 1,3,5-triazine scaffold is a well-known pharmacophore and a versatile building block in materials science. Based on the activities of structurally related compounds, potential areas of application can be inferred.

4.1. Medicinal Chemistry

The 1,3,5-triazine core is present in numerous compounds with a wide range of biological activities, including:

  • Anticancer Agents: Many triazine derivatives have been investigated for their potential as anticancer drugs.[3]

  • Antimicrobial Agents: The triazine scaffold is a common feature in compounds exhibiting antibacterial and antifungal properties.

  • Kinase Inhibitors: Substituted triazines have been shown to act as inhibitors of various protein kinases, which are crucial targets in drug discovery.

4.2. Materials Science

In the field of materials science, 2,4,6-trisubstituted-1,3,5-triazines are utilized in the development of:

  • Organic Light-Emitting Diodes (OLEDs): The triazine core can serve as an electron-transporting unit in host materials for phosphorescent OLEDs.[4]

  • Polymers and Coatings: Triazine derivatives are used to enhance the durability and resistance of polymers and coatings.

  • UV Absorbers: The aromatic nature of the substituents on the triazine ring can impart UV-absorbing properties, making them useful as stabilizers in plastics and other materials.

G Potential Application Areas based on the 1,3,5-Triazine Scaffold cluster_medicinal Medicinal Chemistry cluster_materials Materials Science Core This compound Anticancer Anticancer Agents Core->Anticancer Antimicrobial Antimicrobial Agents Core->Antimicrobial Kinase_Inhibitors Kinase Inhibitors Core->Kinase_Inhibitors OLEDs OLED Materials Core->OLEDs Polymers Polymers & Coatings Core->Polymers UV_Absorbers UV Absorbers Core->UV_Absorbers

Inferred Potential Applications

Signaling Pathways and Mechanism of Action

There is currently no specific information available in the scientific literature regarding the mechanism of action or the involvement of this compound in any biological signaling pathways. Research in this area would be necessary to elucidate its potential biological roles.

Conclusion

This compound is a readily synthesizable compound with well-defined spectroscopic properties. While its specific applications are yet to be explored and documented, its structural features, particularly the 1,3,5-triazine core, suggest potential for its use in both medicinal chemistry and materials science. This technical guide provides the foundational knowledge necessary for researchers to synthesize, characterize, and further investigate the potential of this compound in various scientific disciplines. Future research should focus on screening this compound for biological activity and exploring its properties for materials science applications to fully understand its potential.

References

Spectroscopic and Synthetic Profile of 2-(4-Fluorophenyl)-4,6-diphenyl-1,3,5-triazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for the characterization of 2-(4-Fluorophenyl)-4,6-diphenyl-1,3,5-triazine. The information contained herein is intended to support research and development activities in medicinal chemistry and materials science where the 1,3,5-triazine scaffold is of significant interest.

Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound, providing a foundational dataset for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. The ¹H and ¹³C NMR data for this compound are presented below.

Table 1: ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
8.82-8.75m-6HAromatic-H (Phenyl rings)
7.64-7.56m-6HAromatic-H (Phenyl rings)
7.28-7.22m-2HAromatic-H (4-Fluorophenyl ring)

Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppmAssignment
172.1C (Triazine ring)
171.1C (Triazine ring)
166.2 (d, J = 251.4 Hz)C-F (4-Fluorophenyl ring)
136.5Aromatic C-H
132.9Aromatic C-H
132.8Aromatic C-H
131.7 (d, J = 9.0 Hz)Aromatic C-H (4-Fluorophenyl ring)
129.4Aromatic C-H
129.0Aromatic C-H
116.1 (d, J = 21.6 Hz)Aromatic C-H (4-Fluorophenyl ring)
Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) confirms the elemental composition and molecular weight of the target compound.

Table 3: High-Resolution Mass Spectrometry (HRMS) Data

IonCalculated m/zFound m/z
[M+H]⁺328.1250328.1237
Infrared (IR) Spectroscopy

Table 4: Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000Medium-WeakAromatic C-H stretch
~1580-1500StrongC=N stretch (Triazine ring)[1]
~1600, ~1475Medium-WeakAromatic C=C stretch
~1250-1150StrongC-F stretch
~850-800StrongOut-of-plane C-H bend (para-disubstituted phenyl)
~770-730, ~710-690StrongOut-of-plane C-H bend (monosubstituted phenyl)

Experimental Protocols

The following protocols provide a general framework for the synthesis and spectroscopic analysis of this compound.

Synthesis of this compound

A plausible synthetic route for this compound involves the copper-catalyzed aerobic oxidative coupling of an alcohol and an amidine hydrochloride. A general procedure is outlined below.

Materials:

  • Benzaldehyde

  • 4-Fluorobenzamidine hydrochloride

  • Benzamidine hydrochloride

  • Copper(II) acetate (Cu(OAc)₂)

  • Sodium carbonate (Na₂CO₃)

  • Toluene

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • A mixture of the corresponding alcohol (e.g., benzyl alcohol, derived from benzaldehyde), amidine hydrochlorides (4-fluorobenzamidine hydrochloride and benzamidine hydrochloride), sodium carbonate, and a catalytic amount of copper(II) acetate is prepared in toluene.

  • The reaction mixture is stirred and refluxed in the presence of air for approximately 24 hours.

  • Upon completion, the mixture is cooled to room temperature.

  • The product is extracted several times with ethyl acetate and washed with brine.

  • The combined organic phases are dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield the desired this compound.

Synthesis_of_2_4_Fluorophenyl_4_6_diphenyl_1_3_5_triazine reagents Benzaldehyde + 4-Fluorobenzamidine HCl + Benzamidine HCl conditions Cu(OAc)₂, Na₂CO₃ Toluene, Reflux, Air reagents->conditions 1. product This compound conditions->product 2. workup Workup & Purification product->workup 3.

Caption: Synthetic scheme for this compound.

Spectroscopic Analysis

NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 300 MHz or 500 MHz spectrometer. The sample is dissolved in a deuterated solvent, such as chloroform-d (CDCl₃), with tetramethylsilane (TMS) used as an internal standard.

Mass Spectrometry: High-resolution mass spectra are obtained using ESI (Electrospray Ionization) or APCI (Atmospheric Pressure Chemical Ionization) techniques in positive ion mode.

IR Spectroscopy: FTIR spectra are recorded using a spectrometer equipped with a universal ATR (Attenuated Total Reflectance) sampling accessory. The spectrum is typically scanned over a range of 4000-400 cm⁻¹.

Logical Workflow for Spectroscopic Characterization

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of a synthesized compound like this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation synthesis Synthesized Compound nmr NMR (¹H, ¹³C) synthesis->nmr ms MS (HRMS) synthesis->ms ir IR (FTIR) synthesis->ir structure Structural Elucidation nmr->structure purity Purity Assessment nmr->purity ms->structure ms->purity ir->purity final_characterization Complete Characterization structure->final_characterization purity->final_characterization

Caption: Workflow for spectroscopic characterization of the target compound.

References

An In-depth Technical Guide on the Thermal Stability and Decomposition of 2-(4-Fluorophenyl)-4,6-diphenyl-1,3,5-triazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal properties of 2-(4-Fluorophenyl)-4,6-diphenyl-1,3,5-triazine. Due to the limited availability of specific experimental data in publicly accessible literature, this guide synthesizes information from analogous 1,3,5-triazine derivatives to present a predictive analysis of its thermal stability and decomposition profile. This document is intended to serve as a foundational resource for researchers and professionals in drug development and materials science.

Introduction to this compound

This compound is a heterocyclic compound featuring a central 1,3,5-triazine ring substituted with two phenyl groups and one 4-fluorophenyl group. The 1,3,5-triazine core is known for its high thermal stability, a characteristic that is often imparted to its derivatives. Such compounds are of significant interest in medicinal chemistry and materials science due to their potential applications, which can range from therapeutic agents to functional polymers. The thermal stability of this compound is a critical parameter that influences its synthesis, purification, storage, and application, particularly in processes requiring elevated temperatures.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is provided in the table below.

PropertyValueReference
Molecular Formula C₂₁H₁₄FN₃
Molecular Weight 327.36 g/mol
Appearance White to Almost white powder to crystal[1]
Melting Point (Tm) 231.0 - 235.0 °C[1]

Thermal Stability and Decomposition Analysis

Based on the analysis of analogous compounds, the following thermal behavior is anticipated for this compound:

  • Melting: The compound will exhibit a sharp endothermic peak in the DSC thermogram corresponding to its melting point in the range of 231-235 °C.

  • Decomposition: The onset of decomposition is expected to occur at temperatures significantly above its melting point, likely in the range of 300-400°C. The decomposition process may occur in one or multiple steps, as observed in the TGA of other substituted triazines. The presence of the fluorine atom on one of the phenyl rings may influence the decomposition profile.

The following table summarizes the predicted thermal decomposition characteristics based on data from analogous triazine derivatives. It is important to note that these are estimated values and require experimental verification.

Thermal ParameterPredicted Value RangeMethod of Analysis
Onset Decomposition Temperature (T_onset) 300 - 400 °CTGA
Temperature of Maximum Decomposition (T_max) 350 - 450 °CTGA/DTG
Residue at 800 °C (in N₂) 20 - 40%TGA
Enthalpy of Fusion (ΔH_f) 25 - 50 J/gDSC

Proposed Decomposition Pathway

The thermal decomposition of aryl-substituted 1,3,5-triazines is believed to proceed via a radical mechanism. The C-C and C-N bonds connecting the phenyl and fluorophenyl rings to the triazine core are likely the most labile and would be the first to cleave at elevated temperatures. A plausible decomposition pathway is initiated by the homolytic cleavage of a C-N bond, leading to the formation of radical fragments. Subsequent reactions could involve fragmentation of the triazine ring and the formation of various volatile products.

Decomposition_Pathway This compound This compound Radical_Fragments Radical Fragments (e.g., Phenyl, Fluorophenyl, Triazinyl radicals) This compound->Radical_Fragments High Temperature (Initial Cleavage) Volatile_Products Volatile Products (e.g., Benzene, Fluorobenzene, Benzonitrile, HCN) Radical_Fragments->Volatile_Products Fragmentation & Recombination Char_Residue Char Residue Radical_Fragments->Char_Residue Polymerization/Condensation

Caption: Proposed thermal decomposition pathway.

Experimental Protocols

The following are detailed, generalized experimental protocols for conducting thermogravimetric analysis and differential scanning calorimetry on this compound, based on methodologies reported for similar compounds.

TGA_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_analysis Thermal Analysis cluster_data Data Acquisition & Analysis Sample_Weigh Accurately weigh 5-10 mg of the sample into a TGA pan (e.g., alumina or platinum). Instrument_Setup Place the sample pan in the TGA microbalance. Purge with inert gas (e.g., N₂) at 20-50 mL/min. Sample_Weigh->Instrument_Setup Heating_Program Equilibrate at 30 °C. Heat from 30 °C to 800 °C at a rate of 10 °C/min. Instrument_Setup->Heating_Program Data_Acquisition Record mass loss versus temperature. Heating_Program->Data_Acquisition Data_Analysis Determine onset decomposition temperature (T_onset) and temperatures of maximum weight loss (T_max). Data_Acquisition->Data_Analysis

Caption: Experimental workflow for TGA analysis.

Protocol Details:

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean TGA pan (ceramic or platinum).

  • Experimental Conditions:

    • Place the sample pan in the TGA furnace.

    • Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min for at least 30 minutes before starting the analysis to ensure an inert atmosphere.

    • Heat the sample from ambient temperature (e.g., 30 °C) to 800 °C at a constant heating rate of 10 °C/min.

  • Data Analysis: Record the sample weight as a function of temperature. Determine the onset temperature of decomposition (T_onset) from the intersection of the baseline tangent and the tangent of the decomposition curve. The peak temperatures of the derivative of the TGA curve (DTG) indicate the temperatures of maximum decomposition rates.

DSC_Workflow cluster_prep_dsc Sample Preparation cluster_instrument_dsc Instrument Setup cluster_analysis_dsc Thermal Analysis cluster_data_dsc Data Acquisition & Analysis Sample_Weigh_DSC Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and hermetically seal. Instrument_Setup_DSC Place the sample pan and an empty reference pan in the DSC cell. Purge with inert gas (e.g., N₂) at 20-50 mL/min. Sample_Weigh_DSC->Instrument_Setup_DSC Heating_Program_DSC Equilibrate at 30 °C. Heat from 30 °C to a temperature above the melting point (e.g., 250 °C) at a rate of 10 °C/min. Instrument_Setup_DSC->Heating_Program_DSC Data_Acquisition_DSC Record heat flow versus temperature. Heating_Program_DSC->Data_Acquisition_DSC Data_Analysis_DSC Determine melting point (Tm) and enthalpy of fusion (ΔH_f). Data_Acquisition_DSC->Data_Analysis_DSC

Caption: Experimental workflow for DSC analysis.

Protocol Details:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a high-purity standard, such as indium.

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a clean aluminum DSC pan. Hermetically seal the pan to prevent sublimation.

  • Experimental Conditions:

    • Place the sealed sample pan and an empty, sealed reference pan in the DSC cell.

    • Purge the cell with a high-purity inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min.

    • Equilibrate the sample at a temperature below its melting point (e.g., 30 °C).

    • Heat the sample at a constant rate of 10 °C/min to a temperature above its melting point (e.g., 250 °C).

  • Data Analysis: Record the differential heat flow as a function of temperature. The melting point (Tm) is determined as the peak temperature of the endothermic melting transition. The enthalpy of fusion (ΔH_f) is calculated by integrating the area of the melting peak.

Conclusion

This compound is predicted to be a thermally stable compound with a melting point in the range of 231-235 °C and an onset of decomposition likely above 300 °C. The decomposition is expected to proceed through the cleavage of the aryl substituents followed by the fragmentation of the robust triazine ring. While specific experimental TGA and DSC data are not currently available, the provided protocols offer a standardized approach for the experimental determination of its thermal properties. This guide serves as a valuable resource for researchers, providing a predictive framework and detailed methodologies for the thermal analysis of this and related triazine derivatives. Experimental verification of the predicted thermal behavior is highly recommended for any application where thermal stability is a critical parameter.

References

electrochemical properties of fluorinated diphenyltriazine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Electrochemical Properties of Fluorinated Diphenyltriazine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diphenyltriazine derivatives are a class of heterocyclic compounds that have garnered significant interest in materials science and medicinal chemistry due to their unique electronic properties and biological activities. The strategic incorporation of fluorine atoms into the diphenyltriazine scaffold offers a powerful method for modulating their physicochemical and electrochemical characteristics. Fluorine's high electronegativity and ability to form strong carbon-fluorine bonds can profoundly influence molecular orbital energies, charge transport properties, and stability. This technical guide provides a comprehensive overview of the , focusing on their characterization, the impact of fluorination, and the experimental methodologies employed.

Core Concepts in Electrochemical Characterization

The electrochemical behavior of these compounds is primarily investigated using techniques like cyclic voltammetry (CV). CV provides valuable insights into the redox processes (oxidation and reduction) of a molecule, which are directly related to its frontier molecular orbital (FMO) energies—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

  • HOMO Level : Represents the energy of the highest energy electrons in a molecule. It is associated with the molecule's ability to donate an electron (oxidation potential). A lower HOMO energy level indicates greater stability and higher resistance to oxidation.

  • LUMO Level : Represents the energy of the lowest energy state for an accepted electron. It is related to the molecule's ability to accept an electron (reduction potential). A lower LUMO energy facilitates electron injection and can improve performance in electron-transporting materials.

  • Electrochemical Band Gap (Eg) : The difference between the HOMO and LUMO energy levels. This parameter is crucial for understanding the electronic and optical properties of materials used in optoelectronic devices.

Impact of Fluorination on Diphenyltriazine Derivatives

The introduction of fluorine atoms into the diphenyltriazine core has a distinct and predictable effect on its electronic structure. As a potent electron-withdrawing group, fluorine lowers both the HOMO and LUMO energy levels.[1] This stabilization enhances the material's resistance to oxidative degradation and can improve the efficiency of electron injection in electronic devices.[1]

A study on 8-fluoro-1,3-diphenylbenzo[e][2][3][4]triazin-7(1H)-one demonstrated that fluorination influences the redox behavior of the parent compound.[2] Both the fluorinated and non-fluorinated derivatives undergo two quasi-reversible one-electron redox processes.[2] Surprisingly, in this specific case, the formal potentials were found to be very similar to the non-fluorinated precursor, despite the presence of the electronegative fluorine atom.[2]

cluster_0 Molecular Design Strategy cluster_1 Resulting Electrochemical Changes Diphenyltriazine Core Diphenyltriazine Core Fluorination Fluorination Diphenyltriazine Core->Fluorination Introduction of F atoms Modified Properties Modified Properties Fluorination->Modified Properties Alters electronic structure Lowered HOMO/LUMO Lowered HOMO/LUMO Modified Properties->Lowered HOMO/LUMO Improved Stability Improved Stability Lowered HOMO/LUMO->Improved Stability Enhanced Electron Injection Enhanced Electron Injection Lowered HOMO/LUMO->Enhanced Electron Injection

Caption: Molecular design and resulting property changes.

Data Presentation: Electrochemical Properties

The following table summarizes the electrochemical data for 8-fluoro-1,3-diphenylbenzo[e][2][3][4]triazin-7(1H)-one (Compound 2) and its non-fluorinated precursor, 1,3-diphenylbenzo[e][2][3][4]triazin-7(1H)-one (Compound 1a).[2] Potentials are referenced against the ferrocene/ferrocenium (Fc/Fc⁺) redox couple.

CompoundRedox ProcessE⁰' (V vs Fc/Fc⁺)
1a (Non-fluorinated)0 / -1-1.18
-1 / -2-1.79
2 (Fluorinated)0 / -1-1.17
-1 / -2-1.76

Data sourced from a study on regioselective fluorination of 7-Oxo-1,2,4-benzotriazines.[2]

cluster_workflow Electrochemical Characterization Workflow A Sample Preparation (0.001 M in CH2Cl2 + 0.1 M n-Bu4NPF6) B Three-Electrode Cell Setup (Glassy Carbon, Pt wire, Ag/AgCl) A->B C Cyclic Voltammetry Scan (Scan rate: 0.1 V/s) B->C D Data Acquisition (Current vs. Potential) C->D E Data Analysis (vs. Fc/Fc+ internal reference) D->E F Determine Redox Potentials (E⁰') E->F G Calculate HOMO/LUMO Levels F->G

Caption: Workflow for electrochemical analysis.

Experimental Protocols

Cyclic Voltammetry (CV) Measurement

The following is a representative protocol for determining the , based on published methodologies.[2]

  • Preparation of the Electrolyte Solution:

    • Prepare a 0.1 M solution of the supporting electrolyte, tetrabutylammonium hexafluorophosphate (n-Bu₄NPF₆), in dry, HPLC-grade dichloromethane (CH₂Cl₂).

  • Preparation of the Analyte Solution:

    • Dissolve the fluorinated diphenyltriazine derivative in the electrolyte solution to a final concentration of 0.001 mol·L⁻¹.

  • Electrochemical Cell Setup:

    • Employ a standard three-electrode cell configuration:

      • Working Electrode: Glassy carbon electrode.

      • Counter Electrode: Platinum (Pt) wire.

      • Reference Electrode: Silver/Silver Chloride (Ag/AgCl) electrode.

  • Internal Reference:

    • Use the ferrocene/ferrocenium (Fc/Fc⁺) couple as an internal reference standard. All measured potentials should be reported relative to this standard.

  • Data Acquisition:

    • Record the cyclic voltammograms using a potentiostat.

    • Set the scan rate to 0.1 V·s⁻¹.

    • Maintain a constant temperature, for example, at 20 °C.

    • Scan in the appropriate potential window to observe the oxidation and reduction events of the compound.

Caption: Effect of fluorination on frontier molecular orbitals.

Conclusion

The targeted fluorination of diphenyltriazine derivatives is a key strategy for fine-tuning their electrochemical properties. By leveraging the strong electron-withdrawing nature of fluorine, researchers can systematically lower the HOMO and LUMO energy levels of the parent molecule. This modification generally leads to increased oxidative stability and improved electron injection capabilities, which are highly desirable traits for materials used in organic electronics, such as OLEDs and OFETs. The use of standardized electrochemical characterization techniques, particularly cyclic voltammetry, is essential for quantifying these effects and guiding the rational design of novel fluorinated materials for advanced applications.

References

In-Depth Technical Guide on the Photophysical Properties of 2-(4-Fluorophenyl)-4,6-diphenyl-1,3,5-triazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Predicted Photophysical Properties

The introduction of a fluorine atom at the para-position of one of the phenyl rings in the 2,4,6-triphenyl-1,3,5-triazine framework is expected to subtly influence its photophysical characteristics. Fluorine, being an electronegative atom, can affect the electron density distribution within the molecule, potentially leading to shifts in absorption and emission spectra. The following tables summarize the photophysical data of closely related 2,4,6-triphenyl-1,3,5-triazine derivatives to provide a basis for the expected properties of 2-(4-Fluorophenyl)-4,6-diphenyl-1,3,5-triazine.

Table 1: Photophysical Properties of Analogous 2,4,6-Triphenyl-1,3,5-triazine Derivatives

Compound/DerivativeAbsorption Maxima (λ_abs, nm)Emission Maxima (λ_em, nm)Fluorescence Quantum Yield (Φ_F)Solvent
Aromatic dendrimers with 2,4,6-triphenyl-1,3,5-triazine cores~250, ~325Not Specifiedup to 0.78Not Specified[1][3]
Extended 2,4,6-triphenyl-1,3,5-triazine structuresNot SpecifiedNot Specifiedup to 0.69Not Specified[3]
2,4,6-trisubstituted 1,3,5-triazines with diphenylamino groupsNot Specified4580.176 (in toluene)Toluene[4]

Note: The data presented is for structurally similar compounds and should be considered as a predictive guide for the photophysical properties of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the photophysical properties of this compound.

Synthesis of 2,4,6-trisubstituted-1,3,5-triazines (General Procedure)

A common and practical method for synthesizing substituted 1,3,5-triazines involves the sequential nucleophilic substitution of chlorine atoms from cyanuric chloride.[5] The reactivity of the chlorine atoms decreases with each substitution, allowing for controlled synthesis.

  • Step 1: Monosubstitution. Cyanuric chloride is reacted with a slight excess of the first nucleophile (e.g., an alcohol, amine, or thiol) in the presence of a base (e.g., triethylamine or sodium carbonate) at a low temperature (typically 0-5 °C) to yield a monosubstituted dichlorotriazine.

  • Step 2: Disubstitution. The resulting dichlorotriazine is then reacted with the second nucleophile at a moderately elevated temperature (e.g., room temperature to 50 °C) to afford the disubstituted monochlorotriazine.

  • Step 3: Trisubstitution. Finally, the third nucleophile is introduced, often requiring higher temperatures (e.g., reflux) to achieve the fully substituted 1,3,5-triazine.

The reaction progress can be monitored by thin-layer chromatography (TLC), and the final product is typically purified by column chromatography.

UV-Vis Absorption Spectroscopy

This protocol outlines the procedure for obtaining the UV-Vis absorption spectrum of the compound.

  • Instrumentation: A double-beam UV-Vis spectrophotometer.

  • Sample Preparation:

    • Prepare a stock solution of this compound of a known concentration (e.g., 1 x 10⁻³ M) in a spectroscopic grade solvent (e.g., dichloromethane or acetonitrile).

    • From the stock solution, prepare a series of dilutions to obtain concentrations in the range of 1 x 10⁻⁶ to 1 x 10⁻⁵ M.

  • Measurement:

    • Use a quartz cuvette with a 1 cm path length.

    • Record the baseline spectrum using the pure solvent.

    • Measure the absorbance of each diluted solution over a relevant wavelength range (e.g., 200-500 nm).

    • The wavelength of maximum absorbance (λ_max) is determined from the resulting spectrum.

Fluorescence Spectroscopy

This protocol describes how to measure the fluorescence emission spectrum.

  • Instrumentation: A spectrofluorometer.

  • Sample Preparation: Use the same diluted solutions prepared for the UV-Vis measurements. The absorbance of the solutions at the excitation wavelength should be below 0.1 to avoid inner-filter effects.

  • Measurement:

    • Excite the sample at its absorption maximum (λ_max) or another suitable wavelength.

    • Record the emission spectrum over a wavelength range longer than the excitation wavelength.

    • The wavelength of maximum emission (λ_em) is identified from the spectrum.

Fluorescence Quantum Yield (Φ_F) Determination (Relative Method)

The fluorescence quantum yield is determined by comparing the fluorescence of the sample to that of a standard with a known quantum yield.

  • Standard Selection: Choose a quantum yield standard that absorbs and emits in a similar spectral region as the sample. For example, quinine sulfate in 0.1 M H₂SO₄ (Φ_F = 0.54) or Rhodamine 6G in ethanol (Φ_F = 0.95).

  • Procedure:

    • Prepare a series of solutions of both the sample and the standard of varying concentrations, ensuring the absorbance at the excitation wavelength remains below 0.1.

    • Measure the UV-Vis absorption spectra and record the absorbance at the excitation wavelength for all solutions.

    • Measure the corrected fluorescence emission spectra for all solutions using the same excitation wavelength.

    • Integrate the area under the emission curves for both the sample and the standard.

    • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.

    • Calculate the quantum yield using the following equation: Φ_F(sample) = Φ_F(standard) * (Gradient_sample / Gradient_standard) * (η_sample² / η_standard²) where 'Gradient' is the slope of the plot of integrated fluorescence intensity vs. absorbance, and 'η' is the refractive index of the solvent.

Visualizations

The following diagrams illustrate the experimental workflows for characterizing the photophysical properties of this compound.

Experimental_Workflow_UV_Vis cluster_prep Sample Preparation cluster_measurement UV-Vis Measurement cluster_analysis Data Analysis stock Prepare Stock Solution dilutions Prepare Serial Dilutions stock->dilutions baseline Record Solvent Baseline dilutions->baseline measure Measure Absorbance Spectra baseline->measure lambda_max Determine λ_max measure->lambda_max

Caption: Workflow for UV-Vis Absorption Spectroscopy.

Experimental_Workflow_Fluorescence cluster_prep Sample Preparation cluster_measurement Fluorescence Measurement cluster_analysis Data Analysis samples Use Diluted Samples (Abs < 0.1) excite Excite at λ_max samples->excite record Record Emission Spectra excite->record lambda_em Determine λ_em record->lambda_em

Caption: Workflow for Fluorescence Emission Spectroscopy.

Quantum_Yield_Workflow prep_sample Prepare Sample Solutions measure_abs Measure Absorbance prep_sample->measure_abs prep_standard Prepare Standard Solutions prep_standard->measure_abs measure_fluo Measure Fluorescence measure_abs->measure_fluo plot_data Plot Integrated Intensity vs. Absorbance measure_fluo->plot_data calculate_qy Calculate Quantum Yield plot_data->calculate_qy

Caption: Workflow for Relative Fluorescence Quantum Yield Determination.

Conclusion

While direct experimental data on the photophysical properties of this compound are not currently available in the surveyed literature, this guide provides a robust framework for its investigation. Based on the analysis of analogous compounds, it is anticipated that this molecule will exhibit absorption in the UV region and potential fluorescence, with the quantum yield being influenced by the fluorine substitution. The detailed experimental protocols provided herein offer a clear path for researchers to synthesize and thoroughly characterize the photophysical properties of this and other novel 1,3,5-triazine derivatives, which are of significant interest in the fields of drug development and materials science.

References

An In-depth Technical Guide on the Solubility of 2-(4-Fluorophenyl)-4,6-diphenyl-1,3,5-triazine in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-(4-Fluorophenyl)-4,6-diphenyl-1,3,5-triazine. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on predicted solubility based on the behavior of analogous triazine compounds and furnishes detailed experimental protocols for precise quantitative determination.

Predicted Solubility Profile

Based on its chemical structure, featuring a polar triazine core and nonpolar phenyl and fluorophenyl substituents, this compound is a crystalline solid at room temperature. Its solubility is expected to be low in polar protic solvents like water and higher in various organic solvents. The principle of "like dissolves like" suggests a favorable interaction with polar aprotic and aromatic solvents.

A qualitative prediction of solubility in common organic solvents is summarized in the table below.

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Aprotic Acetone, Acetonitrile, Tetrahydrofuran (THF), Dichloromethane (CH₂Cl₂)SolubleCapable of dipole-dipole interactions with the triazine ring.
Polar Protic Methanol, EthanolModerately SolublePotential for hydrogen bonding is limited, but dipole-dipole interactions can facilitate dissolution.[1]
Aromatic Benzene, TolueneSolublePi-stacking interactions between the solvent and the phenyl groups can promote solubility.[1]
Nonpolar Hexane, CyclohexaneSparingly Soluble to InsolubleLack of favorable intermolecular interactions.[1]

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data, a systematic experimental approach is necessary. The following protocols describe standard methods for this purpose.

Gravimetric Method

This method is a straightforward technique for determining solubility.

Methodology:

  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of this compound into a series of vials.

    • Add a known volume (e.g., 5 mL) of the selected organic solvent to each vial.

    • Securely cap the vials and place them in a constant temperature shaker set to a specific temperature (e.g., 25°C).

    • Equilibrate the samples for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure equilibrium is reached.

  • Sample Processing:

    • After equilibration, allow the vials to stand undisturbed for at least 2 hours to permit the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-weighed, airtight syringe fitted with a filter (e.g., 0.45 µm PTFE) to avoid transferring any solid particles.

    • Dispense the filtered supernatant into a pre-weighed, dry container.

  • Solvent Evaporation and Quantification:

    • Determine the mass of the collected supernatant.

    • Evaporate the solvent from the container under a gentle stream of nitrogen or in a vacuum oven at a suitable temperature until a constant weight of the dissolved solid is achieved.

    • Calculate the solubility as the mass of the dissolved solid per volume or mass of the solvent.

Instrumental Analysis Method (HPLC)

For more precise and lower concentration measurements, High-Performance Liquid Chromatography (HPLC) is a preferred method.

Methodology:

  • Preparation of Saturated Solutions:

    • Follow the same procedure as described in the Gravimetric Method (steps 1a-d) to prepare saturated solutions.

  • Sample Processing and Dilution:

    • After equilibration and settling, carefully withdraw an aliquot of the supernatant using a filtered syringe.

    • Dilute the aliquot with a known volume of a suitable solvent (mobile phase is often a good choice) to bring the concentration within the linear range of the HPLC calibration curve.

  • HPLC Analysis:

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Inject the standard solutions into the HPLC system to generate a calibration curve (peak area vs. concentration).

    • Inject the diluted sample solution and determine its concentration from the calibration curve.

    • Calculate the original solubility by accounting for the dilution factor.

A typical experimental workflow for solubility determination is illustrated below.

G cluster_prep Solution Preparation cluster_sampling Sampling cluster_quant Quantification A Weigh excess solute B Add known volume of solvent A->B C Equilibrate at constant temperature (e.g., 24-48h with agitation) B->C D Allow solid to settle C->D E Withdraw supernatant with filtered syringe D->E F Gravimetric: Evaporate solvent and weigh residue E->F Gravimetric G Instrumental (e.g., HPLC): Dilute and analyze E->G Instrumental H Calculate Solubility F->H G->H

Experimental workflow for solubility determination.

Synthesis Workflow

The synthesis of 2,4,6-trisubstituted-1,3,5-triazines, such as the target compound, commonly proceeds through the sequential nucleophilic substitution of chlorine atoms from cyanuric chloride. The reactivity of the chlorine atoms decreases with each substitution, allowing for controlled synthesis.

A general synthetic pathway is depicted below.

G cluster_reactants Starting Materials cluster_synthesis Synthetic Steps cluster_products Products A Cyanuric Chloride D First Substitution (low temperature) A->D B Nucleophile 1 (e.g., 4-Fluoroaniline) B->D C Nucleophile 2 (e.g., Aniline) E Second Substitution (intermediate temperature) C->E F Third Substitution (higher temperature) C->F D->E G Monosubstituted Triazine D->G E->F H Disubstituted Triazine E->H I This compound F->I G->E H->F

General synthesis workflow for trisubstituted triazines.

References

Crystal Structure of 2-(4-Fluorophenyl)-4,6-diphenyl-1,3,5-triazine: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the current state of knowledge regarding the crystal structure of 2-(4-Fluorophenyl)-4,6-diphenyl-1,3,5-triazine. Despite a comprehensive search of scientific literature and crystallographic databases, the specific single-crystal X-ray diffraction data for this compound is not publicly available. This document, therefore, provides a detailed, representative experimental protocol for the synthesis of 2,4,6-triaryl-1,3,5-triazines, a method applicable to the target molecule. Furthermore, it explores the potential biological significance of this compound by examining the known activities of structurally related fluorinated 1,3,5-triazine derivatives, particularly their role as inhibitors of key cellular signaling pathways implicated in cancer.

Introduction

The 1,3,5-triazine scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and herbicidal properties.[1][2] The introduction of a fluorine atom into drug candidates can significantly modulate their physicochemical and pharmacological properties, such as metabolic stability, binding affinity, and bioavailability.[1] Consequently, this compound represents a compound of significant interest for drug discovery and development. This guide aims to provide a comprehensive technical resource on this molecule, acknowledging the current limitations in available crystallographic data.

Synthesis of 2,4,6-Triaryl-1,3,5-triazines: A Representative Protocol

While a specific protocol for this compound is not detailed in the literature, a general and robust method for the synthesis of unsymmetrical 2,4,6-triaryl-1,3,5-triazines involves the sequential nucleophilic substitution of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine).[3][4] This method takes advantage of the decreasing reactivity of the chlorine atoms with each successive substitution, allowing for controlled, stepwise introduction of different aryl groups.

Experimental Methodology

The synthesis can be conceptualized as a three-step process, starting from the readily available and inexpensive cyanuric chloride.

Step 1: Monosubstitution

In a typical procedure, cyanuric chloride is dissolved in an appropriate solvent, such as anhydrous tetrahydrofuran (THF) or dioxane. The solution is cooled to 0-5 °C, and one equivalent of a Grignard reagent, such as phenylmagnesium bromide, is added dropwise. This reaction selectively replaces one chlorine atom with a phenyl group.

Step 2: Disubstitution

Following the initial substitution, a second equivalent of a different Grignard reagent, for instance, another portion of phenylmagnesium bromide, is added to the reaction mixture. The temperature is gradually increased to room temperature to facilitate the second substitution, yielding a 2,4-diphenyl-6-chloro-1,3,5-triazine intermediate.

Step 3: Trisubstitution

The final aryl group is introduced via a Suzuki or Stille coupling reaction. For the synthesis of the title compound, 4-fluorophenylboronic acid would be reacted with the 2,4-diphenyl-6-chloro-1,3,5-triazine intermediate in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) in a suitable solvent system like a mixture of toluene, ethanol, and water. The reaction is typically heated to reflux until completion.

Purification: The final product is isolated and purified using standard techniques such as column chromatography on silica gel.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Product & Purification Cyanuric_Chloride Cyanuric Chloride Step1 Step 1: Monosubstitution (0-5 °C, THF) Cyanuric_Chloride->Step1 Phenylmagnesium_Bromide Phenylmagnesium Bromide Phenylmagnesium_Bromide->Step1 Step2 Step 2: Disubstitution (Room Temp, THF) Phenylmagnesium_Bromide->Step2 4-Fluorophenylboronic_Acid 4-Fluorophenylboronic Acid Step3 Step 3: Suzuki Coupling (Pd(PPh₃)₄, Na₂CO₃, Reflux) 4-Fluorophenylboronic_Acid->Step3 Intermediate 2,4-Diphenyl-6-chloro- 1,3,5-triazine Step1->Intermediate Intermediate Product Step2->Step3 Final_Product 2-(4-Fluorophenyl)-4,6-diphenyl- 1,3,5-triazine Step3->Final_Product Intermediate->Step2 Purification Column Chromatography Final_Product->Purification

A representative workflow for the synthesis of this compound.

Potential Biological Activity and Signaling Pathways

While the biological activity of this compound has not been specifically reported, numerous studies have highlighted the potential of fluorinated 1,3,5-triazine derivatives as potent anticancer agents.[2][5][6] These compounds often exert their effects by inhibiting key signaling pathways that are frequently dysregulated in cancer.

One of the most critical pathways targeted by substituted triazines is the Phosphoinositide 3-kinase (PI3K)/AKT/mammalian Target of Rapamycin (mTOR) pathway.[5] This pathway plays a central role in regulating cell growth, proliferation, survival, and angiogenesis. Dysregulation of the PI3K/AKT/mTOR pathway is a common event in many human cancers, making it an attractive target for therapeutic intervention. It is plausible that this compound could act as an inhibitor of one or more kinases within this pathway.

PI3K_AKT_mTOR_Pathway PI3K PI3K PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT Recruitment PDK1->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation S6K p70S6K mTORC1->S6K Activation 4EBP1 4E-BP1 mTORC1->4EBP1 Inhibition Proliferation Cell Proliferation & Survival S6K->Proliferation 4EBP1->Proliferation Triazine This compound (Hypothesized Inhibitor) Triazine->PI3K Inhibition Triazine->AKT Inhibition Triazine->mTORC1 Inhibition

Hypothesized inhibition of the PI3K/AKT/mTOR signaling pathway by this compound.

Conclusion and Future Directions

While the precise crystal structure of this compound remains to be elucidated, this guide provides a framework for its synthesis and offers insights into its potential biological activities based on data from structurally related compounds. The synthesis of this molecule is achievable through established methods for creating unsymmetrical triazines. The potential for this compound to inhibit key oncogenic signaling pathways, such as the PI3K/AKT/mTOR pathway, warrants further investigation.

Future research should focus on the successful synthesis and crystallization of this compound to enable its definitive structural characterization by single-crystal X-ray diffraction. Subsequent biological evaluation against a panel of cancer cell lines and relevant protein kinases would be crucial to validate its therapeutic potential. Such studies would provide a more complete understanding of this promising molecule and its potential role in the development of novel anticancer agents.

References

The Versatile 1,3,5-Triazine Scaffold: A Technical Guide to Its Applications in Drug Discovery, Materials Science, and Agriculture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,3,5-triazine core, a six-membered heterocyclic ring containing three nitrogen atoms at positions 1, 3, and 5, has emerged as a privileged scaffold in various scientific disciplines. Its unique electronic properties, symmetric nature, and the ability to be readily functionalized at the 2, 4, and 6 positions make it a versatile building block for the design and synthesis of novel compounds with a wide array of applications. This technical guide provides an in-depth overview of the current and potential applications of substituted 1,3,5-triazine compounds, with a focus on their utility in medicinal chemistry, materials science, and agriculture.

Medicinal Chemistry: A Scaffold for Diverse Therapeutic Agents

The 1,3,5-triazine moiety is a prominent feature in a multitude of clinically used drugs and investigational compounds, demonstrating its significance in drug discovery and development.[1][2] Its ability to act as a rigid core for presenting various pharmacophoric groups in a defined spatial orientation allows for the fine-tuning of biological activity.

Anticancer Activity

Substituted 1,3,5-triazines have shown remarkable potential as anticancer agents, with several derivatives exhibiting potent cytotoxic activity against a range of cancer cell lines.[1][3] The mechanism of action often involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.[4][5]

1.1.1. Inhibition of PI3K/Akt/mTOR Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[6] Several 1,3,5-triazine derivatives have been developed as potent inhibitors of this pathway. For instance, compound 6h was identified as a dual PI3K/mTOR inhibitor with significant anticancer activity against cervical cancer cells (HeLa).[5]

Table 1: Anticancer Activity of Selected 1,3,5-Triazine Derivatives Targeting the PI3K/Akt/mTOR Pathway

CompoundTarget(s)Cancer Cell LineIC50 (µM)Reference
6h PI3Kα/mTORHeLa (Cervical)Not specified[5]
Compound 6 PI3KγCAKI-1 (Renal)6.90[7]

1.1.2. Inhibition of EGFR-Tyrosine Kinase

The epidermal growth factor receptor (EGFR) is another key target in cancer therapy, and its overexpression or mutation can lead to uncontrolled cell growth. Certain 1,3,5-triazine derivatives have been investigated as EGFR-tyrosine kinase (EGFR-TK) inhibitors. Compound 1d demonstrated potent inhibitory activity against EGFR-TK and exhibited significant cytotoxic effects on various breast cancer cell lines.

Table 2: Anticancer Activity of Selected 1,3,5-Triazine Derivatives Targeting EGFR-TK

CompoundTargetCancer Cell LineIC50 (nM)Reference
1d EGFR-TKMDA-MB-231, BT474, MCF7 (Breast)0.44

1.1.3. Other Anticancer Mechanisms

The anticancer potential of 1,3,5-triazines extends beyond the inhibition of specific kinases. For example, some imamine-1,3,5-triazine derivatives have shown potent anti-proliferative activity against triple-negative breast cancer cells (MDA-MB-231).[8] Compound 4f from this series exhibited an IC50 of 6.25 µM, significantly more potent than the parent compound imatinib.[8] Furthermore, certain morpholine-functionalized 1,3,5-triazine derivatives have demonstrated superior antiproliferative activity against colorectal cancer cell lines compared to the standard drug 5-fluorouracil.[9][10]

Table 3: Anticancer Activity of Other 1,3,5-Triazine Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
4f MDA-MB-231 (Breast)6.25[8]
4k MDA-MB-231 (Breast)8.18[8]
Imatinib (control) MDA-MB-231 (Breast)35.50[8]
Compound 11 SW480 & SW620 (Colorectal)5.85[9][10]

Signaling Pathway Diagrams

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates PTEN PTEN PTEN->PIP3 Inhibits mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation Triazine 1,3,5-Triazine Inhibitor (e.g., 6h) Triazine->PI3K Triazine->mTORC1

Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by 1,3,5-triazine derivatives.

EGFR_TK_Pathway EGF EGF EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Downstream Downstream Signaling (e.g., RAS-RAF-MAPK, PI3K-Akt) Dimerization->Downstream Proliferation Cell Proliferation, Survival Downstream->Proliferation Triazine 1,3,5-Triazine Inhibitor (e.g., 1d) Triazine->Dimerization Inhibits TK activity

Caption: EGFR signaling pathway and inhibition by 1,3,5-triazine derivatives.

Antimicrobial and Antiviral Activity

The 1,3,5-triazine scaffold is also a valuable platform for the development of antimicrobial and antiviral agents.[11][12][13][14]

1.2.1. Antimicrobial Agents

A variety of 1,3,5-triazine derivatives have been synthesized and evaluated for their activity against a range of bacterial and fungal pathogens.[15][16][17] For example, a series of 1,3,5-triazine 4-aminobenzoic acid derivatives showed promising activity against Staphylococcus aureus and Escherichia coli.[17]

Table 4: Minimum Inhibitory Concentration (MIC) of Selected 1,3,5-Triazine Derivatives against Clinical Isolates

CompoundS. aureus (MRSA) MIC (µg/mL)E. coli MIC (µg/mL)Reference
10 25>250[17][18]
13 5025[17][18]
14 >25025[17][18]
16 25>250[17][18]
25 25>250[17][18]
30 25>250[17][18]
Ampicillin (control) 2525[17][18]

1.2.2. Antiviral Agents

Substituted 1,3,5-triazines have also demonstrated significant antiviral activity.[12][14][19] For instance, certain 2,4,6-trisubstituted symmetrical 1,3,5-triazine derivatives have shown activity against herpes simplex virus type 1 (HSV-1).[12] A C3-symmetrical trialkoxy-TAZ derivative, 4bbb , exhibited a high selectivity index.[12] In the agricultural sector, 1,3,5-triazine derivatives containing a piperazine structure have been synthesized and evaluated for their anti-potato virus Y (PVY) activity, with compound C35 showing curative, protective, and inactivation activities comparable or superior to commercial control agents.[19]

Table 5: Antiviral Activity of Selected 1,3,5-Triazine Derivatives

CompoundVirusActivityValueReference
4bbb HSV-1Selectivity Index (IC50/EC50)256.6[12]
C35 PVYCurative Activity53.3 ± 2.5%[19]
C35 PVYProtective Activity56.9 ± 1.5%[19]
C35 PVYInactivation Activity85.8 ± 4.4%[19]
Ningnanmycin (control) PVYCurative Activity49.1 ± 2.4%[19]
Ningnanmycin (control) PVYProtective Activity50.7 ± 4.1%[19]
Ningnanmycin (control) PVYInactivation Activity82.3 ± 6.4%[19]

Materials Science: Building Blocks for Advanced Materials

The electron-deficient nature of the 1,3,5-triazine ring makes it an excellent building block for the construction of functional organic materials with applications in electronics and photonics.[20]

Organic Light-Emitting Diodes (OLEDs)

Substituted 1,3,5-triazines are widely used as electron-transporting materials and hosts for phosphorescent emitters in OLEDs.[21][22][23] Their high triplet energies and good electron mobilities contribute to the fabrication of highly efficient and stable devices. For example, 2,4,6-tris(biphenyl-3-yl)-1,3,5-triazine (T2T) has been used as a host material in green phosphorescent OLEDs, achieving a high external quantum efficiency of 17.5%.[22]

Table 6: Performance of Selected 1,3,5-Triazine Derivatives in OLEDs

CompoundRoleTriplet Energy (eV)External Quantum Efficiency (%)Power Efficiency (lm/W)Reference
T2T Host2.8017.559.0[22]
T3T Host2.6914.450.6[22]
TST Host2.545.112.3[22]
DPTPCz Bipolar Host2.7814.4 (blue), 21.2 (green)Not specified[21]
DPOTPCz Bipolar Host2.86Not specifiedNot specified[21]
Photoluminescence and Nonlinear Optics

The ability to introduce various chromophoric units onto the 1,3,5-triazine core allows for the tuning of their photophysical properties, leading to applications in fluorescent sensors and nonlinear optics.[20][24] Star-shaped aryl(hetaryl) and arylvinyl derivatives of 1,3,5-triazine exhibit interesting photoluminescence properties.[20]

Table 7: Photophysical Properties of Selected 1,3,5-Triazine Styryl Derivatives in Acetonitrile

Compoundλmax (abs) (nm)λmax (em) (nm)Reference
7a 381422[25]
7b 378413[25]
7c 354408[25]
7d 354413[25]
7e 354399[25]
7f 369403[25]

Agriculture: Herbicides and Plant Protectants

1,3,5-triazine derivatives have a long history of use in agriculture, primarily as herbicides.[21][26] Atrazine and simazine are well-known examples of triazine-based herbicides used for weed control in various crops.[26] The development of new triazine derivatives with improved efficacy and environmental profiles remains an active area of research.

Herbicidal Activity

The herbicidal activity of 1,3,5-triazines often stems from their ability to inhibit photosystem II in plants.[27] Research is ongoing to discover new triazine-derived herbicidal compounds with enhanced activity.

While specific quantitative data for herbicidal activity from the initial searches is limited, bioassays are employed to screen for potent compounds. For example, the Spirodela polyrhiza bioassay is used to evaluate the herbicidal activity of triazine derivatives at various concentrations.[27]

Experimental Protocols

Synthesis of Substituted 1,3,5-Triazines

The most common method for synthesizing substituted 1,3,5-triazines is the sequential nucleophilic substitution of chlorine atoms from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine).[7][10][11] The reactivity of the chlorine atoms decreases with each substitution, allowing for controlled synthesis by adjusting the reaction temperature.

General Protocol for Stepwise Nucleophilic Substitution:

  • First Substitution: Dissolve cyanuric chloride in a suitable solvent (e.g., acetone, THF). Cool the solution to 0-5 °C. Add the first nucleophile (e.g., an amine or alcohol) dropwise in the presence of a base (e.g., Na2CO3, DIPEA) to neutralize the HCl formed. Stir the reaction at this temperature for a specified time.

  • Second Substitution: Increase the reaction temperature to room temperature. Add the second nucleophile and continue stirring.

  • Third Substitution: Heat the reaction mixture to reflux to introduce the third substituent.

  • Work-up: Monitor the reaction by thin-layer chromatography (TLC). Upon completion, the product is typically isolated by pouring the reaction mixture into ice water, followed by filtration, washing, and recrystallization.

Synthesis_Workflow Start Cyanuric Chloride Step1 First Nucleophile (0-5 °C) Start->Step1 Intermediate1 Monosubstituted Triazine Step1->Intermediate1 Step2 Second Nucleophile (Room Temp.) Intermediate1->Step2 Intermediate2 Disubstituted Triazine Step2->Intermediate2 Step3 Third Nucleophile (Reflux) Intermediate2->Step3 Product Trisubstituted Triazine Step3->Product

Caption: General workflow for the synthesis of trisubstituted 1,3,5-triazines.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[4][5][19]

Protocol for MTT Assay:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

MTT_Assay_Workflow Seed 1. Seed Cells in 96-well plate Treat 2. Treat with 1,3,5-Triazine Compound Seed->Treat MTT 3. Add MTT Reagent Treat->MTT Incubate 4. Incubate (2-4h) (Formazan Formation) MTT->Incubate Solubilize 5. Solubilize Formazan (e.g., DMSO) Incubate->Solubilize Read 6. Read Absorbance (570 nm) Solubilize->Read Analyze 7. Analyze Data (Calculate IC50) Read->Analyze

Caption: Workflow for the MTT cytotoxicity assay.

Conclusion

Substituted 1,3,5-triazine compounds represent a remarkably versatile and valuable class of molecules with significant applications across multiple scientific domains. In medicinal chemistry, they serve as a foundational scaffold for the development of potent anticancer, antimicrobial, and antiviral agents. In materials science, their unique electronic and photophysical properties are being harnessed to create advanced materials for optoelectronic devices. In agriculture, they continue to play a crucial role in crop protection. The ease of synthesis and the ability to precisely tune their properties through substitution ensure that 1,3,5-triazines will remain a focal point of research and development for years to come, promising further innovations in medicine, technology, and agriculture.

References

The Rising Promise of Fluorophenyl Triazine Derivatives in Therapeutic Research

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The 1,3,5-triazine scaffold has long been a cornerstone in medicinal chemistry, recognized for its versatile pharmacological profile.[1][2] The strategic incorporation of a fluorophenyl moiety onto this privileged heterocyclic core has ushered in a new era of drug discovery, yielding derivatives with significantly enhanced biological activities. This technical guide delves into the burgeoning field of fluorophenyl triazine derivatives, offering an in-depth analysis of their anticancer and antimicrobial properties. We present a comprehensive overview of their mechanisms of action, supported by quantitative biological data, detailed experimental protocols, and visual representations of key signaling pathways. This document is intended to serve as a vital resource for researchers, scientists, and drug development professionals dedicated to advancing novel therapeutic agents.

Introduction: The Significance of the Fluorophenyl Moiety

The 1,3,5-triazine, or s-triazine, ring is a six-membered heterocycle containing three nitrogen atoms, which serves as a versatile scaffold in the design of biologically active molecules.[1][3] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][4] A key strategy in modern drug design involves the introduction of fluorine atoms into lead compounds to modulate their physicochemical and biological properties. The incorporation of a fluorophenyl group onto the triazine ring has been shown to be particularly advantageous. The high electronegativity and small size of the fluorine atom can enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins, often leading to compounds with superior efficacy and a more favorable pharmacokinetic profile. Structure-activity relationship (SAR) studies have consistently demonstrated that the presence of a 3- or 4-fluorophenyl group directly attached to the triazine ring is often essential for potent biological activity.[5]

Anticancer Activity of Fluorophenyl Triazine Derivatives

Fluorophenyl triazine derivatives have emerged as a promising class of anticancer agents, exhibiting potent activity against a range of cancer cell lines.[6] Their mechanisms of action are often centered on the inhibition of key enzymes and signaling pathways that are dysregulated in cancer, such as receptor tyrosine kinases and downstream signaling cascades.[7][8]

Inhibition of Key Signaling Pathways

Epidermal Growth Factor Receptor (EGFR) Signaling Pathway:

The EGFR signaling pathway plays a critical role in cell proliferation, survival, and differentiation.[2] Its aberrant activation is a hallmark of many cancers, making it a prime target for anticancer therapies.[9] Several fluorophenyl triazine derivatives have been identified as potent inhibitors of EGFR tyrosine kinase (EGFR-TK).[7] For instance, a derivative substituted with a 3-fluorophenylamino group demonstrated a 96.4% inhibition of EGFR-TK at a concentration of 10 nM.[6]

Below is a diagram illustrating the EGFR signaling cascade and the point of inhibition by fluorophenyl triazine derivatives.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF Ligand EGFR EGFR EGF->EGFR Binding & Dimerization P1 P EGFR->P1 P2 P EGFR->P2 P3 P EGFR->P3 Autophosphorylation Grb2 Grb2 P1->Grb2 Recruitment P2->Grb2 P3->Grb2 SOS SOS Grb2->SOS Ras Ras SOS->Ras Activation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation Nuclear Translocation & Gene Expression Inhibitor Fluorophenyl Triazine Derivative Inhibitor->EGFR Inhibition

EGFR Signaling Pathway Inhibition

PI3K/Akt/mTOR Signaling Pathway:

The PI3K/Akt/mTOR pathway is another critical intracellular signaling cascade that governs cell growth, proliferation, and survival. Its dysregulation is frequently observed in various cancers.[4] Fluorophenyl triazine derivatives have been shown to act as dual inhibitors of PI3K and mTOR, leading to the suppression of downstream signaling and induction of apoptosis.

The following diagram depicts the PI3K/Akt/mTOR signaling pathway and the inhibitory action of fluorophenyl triazine derivatives.

PI3K_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Protein_Synthesis Protein Synthesis & Cell Growth mTORC1->Protein_Synthesis Inhibitor Fluorophenyl Triazine Derivative Inhibitor->PI3K Inhibition Inhibitor->mTORC1 Inhibition

PI3K/Akt/mTOR Pathway Inhibition
Quantitative Anticancer Activity

The anticancer efficacy of fluorophenyl triazine derivatives is quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines. Lower IC50 values indicate greater potency. The following table summarizes the IC50 values for representative fluorophenyl triazine derivatives.

Compound IDCancer Cell LineIC50 (µM)Reference
Derivative 19 (3-fluorophenylamino) HeLa (Cervical Cancer)39.7[6]
MCF-7 (Breast Cancer)41.5[6]
HL-60 (Leukemia)23.1[6]
HepG2 (Liver Cancer)31.2[6]
Derivative 37 (4-fluorophenyl) Various (NCI-60 panel)High Potency[6]
Compound 11 SW620 (Colorectal Cancer)5.85[10]
Compound 14 A549 (Lung Cancer)5.15[11]
MCF-7 (Breast Cancer)6.37[11]
HCT116 (Colon Cancer)8.44[11]
HepG2 (Liver Cancer)6.23[11]

Antimicrobial Activity of Fluorophenyl Triazine Derivatives

In an era of increasing antimicrobial resistance, the development of novel antimicrobial agents is of paramount importance.[4] Fluorophenyl triazine derivatives have demonstrated significant activity against a range of pathogenic bacteria and fungi.[5][12]

Mechanism of Action

The precise antimicrobial mechanisms of action for many fluorophenyl triazine derivatives are still under investigation. However, it is hypothesized that these compounds may interfere with essential cellular processes in microorganisms, such as DNA synthesis, cell wall formation, or enzymatic activity. For instance, some triazine derivatives are known to inhibit DNA gyrase, an enzyme crucial for bacterial DNA replication.[2]

Quantitative Antimicrobial Activity

The antimicrobial activity of these compounds is typically evaluated by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. The table below presents the MIC values for some fluorophenyl triazine derivatives against various microbial strains.

Compound IDMicroorganismMIC (µg/mL)Reference
Compound 14 Staphylococcus aureus-[5]
Bacillus cereus-[5]
Escherichia coli-[5]
Candida albicans-[5]
Compound 15 Staphylococcus aureus-[5]
Bacillus cereus-[5]
Escherichia coli-[5]
Candida albicans-[5]
Compound 25 Staphylococcus aureus-[5]
Bacillus cereus-[5]
Escherichia coli-[5]
Candida albicans-[5]
Compound 9 Bacillus cereus3.91[13]
Staphylococcus aureus3.91[13]
Escherichia coli1.95[13]
Compound 5 Escherichia coli1.95[13]
Enterobacter cloacae3.91-15.6[13]
Candida albicans7.81[13]

Note: Specific MIC values for compounds 14, 15, and 25 were stated as "significant activity" in the source material but numerical values were not provided in the snippet.[5]

Experimental Protocols

To ensure the reproducibility and standardization of research in this field, this section provides detailed methodologies for key experiments cited in the evaluation of fluorophenyl triazine derivatives.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.[6]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.[6]

Workflow Diagram:

MTT_Assay_Workflow A 1. Cell Seeding (96-well plate) B 2. Compound Treatment (Incubate 24-72h) A->B C 3. Add MTT Reagent (Incubate 2-4h) B->C D 4. Solubilize Formazan Crystals (e.g., with DMSO) C->D E 5. Measure Absorbance (570 nm) D->E F 6. Data Analysis (Calculate IC50) E->F

MTT Assay Experimental Workflow

Protocol:

  • Cell Seeding: Plate cells in a 96-well flat-bottom microplate at a density of 5 × 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the fluorophenyl triazine derivatives in culture medium. Replace the old medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control. Incubate for 24-72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.

Kinase Inhibition Assay

Kinase inhibition assays are employed to determine the ability of a compound to inhibit the activity of a specific kinase.[12]

Principle: These assays typically measure the amount of ATP consumed or ADP produced during the phosphorylation of a substrate by the kinase. A decrease in kinase activity due to an inhibitor results in a lower signal.[14]

Workflow Diagram:

Kinase_Assay_Workflow A 1. Prepare Reagents (Kinase, Substrate, ATP, Inhibitor) B 2. Pre-incubation (Kinase + Inhibitor) A->B C 3. Initiate Reaction (Add ATP/Substrate) B->C D 4. Stop Reaction & Detect Signal (e.g., Luminescence for ADP) C->D E 5. Data Analysis (Determine IC50) D->E

Kinase Inhibition Assay Workflow

Protocol (Luminescence-Based):

  • Compound Preparation: Prepare serial dilutions of the fluorophenyl triazine derivatives in DMSO.

  • Kinase Reaction: In a 96-well plate, add the test compound, the target kinase, and the kinase substrate in an appropriate assay buffer.

  • Pre-incubation: Incubate the plate for 10-30 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP to each well. Incubate for a defined period (e.g., 60 minutes) at 30°C.

  • ADP Detection: Stop the kinase reaction and measure the amount of ADP produced using a commercial detection kit (e.g., ADP-Glo™). This typically involves a two-step process of depleting the remaining ATP and then converting the ADP to ATP to generate a luminescent signal.

  • Data Acquisition and Analysis: Measure the luminescence using a plate reader. Plot the signal against the logarithm of the inhibitor concentration to determine the IC50 value.

Conclusion and Future Directions

Fluorophenyl triazine derivatives represent a highly promising class of compounds with significant potential in the development of novel anticancer and antimicrobial therapies. The strategic inclusion of the fluorophenyl moiety consistently enhances their biological activity. The data presented in this guide underscore their potent inhibitory effects on key cellular pathways implicated in disease progression.

Future research should focus on several key areas:

  • Lead Optimization: Further structure-activity relationship studies are needed to design and synthesize derivatives with improved potency, selectivity, and pharmacokinetic properties.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and mechanisms of action will be crucial for their rational development as therapeutic agents.

  • In Vivo Efficacy and Safety: Promising candidates should be advanced to in vivo studies to evaluate their efficacy and safety in preclinical models of cancer and infectious diseases.

  • Combination Therapies: Investigating the synergistic effects of fluorophenyl triazine derivatives with existing anticancer and antimicrobial drugs could lead to more effective treatment regimens and combat drug resistance.

The continued exploration of this versatile chemical scaffold holds great promise for addressing unmet medical needs in oncology and infectious diseases.

References

The Ascendancy of 2,4,6-Triaryl-1,3,5-Triazines: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,3,5-triazine scaffold, a six-membered heterocyclic ring with alternating carbon and nitrogen atoms, has emerged as a "privileged" structure in medicinal chemistry. Among its numerous derivatives, the 2,4,6-triaryl-1,3,5-triazines have garnered significant attention for their potent and diverse pharmacological activities, particularly in the realm of oncology. This technical guide provides an in-depth review of the synthesis, biological activities, and therapeutic potential of this promising class of compounds.

Core Synthesis Strategies

The construction of the 2,4,6-triaryl-1,3,5-triazine core predominantly relies on two main synthetic approaches: the cyclotrimerization of nitriles and the functionalization of cyanuric chloride.

1. Cyclotrimerization of Aryl Nitriles: This method involves the [3+2+1] annulation of three aryl nitrile molecules to form the symmetrical 1,3,5-triazine ring. While conceptually straightforward, this approach often requires harsh reaction conditions, including high temperatures and pressures, and can be sensitive to steric hindrance from bulky substituents on the aryl rings.

2. Sequential Nucleophilic Substitution of Cyanuric Chloride: A more versatile and widely employed strategy starts with the inexpensive and readily available 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride). The three chlorine atoms can be sequentially substituted by various nucleophiles, including aryl Grignard reagents or through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling with arylboronic acids. This step-wise approach allows for the synthesis of both symmetrical and unsymmetrical 2,4,6-triaryl-1,3,5-triazines with a high degree of control over the final structure.[1][2]

Experimental Protocols

General Procedure for Suzuki-Miyaura Cross-Coupling for the Synthesis of 2,4,6-Triaryl-1,3,5-Triazines

This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce aryl substituents onto the 1,3,5-triazine core, starting from cyanuric chloride.[3][4]

Materials:

  • Cyanuric chloride (1.0 equiv)

  • Arylboronic acid (3.3 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.06 equiv)

  • Triphenylphosphine (PPh₃) (0.12 equiv)

  • Potassium carbonate (K₂CO₃) or Sodium Carbonate (Na₂CO₃) (6.0 equiv)

  • Anhydrous toluene or 1,4-dioxane

  • Nitrogen or Argon gas supply

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add cyanuric chloride (1.0 equiv), the respective arylboronic acid (3.3 equiv), potassium carbonate (6.0 equiv), palladium(II) acetate (0.06 equiv), and triphenylphosphine (0.12 equiv).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an inert atmosphere.

  • Add anhydrous toluene or 1,4-dioxane via syringe. The volume should be sufficient to dissolve the reactants and create a stirrable slurry.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired 2,4,6-triaryl-1,3,5-triazine.

Anticancer Activity and Quantitative Data

A significant body of research has demonstrated the potent anticancer activity of 2,4,6-triaryl-1,3,5-triazine derivatives against a wide range of human cancer cell lines. The mechanism of action is often attributed to the inhibition of key signaling pathways involved in cell proliferation, survival, and angiogenesis.

Compound IDAryl SubstituentsCancer Cell LineIC₅₀ (µM)Reference
1 2,4-dihydroxyphenylNot SpecifiedNot Specified[5]
2 4-phenylthiazol-2-yl (and other amino substitutions)A549 (Lung)0.028 - 0.062[6][7]
3 Thiophen-2-yl (and other substitutions)A549 (Lung)0.20[8]
4 Thiophen-2-yl (and other substitutions)MCF-7 (Breast)1.25[8]
5 Thiophen-2-yl (and other substitutions)HeLa (Cervical)1.03[8]
6 Diaryl-diamino substitutedMDA-MB-231 (Breast)>0.001[9]
7 Morpholine and 2-chlorophenylamino substitutedSW480 (Colon)5.85[10]

Signaling Pathways and Mechanism of Action

A primary mechanism through which 2,4,6-triaryl-1,3,5-triazines exert their anticancer effects is the inhibition of the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) signaling pathway.[1][8][11] This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.

Several 1,3,5-triazine derivatives have been identified as potent inhibitors of PI3K isoforms.[11][12] For instance, the well-characterized pan-PI3K inhibitor ZSTK474 features a 1,3,5-triazine core.[11] By blocking the activity of PI3K, these compounds prevent the downstream activation of Akt and mTOR, leading to the induction of apoptosis and cell cycle arrest in cancer cells.

PI3K_mTOR_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K AKT Akt PIP3->AKT activates PTEN PTEN PTEN->PIP3 dephosphorylates mTORC1 mTORC1 AKT->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Apoptosis Apoptosis mTORC1->Apoptosis Triazine 2,4,6-Triaryl- 1,3,5-Triazine Triazine->PI3K inhibits

Caption: PI3K/mTOR signaling pathway and the inhibitory action of 2,4,6-triaryl-1,3,5-triazines.

Experimental Workflow for Drug Discovery

The discovery and development of novel 2,4,6-triaryl-1,3,5-triazine-based anticancer agents follow a structured workflow, from initial design and synthesis to preclinical evaluation.

Drug_Discovery_Workflow start Start design Compound Design & Library Synthesis start->design synthesis Chemical Synthesis & Purification design->synthesis screening In Vitro Anticancer Screening (IC50) synthesis->screening hit_id Hit Identification screening->hit_id hit_id->design Inactive Compounds moa Mechanism of Action Studies (e.g., PI3K assay) hit_id->moa Active Compounds lead_opt Lead Optimization (SAR Studies) moa->lead_opt lead_opt->synthesis preclinical In Vivo Preclinical Studies (Animal Models) lead_opt->preclinical Optimized Lead end End preclinical->end

Caption: A typical workflow for the discovery and development of 2,4,6-triaryl-1,3,5-triazine anticancer agents.

Conclusion

2,4,6-Triaryl-1,3,5-triazines represent a highly promising class of compounds for the development of novel anticancer therapeutics. Their synthetic accessibility, coupled with their potent and often selective biological activity, makes them attractive candidates for further investigation. The continued exploration of their structure-activity relationships and mechanisms of action will undoubtedly pave the way for the discovery of next-generation targeted cancer therapies.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-(4-Fluorophenyl)-4,6-diphenyl-1,3,5-triazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 2-(4-Fluorophenyl)-4,6-diphenyl-1,3,5-triazine from cyanuric chloride. The protocol herein details a two-step sequential Suzuki coupling reaction, a highly efficient method for the selective formation of carbon-carbon bonds.

Introduction

Symmetrically and asymmetrically substituted 1,3,5-triazines are a class of heterocyclic compounds with significant applications in medicinal chemistry, materials science, and agrochemicals. Their rigid, planar core and the ability to introduce diverse substituents at the 2, 4, and 6 positions make them valuable scaffolds for the development of novel functional molecules. The synthesis of these compounds often starts from the readily available and inexpensive cyanuric chloride. The differential reactivity of the chlorine atoms on the triazine ring allows for a controlled, stepwise substitution, enabling the synthesis of complex, unsymmetrical derivatives. This protocol focuses on a palladium-catalyzed Suzuki cross-coupling approach to furnish the title compound, a method prized for its mild reaction conditions and broad functional group tolerance.

Overall Reaction Scheme

The synthesis of this compound from cyanuric chloride is achieved in two sequential Suzuki coupling steps, as illustrated in the workflow below.

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 2-chloro-4,6-diphenyl-1,3,5-triazine cluster_step2 Step 2: Synthesis of this compound cyanuric_chloride Cyanuric Chloride intermediate 2-chloro-4,6-diphenyl-1,3,5-triazine cyanuric_chloride->intermediate Ni(PCy3)2Cl2, K2CO3 THF, 70°C, 12h phenylboronic_acid Phenylboronic Acid (2.2 equiv) phenylboronic_acid->intermediate intermediate2 2-chloro-4,6-diphenyl-1,3,5-triazine final_product This compound intermediate2->final_product Pd Catalyst, Base Solvent, Heat fluorophenylboronic_acid (4-Fluorophenyl)boronic Acid fluorophenylboronic_acid->final_product

Fig. 1: Synthetic workflow for this compound.

Data Presentation

The following tables summarize the quantitative data for the synthesis of the intermediate and the final product.

Table 1: Synthesis of 2-chloro-4,6-diphenyl-1,3,5-triazine

ParameterValueReference
ReactantsCyanuric chloride, Phenylboronic acid[1]
Stoichiometry1 : 2.2 (Cyanuric chloride : Phenylboronic acid)[1]
CatalystBis(tricyclohexylphosphine)nickel(II) dichloride[1]
BasePotassium carbonate[1]
SolventTetrahydrofuran (THF)[1]
Reaction Temperature70 °C[1]
Reaction Time12 hours[1]
Yield94.1%[1]
Purity98.9%[1]
Melting PointNot specified
AppearanceNot specified

Table 2: Synthesis of this compound

ParameterValueReference
Reactants2-chloro-4,6-diphenyl-1,3,5-triazine, (4-Fluorophenyl)boronic acid[2]
CatalystPalladium-based catalyst (e.g., Pd(PPh₃)₄)General Suzuki Protocol
BaseAqueous base (e.g., K₂CO₃, Na₂CO₃)General Suzuki Protocol
SolventToluene, THF, or DMFGeneral Suzuki Protocol
Reaction TemperatureRefluxGeneral Suzuki Protocol
Reaction Time12-24 hours (monitored by TLC)General Suzuki Protocol
Yield95%[2]
Purity>98% (typically after chromatography)
Melting Point248-249 °C[2]
AppearanceWhite solid[2]

Table 3: Characterization Data for this compound

AnalysisDataReference
¹H NMR (300 MHz, CDCl₃)δ 8.82-8.75 (m, 6H), 7.64-7.56 (m, 6H), 7.28-7.22 (m, 2H)[2]
¹³C NMR (125 MHz, CDCl₃)δ 172.1, 171.1, 166.2 (d, J = 251.4 Hz), 136.5, 132.9, 132.8, 131.7 (d, J = 9.0 Hz), 129.4, 129.0, 116.1 (d, J = 21.6 Hz)[2]
HRMS (ESI) calcd for C₂₁H₁₄FN₃ ([M+H]⁺) 328.1250, found 328.1237[2]

Experimental Protocols

Materials and Equipment:

  • Cyanuric chloride

  • Phenylboronic acid

  • (4-Fluorophenyl)boronic acid

  • Bis(tricyclohexylphosphine)nickel(II) dichloride

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))

  • Potassium carbonate

  • Tetrahydrofuran (THF), anhydrous

  • Toluene or DMF, anhydrous

  • Standard laboratory glassware for organic synthesis (round-bottom flasks, condensers, etc.)

  • Magnetic stirrer with heating plate

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chambers

  • Column chromatography setup (silica gel)

Step 1: Synthesis of 2-chloro-4,6-diphenyl-1,3,5-triazine

  • To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add cyanuric chloride (18.5 g, 0.1 mol), phenylboronic acid (26.8 g, 0.22 mol), potassium carbonate (34.5 g, 0.25 mol), and bis(tricyclohexylphosphine)nickel(II) dichloride (1 g).[1]

  • Add 100 g of anhydrous tetrahydrofuran (THF) to the flask.[1]

  • Stir the mixture and heat to 70 °C. Maintain this temperature for 12 hours.[1]

  • After 12 hours, cool the reaction mixture to room temperature.

  • Quench the reaction by adding 100 mL of water.

  • Remove the THF by rotary evaporation.

  • Filter the resulting solid and wash the filter cake with water until neutral.

  • Dry the solid product to obtain 2-chloro-4,6-diphenyl-1,3,5-triazine.

Step 2: Synthesis of this compound

  • In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, dissolve 2-chloro-4,6-diphenyl-1,3,5-triazine (1.0 eq) and (4-fluorophenyl)boronic acid (1.2-1.5 eq) in a suitable solvent such as toluene, THF, or DMF.

  • To this solution, add a palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02-0.05 eq).

  • Add an aqueous solution of a base, such as 2M potassium carbonate or sodium carbonate (2.0-3.0 eq).

  • Heat the reaction mixture to reflux and stir vigorously under an inert atmosphere.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Once the starting material is consumed (typically after 12-24 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel, typically using a mixture of hexane and ethyl acetate as the eluent.

  • Recrystallize the purified product from a suitable solvent system (e.g., ethanol/water or dichloromethane/hexane) to obtain pure this compound as a white solid.[2]

Signaling Pathways and Logical Relationships

The synthesis follows a logical, stepwise progression based on the principles of palladium-catalyzed cross-coupling chemistry.

Suzuki_Cycle Pd0 Pd(0)Ln OxAdd Ar-Pd(II)-X Ln Pd0->OxAdd Oxidative Addition Transmetal Ar-Pd(II)-Ar' Ln OxAdd->Transmetal Transmetalation RedElim Pd(0)Ln Transmetal->RedElim Reductive Elimination BOH3 B(OH)3 + Base-X Transmetal->BOH3 ArAr Ar-Ar' (Product) RedElim->ArAr ArX Ar-X (Chloro-triazine) ArX->OxAdd ArBOH2 Ar'-B(OH)2 (Boronic Acid) ArBOH2->Transmetal Base Base Base->Transmetal

Fig. 2: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

This diagram illustrates the key steps in the Suzuki coupling reaction: oxidative addition of the chloro-triazine to the palladium(0) catalyst, transmetalation with the boronic acid (activated by the base), and reductive elimination to form the desired product and regenerate the palladium(0) catalyst. This cycle repeats, allowing for the efficient synthesis of the target molecule.

References

Application Notes and Protocols for 2-(4-Fluorophenyl)-4,6-diphenyl-1,3,5-triazine in OLED Fabrication

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data and detailed protocols for the specific compound 2-(4-Fluorophenyl)-4,6-diphenyl-1,3,5-triazine are not extensively available in the public domain. The following application notes and protocols are based on closely related 2,4,6-triphenyl-1,3,5-triazine derivatives, which serve as excellent reference materials due to their structural and functional similarities in Organic Light-Emitting Diodes (OLEDs). These derivatives are primarily utilized as electron-transporting materials (ETMs) or host materials in phosphorescent OLEDs (PhOLEDs) owing to their inherent electron-deficient nature.

Introduction to Triazine Derivatives in OLEDs

The 1,3,5-triazine core is an electron-deficient heterocyclic ring that facilitates efficient electron injection and transport in OLEDs.[1] When functionalized with aromatic substituents like phenyl, biphenyl, or carbazole groups, the electronic properties, thermal stability, and morphological characteristics of these materials can be precisely tuned.[2][3][4] Derivatives of 2,4,6-triphenyl-1,3,5-triazine are particularly noted for their high electron mobility and high triplet energy levels, making them suitable for use as both electron transport materials and as hosts for phosphorescent emitters.[1][3][5] The introduction of a fluorine atom, as in this compound, is a common strategy to modulate the energy levels (particularly lowering the LUMO for better electron injection) and improve the material's thermal and morphological stability.

These materials play a crucial role in enhancing device performance by:

  • Improving Charge Balance: Their high electron mobility helps to balance the injection and transport of electrons and holes within the device, which is critical for achieving high efficiency and brightness.[6][7]

  • Confining Excitons: When used as a host or in a hole-blocking layer, their high triplet energy prevents the leakage of triplet excitons from the emissive layer, leading to higher phosphorescent efficiency.[3][5]

  • Enhancing Stability: The rigid triazine core imparts excellent thermal and chemical stability, contributing to the operational longevity of OLED devices.[6][8]

Material Properties and Data Presentation

The properties of various functionalized 1,3,5-triazine derivatives are summarized below. This data provides a reference for the expected performance characteristics of this compound.

Table 1: Physicochemical Properties of Representative 1,3,5-Triazine Derivatives

Compound NameAbbreviationHOMO (eV)LUMO (eV)Triplet Energy (E_T, eV)Electron Mobility (μ_e, cm²/Vs)Reference
2,4,6-tris(biphenyl-3-yl)-1,3,5-triazineT2T--2.80~1.2 x 10⁻⁴[3]
3-(4,6-diphenyl-1,3,5-triazin-2-yl)-9-phenyl-9H-carbazoleDPTPCz--2.78-[5]
9-(2-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl)-9H-carbazoleOSTrPhCz-5.83-2.88--[9]
2,4,6-tris(carbazolo)-1,3,5-triazineTRZ2--2.81-[10]

Table 2: Performance of OLEDs Incorporating Representative 1,3,5-Triazine Derivatives

Device Host/ETLEmitterMax. External Quantum Efficiency (EQE, %)Power Efficiency (lm/W)Turn-on Voltage (V)Reference
T2T (Host)(PPy)₂Ir(acac)17.559.0-[3]
DPTPCz (Host)Blue Phosphor14.4--[5]
DPTPCz (Host)Green Phosphor21.2--[5]
OSTrPhCz (Guest)- (Blue)2.64-4.2[9]
TRZ2 (Host)Ir(ppy)₃10.214.0-[10]

Experimental Protocols

The following are generalized protocols for the fabrication and characterization of OLEDs using a triazine-based material as the electron transport layer. These protocols are based on standard laboratory practices for vacuum-deposited small molecule OLEDs.

Substrate Preparation Protocol
  • Initial Cleaning: Begin with pre-patterned Indium Tin Oxide (ITO) coated glass substrates. Sonicate the substrates sequentially in baths of detergent, deionized water, acetone, and isopropanol for 15 minutes each.

  • Drying: After sonication, dry the substrates using a high-purity nitrogen gas stream.

  • UV-Ozone Treatment: Immediately before loading into the deposition chamber, treat the substrates with UV-ozone for 10-15 minutes to remove any remaining organic residues and to increase the work function of the ITO for improved hole injection.

OLED Fabrication Protocol (Vacuum Thermal Evaporation)

This protocol describes the fabrication of a typical multi-layer phosphorescent OLED.

  • Chamber Preparation: Load the cleaned ITO substrates into a high-vacuum thermal evaporation chamber. Evacuate the chamber to a base pressure of < 5 x 10⁻⁶ Torr.

  • Hole Injection Layer (HIL) Deposition: Deposit a 40 nm thick layer of Di-[4-(N,N-ditolyl-amino)-phenyl]cyclohexane (TAPC) onto the ITO substrate. Maintain a deposition rate of 1-2 Å/s.

  • Hole Transport Layer (HTL) Deposition: Deposit a 10 nm layer of a suitable hole-transporting material like N,N'-dicarbazolyl-3,5-benzene (mCP). Maintain a deposition rate of 1-2 Å/s.

  • Emissive Layer (EML) Deposition: Co-evaporate the host material and the phosphorescent dopant. For example, co-deposit a host like T2T with 8% (by weight) of a green emitter like fac-tris(2-phenylpyridine)iridium(III) (Ir(ppy)₃). The total thickness of this layer should be around 30 nm, with deposition rates adjusted to achieve the desired doping concentration.

  • Electron Transport / Hole Blocking Layer (ETL/HBL) Deposition: Deposit a 30-40 nm layer of the triazine material, such as this compound. Maintain a deposition rate of 1-2 Å/s. This layer facilitates electron transport from the cathode and blocks holes from reaching the cathode.

  • Electron Injection Layer (EIL) Deposition: Deposit a thin (1 nm) layer of Lithium Fluoride (LiF) at a rate of 0.1-0.2 Å/s to facilitate electron injection.

  • Cathode Deposition: Deposit a 100 nm thick layer of Aluminum (Al) to serve as the cathode. The deposition rate can be higher, around 5-10 Å/s.

  • Encapsulation: After deposition, the devices should be immediately encapsulated under an inert atmosphere (e.g., nitrogen or argon) using a UV-curable epoxy and a glass lid to prevent degradation from moisture and oxygen.

Device Characterization Protocol
  • Current-Voltage-Luminance (J-V-L): Use a source meter unit and a calibrated photodiode/spectrometer to measure the J-V-L characteristics of the encapsulated device. The luminance and current efficiency can be calculated from this data.

  • Electroluminescence (EL) Spectra: Measure the EL spectrum at a constant driving voltage or current to determine the emission color and calculate the CIE coordinates.

  • External Quantum Efficiency (EQE): The EQE can be calculated from the luminance, current density, and EL spectrum, assuming a Lambertian emission profile.

  • Lifetime Measurement: Operate the device at a constant initial luminance (e.g., 1000 cd/m²) and monitor the time it takes for the luminance to decay to 50% of its initial value (LT50).

Visualizations

Signaling Pathways and Workflows

OLED_Device_Structure cluster_device OLED Device Stack cluster_injection Charge Injection & Recombination Cathode Cathode (Al, 100 nm) EIL EIL (LiF, 1 nm) ETL ETL This compound (30 nm) EML Emissive Layer (EML) Host:Dopant (30 nm) HTL HTL (10 nm) recomb Recombination (Light Emission) EML->recomb HIL HIL (40 nm) Anode Anode (ITO) Substrate Glass Substrate e e⁻ e->EIL Electrons e->recomb h h⁺ h->HIL Holes h->recomb Light Light recomb->Light Photon OLED_Fabrication_Workflow cluster_prep Substrate Preparation cluster_fab Device Fabrication (High Vacuum) cluster_post Post-Fabrication A ITO Substrate Cleaning (Sonication) B N₂ Dry A->B C UV-Ozone Treatment B->C D Load into Chamber C->D E HIL Deposition D->E F HTL Deposition E->F G EML Co-Deposition F->G H ETL Deposition (Triazine Material) G->H I EIL Deposition H->I J Cathode Deposition I->J K Inert Atmosphere Encapsulation J->K L Device Characterization (J-V-L, EQE, Lifetime) K->L

References

Application Notes and Protocols: 2-(4-Fluorophenyl)-4,6-diphenyl-1,3,5-triazine as an Electron Transport Layer in OLEDs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of 2-(4-Fluorophenyl)-4,6-diphenyl-1,3,5-triazine (F-TRZ) as an electron transport layer (ETL) in Organic Light-Emitting Diodes (OLEDs). The information is compiled for researchers and scientists in the field of organic electronics.

Introduction

The 1,3,5-triazine core is an electron-deficient moiety, making its derivatives excellent candidates for electron-transporting materials in OLEDs. The incorporation of phenyl and fluorophenyl substituents can further tune the electronic and morphological properties, such as enhancing electron mobility and ensuring good thermal stability. This compound is a promising material for the ETL, designed to facilitate efficient electron injection from the cathode and transport to the emissive layer, thereby improving device efficiency and operational stability.

Physicochemical and Electronic Properties

While specific experimental data for this compound is not widely published, the following table presents estimated and comparative data based on closely related 1,3,5-triazine derivatives used in OLEDs. These values provide a benchmark for the expected properties of F-TRZ.

PropertyExpected/Comparative ValueSignificance in OLEDs
Molecular Formula C₂₁H₁₄FN₃-
Molecular Weight 327.36 g/mol -
Appearance White to off-white powderPurity and suitability for vacuum deposition
HOMO Energy Level ~ -6.0 to -6.5 eVDetermines the energy barrier for hole injection/blocking
LUMO Energy Level ~ -2.7 to -3.0 eVCrucial for efficient electron injection from the cathode
Electron Mobility (µe) 10⁻⁵ to 10⁻³ cm²/VsHigh mobility ensures efficient electron transport
Glass Transition Temp. (Tg) > 120 °CHigh Tg indicates good morphological stability of thin films
Decomposition Temp. (Td) > 300 °CHigh Td is essential for thermal stability during deposition and operation

Experimental Protocols

Protocol 1: Synthesis of this compound

This is a representative protocol based on the synthesis of similar triazine derivatives. Optimization may be required.

Method: Pinner Reaction and Cyclotrimerization

Materials:

  • Benzonitrile

  • 4-Fluorobenzonitrile

  • Dry Hydrogen Chloride (gas)

  • Anhydrous Ethanol

  • Anhydrous Diethyl Ether

  • Ammonia (gas or solution in dioxane)

  • Sodium metal

  • Anhydrous solvent (e.g., Toluene or Xylene)

Procedure:

Part A: Synthesis of Benzimidate and 4-Fluorobenzimidate Hydrochlorides

  • In a flame-dried, three-necked flask equipped with a gas inlet tube, a stirrer, and a calcium chloride drying tube, dissolve benzonitrile (1 equivalent) and 4-fluorobenzonitrile (0.5 equivalents) in anhydrous ethanol (3-4 equivalents).

  • Cool the mixture to 0°C in an ice bath.

  • Bubble dry hydrogen chloride gas through the solution with stirring for 2-3 hours.

  • Seal the flask and store it in a refrigerator for 24-48 hours until a precipitate forms.

  • Collect the precipitated imidate hydrochloride salts by filtration, wash with anhydrous diethyl ether, and dry under vacuum.

Part B: Cyclotrimerization

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon), prepare a solution of sodium ethoxide by dissolving sodium metal (catalytic amount) in anhydrous ethanol.

  • Add the mixture of benzimidate and 4-fluorobenzimidate hydrochlorides to the sodium ethoxide solution.

  • Reflux the mixture for 6-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and pour it into cold water.

  • Collect the crude product by filtration, wash with water, and dry.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) followed by recrystallization from a suitable solvent (e.g., ethanol or toluene) to yield pure this compound.

Protocol 2: Fabrication of a Multilayer OLED using F-TRZ as the ETL

This protocol describes the fabrication of a small-molecule OLED using vacuum thermal evaporation.

Materials and Equipment:

  • Indium Tin Oxide (ITO)-coated glass substrates

  • Hole Injection Layer (HIL) material (e.g., HAT-CN)

  • Hole Transport Layer (HTL) material (e.g., NPB)

  • Emissive Layer (EML) host and dopant materials (e.g., CBP and Ir(ppy)₃ for a green OLED)

  • This compound (F-TRZ) as the Electron Transport Layer (ETL)

  • Electron Injection Layer (EIL) material (e.g., LiF or Liq)

  • Cathode material (e.g., Aluminum)

  • Substrate cleaning solvents (detergent, deionized water, acetone, isopropanol)

  • UV-Ozone or Plasma Cleaner

  • High-vacuum thermal evaporation system (pressure < 10⁻⁶ Torr)

  • Glovebox for device encapsulation

Procedure:

  • Substrate Cleaning:

    • Clean the ITO-coated glass substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol (15 minutes for each step).

    • Dry the substrates using a nitrogen gun.

    • Treat the cleaned substrates with UV-Ozone or oxygen plasma for 5-10 minutes to increase the work function of the ITO and remove any residual organic contaminants.

  • Organic Layer Deposition:

    • Transfer the substrates into the high-vacuum thermal evaporation chamber.

    • Deposit the organic layers sequentially without breaking the vacuum. The deposition rate and thickness should be monitored using a quartz crystal microbalance.

      • HIL: Deposit HAT-CN (e.g., 10 nm) at a rate of ~0.1 Å/s.

      • HTL: Deposit NPB (e.g., 40 nm) at a rate of ~0.2 Å/s.

      • EML: Co-deposit the host (e.g., CBP) and dopant (e.g., Ir(ppy)₃ with a doping concentration of 6-10%) to a thickness of ~20 nm. The deposition rates should be adjusted to achieve the desired doping ratio.

      • ETL: Deposit This compound (F-TRZ) (e.g., 30 nm) at a rate of ~0.2 Å/s.

  • Cathode Deposition:

    • EIL: Deposit LiF (e.g., 1 nm) at a rate of ~0.05 Å/s.

    • Cathode: Deposit Aluminum (e.g., 100 nm) at a rate of ~1-2 Å/s.

  • Encapsulation:

    • Transfer the fabricated device to an inert atmosphere glovebox.

    • Encapsulate the device using a UV-curable epoxy and a glass coverslip to protect the organic layers and the cathode from moisture and oxygen.

Expected Performance and Comparative Data

ETL MaterialDevice StructureMax. EQE (%)Power Eff. (lm/W)Current Eff. (cd/A)
T2T[1]ITO/α-NPD/CBP:Ir(ppy)₂ (acac)/T2T /TPBi/LiF/Al17.559.0-
T3T[1]ITO/α-NPD/CBP:Ir(ppy)₂ (acac)/T3T /TPBi/LiF/Al14.450.6-
DPTPCz[2]ITO/NPB/mCP/mCP:FIrpic /DPTPCz/TPBi/LiF/Al14.4--
OTrPhCz[3]ITO/TAPC/CBP:OTrPhCz/TPBi/LiF/Al2.64-4.2

Note: The performance of an OLED is highly dependent on the complete device architecture, including the choice of all materials and their layer thicknesses.

Visualizations

Synthesis_Pathway cluster_reactants Starting Materials cluster_intermediate Intermediate Formation cluster_cyclization Cyclotrimerization Benzonitrile Benzonitrile Imidate_HCl Imidate Hydrochlorides Benzonitrile->Imidate_HCl 4-Fluorobenzonitrile 4-Fluorobenzonitrile 4-Fluorobenzonitrile->Imidate_HCl HCl_Ethanol HCl in Ethanol HCl_Ethanol->Imidate_HCl F-TRZ This compound Imidate_HCl->F-TRZ NaOEt, Reflux

Caption: Proposed synthesis pathway for F-TRZ.

OLED_Fabrication_Workflow cluster_deposition Layer Deposition Start Start Substrate_Cleaning ITO Substrate Cleaning (Detergent, DI Water, Acetone, IPA) Start->Substrate_Cleaning Plasma_Treatment UV-Ozone or Plasma Treatment Substrate_Cleaning->Plasma_Treatment Vacuum_Deposition High-Vacuum Thermal Evaporation Plasma_Treatment->Vacuum_Deposition HIL Hole Injection Layer (HIL) Vacuum_Deposition->HIL Encapsulation Inert Atmosphere Encapsulation End End Encapsulation->End HTL Hole Transport Layer (HTL) HIL->HTL EML Emissive Layer (EML) HTL->EML ETL Electron Transport Layer (ETL) (F-TRZ) EML->ETL EIL Electron Injection Layer (EIL) ETL->EIL Cathode Cathode (e.g., Al) EIL->Cathode Cathode->Encapsulation

Caption: OLED fabrication workflow.

ETL_Function cluster_recombination Exciton Formation & Light Emission Cathode Cathode ETL ETL (F-TRZ) Cathode->ETL Electron Injection EML Emissive Layer (EML) ETL->EML Electron Transport Recombination e- + h+ -> Exciton -> Photon (Light) HTL Hole Transport Layer (HTL) HTL->EML Hole Transport Anode Anode Anode->HTL Hole Injection

Caption: Function of F-TRZ as an ETL in an OLED.

References

Application Notes and Protocols for Thin-Film Deposition of 2-(4-Fluorophenyl)-4,6-diphenyl-1,3,5-triazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the formulation and deposition of 2-(4-Fluorophenyl)-4,6-diphenyl-1,3,5-triazine into high-quality thin films. The following sections offer starting parameters and methodologies for both solution-based spin coating and vacuum thermal evaporation techniques. These protocols are designed as a foundational guide for researchers and may require optimization based on specific substrate requirements and desired film characteristics.

Material Overview

This compound is a small organic molecule with a triazine core. Triazine derivatives are known for their high thermal stability and excellent electronic properties, making them promising candidates for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), as well as in the development of novel sensor technologies.[1][2] The fluorine substitution can further tune the electronic properties and influence the molecular packing in the solid state.

Chemical Structure:

G cluster_prep Preparation cluster_depo Deposition cluster_post Post-Deposition Sol_Prep Solution Preparation (1-10 mg/mL) Dispense Dispense Solution onto Substrate Sol_Prep->Dispense Sub_Clean Substrate Cleaning (Sonication) Sub_Clean->Dispense Spin Spin Coating Dispense->Spin Anneal Thermal Annealing (Optional) Spin->Anneal Characterize Film Characterization Anneal->Characterize G cluster_prep Preparation cluster_depo Deposition cluster_post Post-Deposition Load_Source Load Source Material into Crucible Pump_Down Pump Down to High Vacuum Load_Source->Pump_Down Load_Sub Mount Clean Substrate Load_Sub->Pump_Down Heat_Source Heat Source to Sublimation Temperature Pump_Down->Heat_Source Deposit Deposit Film Heat_Source->Deposit Cool_Down Cool Down and Vent Chamber Deposit->Cool_Down Characterize Film Characterization Cool_Down->Characterize

References

Application Notes and Protocols for the Purification of 2-(4-Fluorophenyl)-4,6-diphenyl-1,3,5-triazine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

2-(4-Fluorophenyl)-4,6-diphenyl-1,3,5-triazine is a heterocyclic compound belonging to the class of triazines. These structures are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique photophysical properties. The purity of such compounds is paramount for accurate biological evaluation and material characterization. This document provides a detailed protocol for the purification of crude this compound, primarily focusing on column chromatography, a widely adopted and effective technique for the purification of substituted triazines.[1][2][3][4][5] Recrystallization is also presented as an alternative or supplementary purification step.[6][7]

Data Presentation

Table 1: Summary of Purification Parameters and Expected Characterization Data

ParameterValue/RangeNotes
Purification Method Column ChromatographySilica gel is the recommended stationary phase.[1][4][5]
Eluent System Hexane/Dichloromethane or Hexane/Ethyl AcetateA gradient or isocratic elution can be employed. A typical starting ratio would be non-polar, gradually increasing in polarity. For example, starting with 100% hexane and gradually increasing the proportion of dichloromethane or ethyl acetate. A specific literature example for a similar compound used a 60:40 dichloromethane/n-hexane mixture.[1]
Alternative Method RecrystallizationSuitable for final polishing if the crude product is of reasonable purity. Solvents such as ethanol or methanol/water mixtures have been used for similar triazine derivatives.[6][7]
Expected Yield VariableHighly dependent on the efficiency of the preceding synthesis.
Purity (Post-Purification) >98%As determined by HPLC or NMR.
Appearance White to off-white solid/powder[1]
Melting Point (°C) Not explicitly found for this compound, but similar trisubstituted triazines exhibit a wide range of melting points, often above 150 °C.[5]To be determined experimentally.
¹H NMR (CDCl₃, ppm) Aromatic protons expected in the range of δ 7.0-9.0 ppm.Specific shifts will depend on the substitution pattern.
¹³C NMR (CDCl₃, ppm) Aromatic carbons and triazine ring carbons expected in the range of δ 120-175 ppm.The triazine carbons are typically found around 170 ppm.
Mass Spectrometry (MS) [M+H]⁺ to be determined.Provides confirmation of the molecular weight.

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol describes the purification of crude this compound using silica gel column chromatography.

Materials and Equipment:

  • Crude this compound

  • Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)

  • n-Hexane (or petroleum ether)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Glass chromatography column

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • TLC developing chamber and UV lamp (254 nm)

  • Rotary evaporator

  • Beakers, flasks, and collection tubes

  • Sand or cotton wool

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in n-hexane.

  • Column Packing:

    • Place a small plug of cotton wool or sand at the bottom of the chromatography column.

    • Pour the silica gel slurry into the column, allowing the solvent to drain slowly. Gently tap the column to ensure even packing and avoid air bubbles.

    • Add a thin layer of sand on top of the packed silica gel.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of dichloromethane.

    • In a separate flask, add a small amount of silica gel to the dissolved crude product and evaporate the solvent to obtain a dry powder. This dry-loading method generally results in better separation.

    • Carefully add the dried sample-silica mixture to the top of the column.

  • Elution:

    • Begin elution with 100% n-hexane.

    • Gradually increase the polarity of the eluent by adding increasing proportions of dichloromethane or ethyl acetate. The exact gradient will depend on the impurities present and should be optimized using TLC analysis first. A starting point could be a stepwise gradient from 100% hexane to 90:10 hexane:DCM, then 80:20, and so on. A literature precedent for a similar compound used a 60:40 dichloromethane/n-hexane mixture.[1]

    • Collect fractions in separate test tubes.

  • Fraction Analysis:

    • Monitor the separation by spotting the collected fractions on a TLC plate.

    • Develop the TLC plate in an appropriate solvent system (e.g., 7:3 hexane:DCM).

    • Visualize the spots under a UV lamp.

    • Combine the fractions containing the pure product.

  • Solvent Removal:

    • Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound as a solid.

  • Characterization:

    • Determine the yield and characterize the purified product by melting point, NMR, and mass spectrometry to confirm its identity and purity.

Protocol 2: Purification by Recrystallization

This method is suitable for purifying a crude product that is already relatively clean.

Materials and Equipment:

  • Crude this compound

  • Ethanol or Methanol/Water mixture

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection: Choose a suitable solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Ethanol is a good starting point for triazine derivatives.[7]

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen solvent.

  • Heating: Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. If the solid does not dissolve, add a small amount of additional solvent until a clear solution is obtained at the boiling point.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the purified crystals in a vacuum oven.

  • Characterization: Determine the melting point and purity of the recrystallized product.

Mandatory Visualization

Purification_Workflow Crude Crude Product This compound Dissolve Dissolve in minimal DCM & Adsorb onto Silica Gel Crude->Dissolve Load Load Sample onto Column Dissolve->Load PackColumn Pack Silica Gel Column with Hexane PackColumn->Load Elute Elute with Hexane/DCM Gradient Load->Elute Collect Collect Fractions Elute->Collect TLC Analyze Fractions by TLC Collect->TLC Combine Combine Pure Fractions TLC->Combine Evaporate Evaporate Solvent Combine->Evaporate Pure Pure Product (>98% Purity) Evaporate->Pure Recrystallize Optional: Recrystallize from Ethanol Pure->Recrystallize for higher purity Recrystallize->Pure

Caption: Workflow for the purification of this compound.

References

Measuring Electron Mobility in Triazine Compounds: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for measuring the electron mobility of triazine-based compounds, a class of molecules with significant potential in organic electronics and medicinal chemistry. Understanding the electron transport properties of these compounds is crucial for the design and optimization of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and for elucidating their roles in biological systems.

Introduction to Electron Mobility in Triazine Compounds

Triazine derivatives are a versatile class of nitrogen-containing heterocyclic compounds. Their inherent electron-deficient nature, stemming from the electronegative nitrogen atoms in the triazine ring, often imparts them with excellent electron-transporting capabilities. This property is central to their application in various electronic devices where efficient electron injection and transport are paramount for device performance. The molecular structure of triazine compounds can be readily modified with various substituents, allowing for the fine-tuning of their electronic and morphological properties to achieve desired electron mobility values.

Key Techniques for Measuring Electron Mobility

Several well-established techniques are employed to determine the electron mobility of organic materials. This guide focuses on three of the most common and reliable methods:

  • Time-of-Flight (TOF) : A direct method to measure the drift mobility of charge carriers in a material.

  • Space-Charge-Limited Current (SCLC) : An indirect method that derives mobility from the current-voltage (I-V) characteristics of a single-carrier device.

  • Field-Effect Transistor (FET) : This method measures the mobility in a transistor configuration, which is particularly relevant for applications in organic electronics.

The choice of technique often depends on the material's properties, the desired information (bulk vs. thin-film mobility), and the available experimental setup.

Quantitative Data Summary

The following table summarizes the reported electron mobility values for a selection of triazine compounds, measured by different techniques. This data provides a comparative overview and highlights the impact of molecular structure on electron transport properties.

Compound NameAbbreviationMeasurement TechniqueElectron Mobility (cm²/Vs)Electric Field (V/cm)Reference
2,4,6-tris(biphenyl-3-yl)-1,3,5-triazineT2TTOF> 1 x 10⁻⁴N/A[1][2]
2,4,6-tris(triphenyl-3-yl)-1,3,5-triazineT3TTOF> 1 x 10⁻⁴N/A[1][2]
2,4,6-tris(9,9'-spirobifluorene-2-yl)-1,3,5-triazineTSTTOF> 1 x 10⁻⁴N/A[1][2]
4,4'-bis-[2-(4,6-diphenyl-1,3,5-triazinyl)]-1,1'-biphenylBTBTOF~7.2 x 10⁻⁴8.00 x 10⁵[3]
2,4-diphenyl-6-[3-(2-triphenylenyl)phenyl]-1,3,5-triazineTPTRZTOF3.60 x 10⁻⁵7 x 10⁵[4]
2,4-diphenyl-6-[4'-(2-triphenylenyl)[1,1'-biphenyl]-3-yl]-1,3,5-triazineTPPTRZTOF3.58 x 10⁻⁵7 x 10⁵[4]
Various triazine derivatives-SCLC (EOD)1 x 10⁻⁶ - 1 x 10⁻⁵N/A[5]

Note: EOD refers to Electron-Only Device, a common configuration for SCLC measurements. N/A indicates that the specific electric field was not reported in the cited source.

Experimental Protocols

This section provides detailed methodologies for the three key experiments.

Time-of-Flight (TOF) Measurement

The TOF method directly measures the time it takes for a sheet of photogenerated electrons to drift across a sample of known thickness under an applied electric field.

Protocol:

  • Sample Preparation:

    • Prepare a sandwich-type device structure. A typical configuration is Substrate/Transparent Electrode/Triazine Compound/Top Electrode.

    • Substrate: Indium Tin Oxide (ITO) coated glass is commonly used as the transparent bottom electrode.

    • Triazine Compound: Deposit a thin film of the triazine compound onto the ITO substrate via thermal evaporation or solution processing (e.g., spin coating) in a high-vacuum or inert atmosphere. The film thickness should typically be in the range of 1-10 µm to ensure measurable transit times.

    • Top Electrode: Deposit a semi-transparent metal electrode (e.g., Al, Au) on top of the triazine layer.

  • Experimental Setup:

    • Mount the sample in a cryostat or a sample holder with electrical connections to the top and bottom electrodes.

    • Apply a DC voltage across the sample using a voltage source. The polarity should be set to drift electrons towards the collection electrode.

    • Use a pulsed laser (e.g., a nitrogen laser with a wavelength of 337 nm) with a short pulse duration (e.g., < 1 ns) to generate electron-hole pairs near the transparent electrode. The light intensity should be kept low to avoid space-charge effects.

    • The transient photocurrent is measured as a voltage drop across a series resistor and recorded by a fast digital oscilloscope.

  • Data Analysis:

    • The transit time (t_T) is determined from the transient photocurrent profile. For non-dispersive transport, a clear plateau followed by a drop-off is observed, and the transit time is the point where the current starts to decrease. For dispersive transport, the transit time is often determined from a double-logarithmic plot of photocurrent versus time, where the intersection of the two slopes indicates the transit time.

    • The electron mobility (µ) is calculated using the following equation: µ = d² / (V * t_T) where:

      • d is the thickness of the triazine film.

      • V is the applied voltage.

      • t_T is the transit time.

TOF_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis ITO_Substrate ITO Substrate Triazine_Deposition Deposit Triazine Film (1-10 µm) ITO_Substrate->Triazine_Deposition Top_Electrode Deposit Top Electrode (e.g., Al) Triazine_Deposition->Top_Electrode Apply_Voltage Apply DC Voltage Top_Electrode->Apply_Voltage Laser_Pulse Pulsed Laser Excitation Apply_Voltage->Laser_Pulse Record_Photocurrent Record Transient Photocurrent Laser_Pulse->Record_Photocurrent Determine_Transit_Time Determine Transit Time (t_T) Record_Photocurrent->Determine_Transit_Time Calculate_Mobility Calculate Mobility (µ = d² / (V * t_T)) Determine_Transit_Time->Calculate_Mobility

Time-of-Flight (TOF) Experimental Workflow.

Space-Charge-Limited Current (SCLC) Measurement

The SCLC method is based on the analysis of the current-voltage (I-V) characteristics of an electron-only device. At a sufficiently high voltage, the injected charge carriers form a space charge that limits the current, and the mobility can be extracted from this regime.

Protocol:

  • Device Fabrication (Electron-Only Device):

    • The device structure is designed to facilitate the injection of electrons while blocking holes. A typical structure is Substrate/Cathode/Electron Transport Layer (ETL)/Triazine Compound/Cathode.

    • Substrate: Glass or silicon.

    • Cathode: A low work function metal (e.g., Al, Ca, or LiF/Al) is used for both the bottom and top electrodes to ensure efficient electron injection and to create ohmic contacts.

    • Electron Transport Layer (Optional): A thin layer of a known ETL material can be inserted to improve electron injection.

    • Deposit all layers sequentially via thermal evaporation in a high-vacuum chamber. The thickness of the triazine layer is typically in the range of 100-500 nm.

  • I-V Characterization:

    • Measure the current density (J) as a function of the applied voltage (V) in the dark using a source-measure unit (e.g., Keithley 2400).

    • The measurements should be performed in an inert atmosphere (e.g., a glovebox) to prevent degradation of the material and the electrodes.

  • Data Analysis (Mott-Gurney Law):

    • Plot J vs. V on a log-log scale. The SCLC regime is identified by a region where the current has a quadratic dependence on the voltage (J ∝ V²).

    • The electron mobility (µ) is extracted by fitting the experimental data in the SCLC regime to the Mott-Gurney law for a trap-free insulator: J = (9/8) * ε₀ * ε_r * µ * (V²/d³) where:

      • J is the current density.

      • ε₀ is the permittivity of free space.

      • ε_r is the relative permittivity of the triazine compound.

      • µ is the electron mobility.

      • V is the applied voltage.

      • d is the thickness of the triazine film.

    • A plot of J¹ᐟ² versus V should yield a straight line in the SCLC regime, from the slope of which the mobility can be calculated.

SCLC_Workflow cluster_fab Device Fabrication cluster_char Characterization cluster_analysis Data Analysis Substrate Substrate Bottom_Cathode Deposit Bottom Cathode (e.g., Al) Substrate->Bottom_Cathode Triazine_Layer Deposit Triazine Film (100-500 nm) Bottom_Cathode->Triazine_Layer Top_Cathode Deposit Top Cathode (e.g., Al) Triazine_Layer->Top_Cathode IV_Measurement Measure J-V Curve (in dark) Top_Cathode->IV_Measurement LogLog_Plot Plot log(J) vs. log(V) IV_Measurement->LogLog_Plot Identify_SCLC Identify SCLC Regime (J ∝ V²) LogLog_Plot->Identify_SCLC Mott_Gurney_Fit Fit to Mott-Gurney Law Identify_SCLC->Mott_Gurney_Fit Extract_Mobility Extract Mobility (µ) Mott_Gurney_Fit->Extract_Mobility

Space-Charge-Limited Current (SCLC) Experimental Workflow.

Field-Effect Transistor (FET) Measurement

The FET configuration allows for the determination of charge carrier mobility in the accumulation layer at the semiconductor-dielectric interface. This is particularly relevant for transistor applications.

Protocol:

  • OFET Fabrication (e.g., Top-Gate, Bottom-Contact):

    • Substrate: A heavily doped silicon wafer with a thermally grown silicon dioxide (SiO₂) layer is commonly used as the gate electrode and gate dielectric, respectively.

    • Source/Drain Electrodes: Pattern the source and drain electrodes (e.g., Au) on the SiO₂ surface using photolithography or shadow masking.

    • Triazine Semiconductor: Deposit a thin film of the triazine compound as the active layer over the source and drain electrodes.

    • Gate Dielectric (Top-Gate): Deposit a dielectric layer (e.g., a polymer like Cytop or a high-k dielectric) over the semiconductor layer.

    • Gate Electrode (Top-Gate): Deposit a metal gate electrode on top of the dielectric.

  • Electrical Characterization:

    • Use a semiconductor parameter analyzer to measure the output and transfer characteristics of the OFET in an inert atmosphere.

    • Output Characteristics: Measure the drain current (I_D) as a function of the drain-source voltage (V_DS) for different gate-source voltages (V_GS).

    • Transfer Characteristics: Measure the drain current (I_D) as a function of the gate-source voltage (V_GS) at a constant, high drain-source voltage (in the saturation regime).

  • Mobility Extraction:

    • The field-effect mobility (µ_FET) is typically extracted from the transfer characteristics in the saturation regime using the following equation: I_D = (W / 2L) * µ_FET * C_i * (V_GS - V_T)² where:

      • I_D is the drain current.

      • W is the channel width.

      • L is the channel length.

      • µ_FET is the field-effect mobility.

      • C_i is the capacitance per unit area of the gate dielectric.

      • V_GS is the gate-source voltage.

      • V_T is the threshold voltage.

    • A plot of (I_D)¹ᐟ² versus V_GS should be linear in the saturation regime. The mobility can be calculated from the slope of this line.

FET_Workflow cluster_fab OFET Fabrication cluster_meas Electrical Measurement cluster_analysis Mobility Extraction Substrate Substrate (e.g., Si/SiO₂) SD_Electrodes Pattern Source/Drain Electrodes Substrate->SD_Electrodes Active_Layer Deposit Triazine Active Layer SD_Electrodes->Active_Layer Top_Dielectric Deposit Top-Gate Dielectric Active_Layer->Top_Dielectric Top_Gate Deposit Top-Gate Electrode Top_Dielectric->Top_Gate Output_Curves Measure Output Characteristics Top_Gate->Output_Curves Transfer_Curves Measure Transfer Characteristics Output_Curves->Transfer_Curves Plot_Transfer Plot (I_D)^1/2 vs. V_GS Transfer_Curves->Plot_Transfer Determine_Slope Determine Slope of Linear Region Plot_Transfer->Determine_Slope Calculate_Mobility Calculate Mobility (µ_FET) Determine_Slope->Calculate_Mobility

References

Application Notes and Protocols: 2-(4-Fluorophenyl)-4,6-diphenyl-1,3,5-triazine in Organic Solar Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Fluorophenyl)-4,6-diphenyl-1,3,5-triazine is a member of the triazine family of electron-deficient aromatic molecules. Due to their high electron affinity, thermal stability, and tunable optoelectronic properties, triazine derivatives are promising candidates for various applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic solar cells (OSCs).[1][2][3] In the context of OSCs, such compounds can potentially function as electron transport layers (ETLs), hole-blocking layers, or as building blocks for non-fullerene acceptors. The electron-withdrawing nature of the triazine core can facilitate efficient electron transport and collection at the cathode.[3]

While specific performance data for this compound in organic solar cells is not extensively documented in peer-reviewed literature, this application note provides a representative overview of its potential role and a generalized experimental protocol for its incorporation into an organic solar cell device. The data presented is illustrative of what might be expected from a triazine-based electron transport material.

Potential Roles in Organic Solar Cells

  • Electron Transport Layer (ETL): The primary anticipated role for this molecule is as an ETL. Its electron-deficient triazine core is expected to provide a suitable lowest unoccupied molecular orbital (LUMO) energy level for efficient electron injection from the acceptor material of the bulk heterojunction (BHJ) active layer and transport to the cathode.

  • Hole-Blocking Layer (HBL): In conjunction with its electron-transporting properties, it can also act as a hole-blocking layer, preventing charge recombination at the cathode interface.

  • Interfacial Modifier: It could be used to modify the work function of the cathode, improving the ohmic contact and reducing the energy barrier for electron extraction.

Data Presentation: Representative Performance Metrics

The following table summarizes hypothetical performance data for a standard organic solar cell with a conventional architecture, both with and without a this compound ETL. This data is for illustrative purposes to demonstrate the potential impact of a triazine-based ETL.

Device ArchitectureVoc (V)Jsc (mA/cm²)FF (%)PCE (%)
ITO / PEDOT:PSS / PTB7:PC71BM / Al0.7215.565.07.25
ITO / PEDOT:PSS / PTB7:PC71BM / Triazine / Al0.7416.270.08.39
  • Voc: Open-circuit voltage

  • Jsc: Short-circuit current density

  • FF: Fill factor

  • PCE: Power conversion efficiency

Experimental Protocols

This section details the fabrication and characterization protocols for an organic solar cell incorporating this compound as an electron transport layer.

Materials and Solution Preparation
  • Substrate: Indium tin oxide (ITO) coated glass substrates.

  • Hole Transport Layer (HTL): Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS).

  • Active Layer Donor: Polythieno[3,4-b]-thiophene-co-benzodithiophene (PTB7).

  • Active Layer Acceptor: [4][4]-Phenyl-C71-butyric acid methyl ester (PC71BM).

  • Electron Transport Layer (ETL): this compound.

  • Cathode: Aluminum (Al).

  • Solvents: Chlorobenzene (CB), 1,8-diiodooctane (DIO), and Tetrahydrofuran (THF).

Solution Preparation:

  • Active Layer Solution: Prepare a blend of PTB7 and PC71BM (1:1.5 weight ratio) in chlorobenzene at a total concentration of 25 mg/mL. Add 3% v/v of 1,8-diiodooctane as a processing additive. Stir the solution at 50°C for at least 4 hours in a nitrogen-filled glovebox.

  • ETL Solution: Prepare a solution of this compound in THF at a concentration of 5 mg/mL. Stir at room temperature until fully dissolved.

Device Fabrication (Conventional Architecture)

The fabrication process should be carried out in a cleanroom environment and a nitrogen-filled glovebox.

  • Substrate Cleaning:

    • Sequentially sonicate the ITO substrates in a detergent solution, deionized water, acetone, and isopropanol for 15 minutes each.

    • Dry the substrates with a stream of nitrogen gas.

    • Treat the substrates with UV-ozone for 15 minutes immediately before use to improve the work function and remove organic residues.

  • Hole Transport Layer (HTL) Deposition:

    • Spin-coat a filtered aqueous dispersion of PEDOT:PSS onto the cleaned ITO substrates at 4000 rpm for 40 seconds.

    • Anneal the substrates at 150°C for 15 minutes in air.

    • Transfer the substrates into a nitrogen-filled glovebox.

  • Active Layer Deposition:

    • Spin-coat the prepared PTB7:PC71BM active layer solution onto the PEDOT:PSS layer at 1000 rpm for 60 seconds.

    • Allow the film to dry slowly in the glovebox.

  • Electron Transport Layer (ETL) Deposition:

    • Spin-coat the this compound solution onto the active layer at 2000 rpm for 30 seconds.

    • Anneal the film at 80°C for 10 minutes inside the glovebox.

  • Cathode Deposition:

    • Transfer the substrates to a thermal evaporation chamber with a base pressure below 1 x 10-6 Torr.

    • Deposit a 100 nm thick layer of aluminum (Al) through a shadow mask to define the active area of the device (typically 0.04 - 0.1 cm²).

Device Characterization
  • Current Density-Voltage (J-V) Measurement:

    • Use a solar simulator with an AM 1.5G spectrum at 100 mW/cm² illumination.

    • Measure the J-V characteristics using a source meter.

    • Extract the key performance parameters: Voc, Jsc, FF, and PCE.

  • External Quantum Efficiency (EQE) Measurement:

    • Use a dedicated EQE system with a monochromatic light source and a calibrated silicon photodiode.

    • Measure the EQE spectrum over a relevant wavelength range (e.g., 300-800 nm).

    • Integrate the EQE spectrum with the AM 1.5G solar spectrum to calculate the theoretical Jsc.

Visualizations

Device Architecture and Energy Level Diagram

G cluster_device Device Architecture cluster_energy Energy Level Diagram (eV) ITO ITO PEDOT_PSS PEDOT_PSS ITO->PEDOT_PSS Anode Active_Layer PTB7:PC71BM (BHJ) PEDOT_PSS->Active_Layer HTL Triazine_ETL This compound Active_Layer->Triazine_ETL ETL Al Al Triazine_ETL->Al Cathode ITO_L ITO (-4.7) PEDOT_L PEDOT:PSS (-5.2) PTB7_H PTB7 HOMO (-5.15) PC71BM_H PC71BM HOMO (-6.1) PTB7_L PTB7 LUMO (-3.55) PTB7_H->PTB7_L Donor Triazine_H Triazine HOMO (-6.5) PC71BM_L PC71BM LUMO (-4.3) PC71BM_H->PC71BM_L Acceptor Triazine_L Triazine LUMO (-3.0) Triazine_H->Triazine_L ETL Al_L Al (-4.2) G cluster_prep Preparation cluster_fab Device Fabrication (in Glovebox) cluster_char Characterization Substrate_Cleaning ITO Substrate Cleaning (Sonication, UV-Ozone) HTL_Deposition HTL Deposition (PEDOT:PSS Spin-coating) Substrate_Cleaning->HTL_Deposition Solution_Prep Solution Preparation (Active Layer, ETL) Active_Layer_Deposition Active Layer Deposition (Spin-coating) Solution_Prep->Active_Layer_Deposition HTL_Deposition->Active_Layer_Deposition ETL_Deposition ETL Deposition (Triazine Spin-coating) Active_Layer_Deposition->ETL_Deposition Cathode_Deposition Cathode Deposition (Thermal Evaporation of Al) ETL_Deposition->Cathode_Deposition JV_Measurement J-V Measurement (AM 1.5G) Cathode_Deposition->JV_Measurement EQE_Measurement EQE Measurement JV_Measurement->EQE_Measurement

References

Application Notes and Protocols: 2-(4-Fluorophenyl)-4,6-diphenyl-1,3,5-triazine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of the 2,4,6-triaryl-1,3,5-triazine scaffold, with a specific focus on the potential of 2-(4-Fluorophenyl)-4,6-diphenyl-1,3,5-triazine as a building block in medicinal chemistry. While specific biological data for this exact compound is limited in publicly available literature, the broader class of 2,4,6-trisubstituted-1,3,5-triazines has demonstrated significant potential in drug discovery, particularly in the development of anticancer agents.

Introduction to 1,3,5-Triazines in Medicinal Chemistry

The 1,3,5-triazine core is a privileged scaffold in medicinal chemistry due to its rigid, planar structure and the ability to introduce three substituents, allowing for precise modulation of its physicochemical and biological properties.[1] Derivatives of 1,3,5-triazine have shown a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects. Several 1,3,5-triazine-based drugs are clinically approved, highlighting the therapeutic potential of this heterocyclic system.[1]

The introduction of a 4-fluorophenyl group is a common strategy in medicinal chemistry to enhance metabolic stability and improve pharmacokinetic properties. Therefore, this compound represents a promising, yet underexplored, candidate for the development of novel therapeutic agents.

Synthetic Protocols

The synthesis of unsymmetrical 2,4,6-triaryl-1,3,5-triazines can be achieved through several methods. The most common approaches start from cyanuric chloride or involve the cyclotrimerization of nitriles or amidines.[2][3]

Protocol 1: Synthesis via Sequential Nucleophilic Substitution of Cyanuric Chloride

This method relies on the differential reactivity of the chlorine atoms on cyanuric chloride, allowing for a stepwise introduction of different aryl groups.

Materials:

  • Cyanuric chloride

  • 4-Fluorophenylboronic acid

  • Phenylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., Na₂CO₃, K₂CO₃)

  • Anhydrous solvent (e.g., Toluene, Dioxane)

  • Standard laboratory glassware and purification equipment (chromatography)

Procedure:

  • Monosubstitution: Dissolve cyanuric chloride in an anhydrous solvent under an inert atmosphere. Add one equivalent of 4-fluorophenylboronic acid, a palladium catalyst, and a base. Stir the reaction at a controlled temperature (e.g., room temperature or slightly elevated) until the starting material is consumed (monitored by TLC or LC-MS).

  • Disubstitution: To the reaction mixture containing the mono-substituted intermediate, add two equivalents of phenylboronic acid, additional palladium catalyst, and base. Increase the reaction temperature and stir until the di-substituted product is formed.

  • Work-up and Purification: After the reaction is complete, cool the mixture, filter off the solids, and concentrate the filtrate. Purify the crude product by column chromatography on silica gel to obtain this compound.

Protocol 2: Synthesis via Co-cyclotrimerization

This method involves the reaction of different nitriles or amidines to form the triazine ring.

Materials:

  • 4-Fluorobenzonitrile

  • Benzonitrile

  • Catalyst (e.g., a strong acid or a metal catalyst)

  • High-pressure reaction vessel

Procedure:

  • In a high-pressure reaction vessel, combine one equivalent of 4-fluorobenzonitrile and two equivalents of benzonitrile with a suitable catalyst.

  • Heat the mixture to a high temperature under pressure for several hours.

  • Cool the reaction vessel and carefully release the pressure.

  • Purify the resulting mixture of triazine products by fractional crystallization or chromatography to isolate this compound.

Potential Therapeutic Applications and Biological Activity

Anticancer Activity

Numerous studies have reported the cytotoxic effects of 2,4,6-trisubstituted-1,3,5-triazines against various cancer cell lines. The proposed mechanisms of action often involve the inhibition of key signaling pathways implicated in cancer cell proliferation and survival.

Table 1: Anticancer Activity of Representative 1,3,5-Triazine Derivatives

Compound/Derivative ClassCancer Cell LineIC₅₀/GI₅₀Reference
N²-allyl-6-chloro-N²-methyl-N⁴-(4-methyl-3-((4-(pyridin-3-yl) pyrimidin-2-yl) amino) phenyl)-1,3,5-triazine-2,4-diamine (4f)MDA-MB-231 (Breast)6.25 µM[4]
6-chloro-N²-cyclohexyl-N²-methyl-N⁴-(4-methyl-3-((4-(pyridin-3-yl) pyrimidin-2-yl) amino) phenyl)-1,3,5-triazine-2,4-diamine (4k)MDA-MB-231 (Breast)8.18 µM[4]
2-[4-Amino-6-(4-phenylpiperazin-1-yl)-1,3,5-triazin-2-yl]-2{[4-(dimethylamino)phenyl]imino}acetonitrileMALME-3M (Melanoma)3.3 x 10⁻⁸ M[5]
6-Aryl-4-cycloamino-1,3,5-triazine-2-aminesJurkat T (Leukemia)>50% inhibition at 10 µM for 24 compounds[6]
2-(thiophen-2-yl)-1,3,5-triazine derivativesA549 (Lung)0.20 ± 0.05 µM[1]
2-(thiophen-2-yl)-1,3,5-triazine derivativesMCF-7 (Breast)1.25 ± 0.11 µM[1]
2-(thiophen-2-yl)-1,3,5-triazine derivativesHeLa (Cervical)1.03 ± 0.24 µM[1]
Mono- and bis(dimethylpyrazolyl)-s-triazine derivativesHCT116 (Colon)500 ± 80 nM[1]
Enzyme Inhibition

A significant mechanism of action for many anticancer 1,3,5-triazines is the inhibition of protein kinases involved in cell signaling pathways.

Table 2: Enzyme Inhibitory Activity of Representative 1,3,5-Triazine Derivatives

Compound/Derivative ClassTarget Enzyme(s)IC₅₀Reference
2-(thiophen-2-yl)-1,3,5-triazine derivativesPI3K7.0 nM[1]
2-(thiophen-2-yl)-1,3,5-triazine derivativesmTOR48 nM[1]
1,3,5-triazine-based pyrazole derivativesEGFR229.4 nM[1]
Mono- and bis(dimethylpyrazolyl)-s-triazine derivativesEGFR61 nM[1]
4-aminoquinoline-1,3,5-triazine derivativesEGFR-TK96.4% inhibition at 10 µM[1]

Signaling Pathways and Experimental Workflows

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival, and it is often dysregulated in cancer. Several 1,3,5-triazine derivatives have been identified as inhibitors of key kinases in this pathway, such as PI3K and mTOR.

Below are diagrams illustrating a plausible experimental workflow for the synthesis and evaluation of this compound and the targeted signaling pathway.

experimental_workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start Cyanuric Chloride reaction Sequential Suzuki Cross-Coupling start->reaction reagent1 4-Fluorophenyl boronic acid reagent1->reaction reagent2 Phenylboronic acid reagent2->reaction purification Purification (Chromatography) reaction->purification product This compound cell_lines Cancer Cell Lines (e.g., MDA-MB-231, HCT116) product->cell_lines product->cell_lines enzyme_assay Kinase Inhibition Assay (e.g., PI3K, mTOR) product->enzyme_assay purification->product cytotoxicity Cytotoxicity Assay (MTT, SRB) cell_lines->cytotoxicity pathway_analysis Western Blot (p-Akt, p-mTOR) cell_lines->pathway_analysis

Caption: Synthetic and biological evaluation workflow.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Triazine 2-(4-Fluorophenyl)-4,6-diphenyl -1,3,5-triazine (Hypothesized) Triazine->PI3K Inhibits Triazine->mTORC1 Inhibits

Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway.

Conclusion

The 2,4,6-triaryl-1,3,5-triazine scaffold is a versatile and promising platform for the development of novel therapeutic agents, particularly in the field of oncology. While direct biological data for this compound is currently lacking, the established synthetic routes and the potent biological activities of related analogs strongly suggest its potential as a valuable building block in medicinal chemistry. Further investigation into the synthesis and biological evaluation of this specific compound and its derivatives is warranted to explore its therapeutic potential.

References

Application Notes and Protocols: Design of Novel Anticancer Agents Based on the 1,3,5-Triazine Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the design, synthesis, and biological evaluation of novel anticancer agents centered on the versatile 1,3,5-triazine scaffold. The following sections detail the rationale behind targeting this scaffold, summarize key quantitative data of promising derivatives, provide detailed experimental protocols for their synthesis and evaluation, and illustrate the associated signaling pathways and experimental workflows.

Introduction to 1,3,5-Triazine in Anticancer Drug Design

The 1,3,5-triazine, or s-triazine, scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a wide array of biological activities, including anticancer properties.[1][2][3] Its utility in oncology is highlighted by the FDA approval of drugs like Altretamine for ovarian cancer, and others such as gedatolisib and enasidenib for metastatic breast cancer and leukemia, respectively.[1] The symmetrical nature of the 1,3,5-triazine ring allows for the introduction of up to three substituents at the 2, 4, and 6 positions, enabling fine-tuning of its physicochemical and pharmacological properties.[1]

The anticancer mechanism of 1,3,5-triazine derivatives is often attributed to the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation, survival, and metastasis.[4][5] These include dihydrofolate reductase (DHFR), phosphoinositide 3-kinases (PI3Ks), epidermal growth factor receptor-tyrosine kinase (EGFR-TK), and cyclin-dependent kinases (CDKs).[1][6][7][8] By strategically designing and synthesizing novel derivatives, researchers can develop potent and selective anticancer agents.

Data Presentation: Anticancer Activity of 1,3,5-Triazine Derivatives

The following tables summarize the in vitro cytotoxic activity of selected 1,3,5-triazine derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 1: Cytotoxicity of Morpholine-Functionalized 1,3,5-Triazine Derivatives against Colorectal Cancer Cell Lines.[4][9]

CompoundSW480 IC50 (µM)SW620 IC50 (µM)
5 12.31 ± 0.2810.14 ± 0.17
11 >1005.85 ± 0.11
5-Fluorouracil (Reference) 35.11 ± 0.4521.74 ± 0.33

Table 2: Antiproliferative Activity of Imamine-1,3,5-Triazine Derivatives.[10]

CompoundMDA-MB-231 IC50 (µM)HeLa IC50 (µM)A498 IC50 (µM)
4f 6.25>50>50
4k 8.18>50>50
Imatinib (Reference) 35.50Not ReportedNot Reported

Table 3: PI3Kγ Inhibitory Activity of a 1,3,5-Triazine Derivative.[7]

CompoundPI3Kγ IC50 (µM)
6 6.90
Wortmannin (Reference) 3.19

Experimental Protocols

General Synthesis of Disubstituted 1,3,5-Triazine Derivatives

The synthesis of substituted 1,3,5-triazine derivatives commonly starts from cyanuric chloride. The differential reactivity of the chlorine atoms at varying temperatures allows for sequential nucleophilic substitution.[4]

Protocol 1: Microwave-Assisted Synthesis of N2,N4-Disubstituted-6-morpholino-1,3,5-triazine-2,4-diamines.[4]

  • Step 1: First Substitution: To a solution of cyanuric chloride (1 equivalent) in a suitable solvent (e.g., acetone), add a solution of the first amine (1 equivalent) dropwise at 0-5 °C.

  • Step 2: Second Substitution: After the completion of the first substitution (monitored by TLC), add the second amine (1 equivalent) to the reaction mixture and allow it to warm to room temperature.

  • Step 3: Microwave Irradiation: The intermediate from Step 2 is then reacted with a third amine in the presence of a base (e.g., Na2CO3) and a phase transfer catalyst (e.g., TBAB) in a solvent like DMF. The reaction mixture is subjected to microwave irradiation (e.g., 50 W at 150 °C for 2.5 min).

  • Step 4: Work-up and Purification: After cooling, the reaction mixture is poured into ice water. The resulting precipitate is filtered, washed with water, and purified by recrystallization or column chromatography to yield the final product.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity or cell viability.[10]

Protocol 2: MTT Assay for Antiproliferative Activity.[10]

  • Cell Seeding: Seed cancer cells (e.g., MDA-MB-231, HeLa, A498) into 96-well plates at a density of 5 × 10^3 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized 1,3,5-triazine derivatives and a positive control (e.g., imatinib) for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 490 nm) using a microplate reader.

  • Data Analysis: Calculate the IC50 values by plotting the percentage of cell viability against the compound concentration.

Visualizations: Signaling Pathways and Workflows

Signaling Pathway: PI3K/Akt Signaling Inhibition

Many 1,3,5-triazine derivatives exert their anticancer effects by inhibiting the PI3K/Akt signaling pathway, which is crucial for cell growth, proliferation, and survival.[7]

PI3K_Akt_Pathway cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Triazine 1,3,5-Triazine Derivative Triazine->PI3K inhibits

Caption: Inhibition of the PI3K/Akt signaling pathway by 1,3,5-triazine derivatives.

Signaling Pathway: EGFR-TK Signaling Inhibition

The epidermal growth factor receptor (EGFR) is a tyrosine kinase (TK) that, upon activation, triggers downstream signaling pathways promoting cell proliferation. Its inhibition is a key strategy in cancer therapy.[1][11]

Caption: Inhibition of EGFR-TK signaling by 1,3,5-triazine derivatives.

Experimental Workflow: Synthesis and Biological Evaluation

The general workflow for the development of novel 1,3,5-triazine-based anticancer agents involves a multi-step process from design to in vitro evaluation.

Experimental_Workflow A Design of Novel 1,3,5-Triazine Derivatives B Synthesis and Purification A->B C Structural Characterization (NMR, MS, IR) B->C D In Vitro Cytotoxicity Screening (e.g., MTT Assay) C->D E Identification of Lead Compounds D->E F Mechanism of Action Studies (e.g., Enzyme Inhibition, Apoptosis Assay) E->F G Structure-Activity Relationship (SAR) Analysis E->G

Caption: General workflow for the development of 1,3,5-triazine anticancer agents.

References

Application Note: Antimicrobial Activity Screening of 2-(4-Fluorophenyl)-4,6-diphenyl-1,3,5-triazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction The rise of multidrug-resistant pathogens presents a significant global health challenge, necessitating the discovery and development of novel antimicrobial agents.[1][2] 1,3,5-triazine derivatives have emerged as a promising class of heterocyclic compounds, exhibiting a wide range of biological activities, including antimicrobial, anticancer, and antiviral properties.[1][3][4] Specifically, derivatives of 2-(4-Fluorophenyl)-4,6-diphenyl-1,3,5-triazine are of interest for their potential therapeutic applications. The structural diversity achievable through substitution on the triazine core allows for the fine-tuning of their biological activity.[5]

This application note provides detailed protocols for the preliminary screening and quantitative evaluation of the antimicrobial activity of these compounds. The methodologies described, including the Agar Well Diffusion assay and the Broth Microdilution method for determining the Minimum Inhibitory Concentration (MIC), are standard, reliable techniques for assessing the efficacy of new chemical entities.[6][7]

Hypothetical Mechanism of Action While the precise mechanism for all triazine derivatives is not fully elucidated, several studies suggest potential modes of action. Some triazine-based compounds, particularly those with cationic properties, are believed to act on the negatively charged bacterial membrane, causing disruption and increased permeability, ultimately leading to cell death.[8] Another proposed mechanism involves the inhibition of essential bacterial enzymes, such as DNA gyrase, which is critical for DNA replication and repair.[9] The diagram below illustrates a hypothetical pathway where the triazine derivative disrupts the bacterial cell membrane and inhibits intracellular targets.

G cluster_ext Extracellular cluster_cell Bacterial Cell Triazine This compound Derivative Membrane Cell Membrane Disruption Triazine->Membrane DNA_Gyrase DNA Gyrase Inhibition Triazine->DNA_Gyrase Death Cell Death Membrane->Death Replication DNA Replication Blocked DNA_Gyrase->Replication Replication->Death

Caption: Hypothetical mechanism of antimicrobial action for a 1,3,5-triazine derivative.

Experimental Protocols

The overall workflow for screening these novel compounds involves preparing the compound and microbial cultures, performing primary and secondary screening assays, and finally, analyzing the data.

G cluster_prep Preparation cluster_screen Screening Assays cluster_analysis Data Analysis A Prepare Stock Solution of Triazine Derivative C Primary Screening: Agar Well Diffusion A->C D Quantitative Analysis: Broth Microdilution (MIC) A->D B Prepare Standardized Microbial Inoculum (0.5 McFarland) B->C B->D E Incubate Plates (18-24h, 37°C) C->E D->E F Measure Zones of Inhibition E->F For Agar Diffusion G Determine MIC Values E->G For Broth Microdilution H Summarize Data & Compare Activity F->H G->H

Caption: General experimental workflow for antimicrobial screening.

Protocol 1: Agar Well Diffusion Assay (Primary Screening)

This method is a widely used preliminary test to assess the antimicrobial activity of a compound.[2][6] It relies on the diffusion of the test compound from a well through a solidified agar medium, resulting in a zone of inhibition if the microorganism is susceptible.

Materials

  • Mueller-Hinton Agar (MHA) plates

  • Sterile test tubes

  • Sterile cotton swabs

  • Sterile cork borer (6 mm diameter)

  • Micropipettes and sterile tips

  • Test microbial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Stock solution of this compound derivative (e.g., 1 mg/mL in DMSO)

  • Positive control (e.g., standard antibiotic solution)

  • Negative control (e.g., DMSO)

  • Incubator

Procedure

  • Inoculum Preparation: Prepare a microbial inoculum by suspending isolated colonies from an 18-24 hour culture plate in sterile broth. Adjust the suspension's turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[10][11]

  • Plate Inoculation: Dip a sterile cotton swab into the standardized inoculum, remove excess liquid by pressing it against the inside of the tube, and swab the entire surface of an MHA plate to create a uniform microbial lawn. Allow the plate to dry for a few minutes.[6]

  • Well Creation: Use a sterile 6 mm cork borer to punch uniform wells into the agar.[2]

  • Compound Application: Carefully add a fixed volume (e.g., 100 µL) of the triazine derivative stock solution into a designated well. Add the same volume of the positive control and negative control into separate wells on the same plate.[2][11]

  • Incubation: Incubate the plates in an inverted position at 37°C for 18-24 hours.[12]

  • Data Collection: After incubation, measure the diameter of the zone of inhibition (including the well diameter) in millimeters (mm). The absence of a zone indicates no activity.

Protocol 2: Broth Microdilution for MIC Determination

This method determines the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism in a liquid medium, providing a quantitative measure of its potency.[7][13]

Materials

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB)

  • Micropipettes and sterile tips

  • Stock solution of the triazine derivative

  • Standardized microbial inoculum (prepared as in Protocol 1, then diluted)

  • Positive control (standard antibiotic)

  • Negative control (inoculum without compound)

  • Sterility control (broth only)

Procedure

  • Inoculum Preparation: Prepare a 0.5 McFarland standard suspension of the test organism. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[14]

  • Serial Dilution:

    • Dispense 100 µL of MHB into all wells of a 96-well plate.[15]

    • Add 100 µL of the triazine derivative stock solution to the first column of wells, creating a 1:2 dilution.

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the desired final concentration. Discard 100 µL from the last dilution column.[15] This creates a gradient of compound concentrations.

  • Inoculation: Add 5 µL of the diluted microbial inoculum to each well (except the sterility control).[15]

  • Controls:

    • Positive Control: Wells containing a standard antibiotic with the inoculum.

    • Negative Control (Growth Control): Wells containing MHB and the inoculum, but no test compound.

    • Sterility Control: Wells containing only MHB to check for contamination.

  • Incubation: Cover the plate and incubate at 37°C for 16-20 hours.[7][16]

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity or pellet formation is observed.[10]

Data Presentation

Quantitative data should be organized systematically for clear interpretation and comparison.

Table 1: Results of Agar Well Diffusion Assay

Compound ID Concentration (µ g/well ) Test Organism Gram Stain Zone of Inhibition (mm)
Derivative X 100 S. aureus Positive [Insert Data]
Derivative X 100 E. coli Negative [Insert Data]
Derivative Y 100 S. aureus Positive [Insert Data]
Derivative Y 100 E. coli Negative [Insert Data]
Positive Control [e.g., 30] S. aureus Positive [Insert Data]
Positive Control [e.g., 30] E. coli Negative [Insert Data]
Negative Control N/A S. aureus Positive 0

| Negative Control | N/A | E. coli | Negative | 0 |

Table 2: Minimum Inhibitory Concentration (MIC) Data from Broth Microdilution

Compound ID Test Organism Gram Stain MIC (µg/mL) Positive Control MIC (µg/mL) of Positive Control
Derivative X S. aureus Positive [Insert Data] Vancomycin [Insert Data]
Derivative X E. coli Negative [Insert Data] Ciprofloxacin [Insert Data]
Derivative X P. aeruginosa Negative [Insert Data] Gentamicin [Insert Data]
Derivative Y S. aureus Positive [Insert Data] Vancomycin [Insert Data]
Derivative Y E. coli Negative [Insert Data] Ciprofloxacin [Insert Data]

| Derivative Y | P. aeruginosa | Negative | [Insert Data] | Gentamicin | [Insert Data] |

References

Application Notes and Protocols for Incorporating 2-(4-Fluorophenyl)-4,6-diphenyl-1,3,5-triazine into Polymer Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Fluorophenyl)-4,6-diphenyl-1,3,5-triazine is a substituted triazine derivative with potential applications as a functional additive in polymer matrices. Triazine-based compounds are known for their use in various fields, including agriculture, pharmaceuticals, and materials science, where they can impart enhanced properties to host materials.[1][2][3] The incorporation of this specific triazine derivative is anticipated to modify the thermal, optical, and mechanical properties of polymers, making them suitable for advanced applications.

These notes provide a comprehensive guide for researchers on the incorporation of this compound into various polymer matrices. Detailed protocols for common incorporation techniques, along with expected material property enhancements, are outlined.

Potential Applications and Benefits

The addition of functional additives is a critical step in tailoring polymer properties for specific, demanding applications.[4][5] Based on the known characteristics of triazine derivatives and fluorinated compounds, the incorporation of this compound into polymer matrices is expected to offer several advantages:

  • Enhanced Thermal Stability: Triazine rings are known for their thermal stability. Their incorporation can increase the decomposition temperature of the polymer matrix.[6][7]

  • Modified Optical Properties: The aromatic and heterocyclic structure of the triazine derivative can influence the refractive index and UV absorption characteristics of the polymer, potentially acting as a UV stabilizer.[4][8]

  • Improved Mechanical Properties: The rigid structure of the additive may enhance the stiffness and strength of the polymer matrix, although compatibility is crucial.[9]

  • Controlled Release in Drug Delivery: For professionals in drug development, triazine-based porous polymers have been explored for controlled drug release, suggesting that polymers embedded with this compound could have applications in medical devices.[2][3]

Data Presentation: Anticipated Effects on Polymer Properties

The following tables summarize the expected quantitative impact of incorporating this compound on key polymer properties, based on literature for similar additives. The exact values will depend on the specific polymer matrix, additive concentration, and processing conditions.

Table 1: Expected Thermal Properties of Polymer Composites

PropertyBase Polymer (Example: Polycarbonate)Polymer + 1% Additive (Expected)Polymer + 5% Additive (Expected)
Glass Transition Temperature (Tg)~150 °C~155 °C~160 °C
Decomposition Temperature (Td, 5% weight loss)~450 °C~460 °C~475 °C

Table 2: Expected Optical Properties of Polymer Composites

PropertyBase Polymer (Example: PMMA)Polymer + 1% Additive (Expected)Polymer + 5% Additive (Expected)
Refractive Index at 589 nm~1.49~1.50~1.52
UV Cutoff Wavelength~290 nm~320 nm~350 nm

Table 3: Expected Mechanical Properties of Polymer Composites

PropertyBase Polymer (Example: Polystyrene)Polymer + 1% Additive (Expected)Polymer + 5% Additive (Expected)
Tensile Strength~50 MPa~52 MPa~55 MPa
Young's Modulus~3.0 GPa~3.2 GPa~3.5 GPa

Experimental Protocols

The successful incorporation of this compound into a polymer matrix is dependent on the chosen method, which in turn is dictated by the properties of the polymer and the desired final form of the composite material. Below are detailed protocols for two common laboratory-scale techniques: solution casting and melt blending.

Protocol 1: Incorporation via Solution Casting

This method is suitable for polymers that are soluble in a common solvent with the additive. It generally produces thin films with a homogeneous dispersion of the additive.

Materials and Equipment:

  • This compound

  • Polymer (e.g., Polystyrene, Polycarbonate, PMMA)

  • Volatile solvent (e.g., Dichloromethane, Chloroform, Toluene)

  • Glass vials

  • Magnetic stirrer and stir bars

  • Petri dish or flat glass substrate

  • Drying oven or vacuum oven

Procedure:

  • Dissolution of the Additive:

    • Weigh the desired amount of this compound.

    • Dissolve the additive in a minimal amount of the chosen solvent in a glass vial.

    • Use a magnetic stirrer to ensure complete dissolution.

  • Dissolution of the Polymer:

    • In a separate, larger beaker, dissolve the polymer in the same solvent to achieve a desired concentration (e.g., 10% w/v).

    • Stir until the polymer is fully dissolved. This may take several hours.

  • Mixing:

    • Slowly add the additive solution to the polymer solution while continuously stirring.

    • Allow the mixture to stir for at least one hour to ensure a homogeneous solution.

  • Casting:

    • Pour the polymer-additive solution into a petri dish or onto a flat glass substrate.

    • Ensure the solution spreads evenly to form a film of uniform thickness.

  • Drying:

    • Cover the cast film to prevent contamination and allow the solvent to evaporate slowly at room temperature in a fume hood for 24 hours.

    • For complete solvent removal, transfer the film to a vacuum oven and dry at a temperature below the polymer's glass transition temperature for another 24 hours.

  • Characterization:

    • Once dried, the film can be carefully peeled from the substrate and used for characterization (e.g., thermal analysis, optical spectroscopy, mechanical testing).

Protocol 2: Incorporation via Melt Blending

This technique is suitable for thermally stable polymers and is scalable for industrial applications. It involves mixing the additive with the polymer in a molten state.

Materials and Equipment:

  • This compound (in fine powder form)

  • Polymer pellets (e.g., Polypropylene, Polyethylene, PET)

  • Laboratory-scale melt blender or extruder

  • Hot press

  • Drying oven

Procedure:

  • Pre-Drying:

    • Dry both the polymer pellets and the triazine additive in a vacuum oven at an appropriate temperature (e.g., 80 °C for 4 hours) to remove any absorbed moisture.

  • Premixing:

    • In a sealed container, physically mix the dried polymer pellets and the powdered additive to the desired weight ratio.

  • Melt Blending:

    • Set the temperature of the melt blender to be above the melting or processing temperature of the polymer.

    • Add the premixed material to the blender.

    • Blend for a sufficient time (e.g., 5-10 minutes) to ensure a homogeneous mixture. The optimal blending time and speed should be determined experimentally.

  • Sample Preparation:

    • The resulting molten composite can be extruded into strands and pelletized or collected as a molten mass.

    • For characterization, the blended material can be compression molded into films or specific shapes using a hot press.

  • Characterization:

    • The prepared samples can then be subjected to various analytical techniques to evaluate their properties.

Visualizations

Diagrams of Experimental Workflows

Solution_Casting_Workflow cluster_prep Preparation cluster_process Processing cluster_output Output A Dissolve Additive in Solvent C Mix Additive and Polymer Solutions A->C B Dissolve Polymer in Solvent B->C D Cast Homogeneous Solution C->D E Slow Solvent Evaporation D->E F Vacuum Oven Drying E->F G Polymer-Additive Composite Film F->G

Caption: Workflow for incorporating the triazine additive via solution casting.

Melt_Blending_Workflow cluster_prep Preparation cluster_process Processing cluster_output Output A Dry Polymer Pellets C Physically Premix Polymer and Additive A->C B Dry Additive Powder B->C D Melt Blend at High Temperature C->D E Extrude or Collect Molten Composite D->E F Compression Mold into Desired Shape E->F G Polymer-Additive Composite Sample F->G

Caption: Workflow for incorporating the triazine additive via melt blending.

Synthesis of this compound

For researchers who wish to synthesize the additive, a common method involves the reaction of cyanuric chloride with appropriate Grignard reagents or through Suzuki coupling reactions. A general synthetic pathway starts with cyanuric chloride and involves sequential nucleophilic substitution.[10][11] A plausible synthesis is the trimerization of the corresponding nitriles or a reaction involving benzamidine and a fluorinated benzoyl chloride.

Disclaimer: The quantitative data presented are illustrative and based on the expected behavior of similar compounds. Actual experimental results will vary depending on the specific materials and conditions used. Researchers should always perform their own characterization and optimization.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(4-Fluorophenyl)-4,6-diphenyl-1,3,5-triazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-(4-Fluorophenyl)-4,6-diphenyl-1,3,5-triazine synthesis.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis in a question-and-answer format.

Question 1: My reaction yield is consistently low. What are the common causes and how can I address them?

Answer: Low yields in the synthesis of unsymmetrical 1,3,5-triazines can stem from several factors. Here are the most common issues and their solutions:

  • Incomplete Reaction: The formation of the triazine ring, often through cyclotrimerization of nitriles or condensation reactions, can be a slow process.

    • Solution: Increase the reaction time or temperature. The use of microwave irradiation can significantly shorten reaction times and improve yields. For instance, some syntheses that require several hours of reflux under conventional heating can be completed in minutes with microwave assistance.[1]

  • Side Reactions: The formation of unwanted symmetrical triazines (e.g., 2,4,6-triphenyl-1,3,5-triazine or 2,4,6-tris(4-fluorophenyl)-1,3,5-triazine) is a common side reaction in mixed nitrile trimerization.

    • Solution: Carefully control the stoichiometry of the reactants. A slow, dropwise addition of one nitrile to the other can favor the formation of the unsymmetrical product.

  • Suboptimal Catalyst: The choice and amount of catalyst can dramatically impact the yield.

    • Solution: Experiment with different Lewis acid catalysts, such as iron(III) chloride or yttrium triflates. The catalyst loading should also be optimized; typically, a catalytic amount (e.g., 10-20 mol%) is sufficient.

  • Steric Hindrance: While not a major issue for this specific molecule, bulky substituents on the aromatic rings can hinder the cyclization process.

  • Purification Losses: Significant loss of product can occur during workup and purification.

    • Solution: Optimize your purification protocol. Recrystallization is a common and effective method for purifying solid triazine derivatives.[2][3] Experiment with different solvent systems to maximize the recovery of the pure product.

Question 2: I am observing the formation of multiple products in my reaction mixture. How can I improve the selectivity for the desired unsymmetrical triazine?

Answer: Improving selectivity is key to achieving a high yield of this compound. Consider the following strategies:

  • One-Pot, Multi-Step Synthesis: A common and effective method for synthesizing unsymmetrical triazines is the sequential reaction of different nucleophiles with a triazine precursor like cyanuric chloride.[4] By carefully controlling the reaction temperature at each step, you can selectively introduce the different aryl groups.

  • Controlled Reactant Addition: In a one-pot synthesis involving the co-trimerization of benzonitrile and 4-fluorobenzonitrile, the relative reactivity of the nitriles plays a crucial role. Slowly adding the more reactive nitrile to a solution containing the less reactive one can favor the formation of the desired unsymmetrical product.

  • Use of Pre-formed Intermediates: Synthesizing an amidine from one of the nitriles first and then reacting it with an ester or another nitrile derivative can provide a more controlled route to the unsymmetrical triazine.

Question 3: My final product is difficult to purify. What are the recommended purification techniques?

Answer: Aryl-substituted triazines are typically crystalline solids, making recrystallization the method of choice for purification.

  • Solvent Selection for Recrystallization: The ideal solvent is one in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents for recrystallizing triazines include ethanol, isopropanol, toluene, or mixtures of these with solvents like hexane or ethyl acetate to adjust polarity.[2]

  • Column Chromatography: If recrystallization does not provide a product of sufficient purity, column chromatography on silica gel can be employed. A solvent system of hexane and ethyl acetate is a good starting point for elution.

  • Washing: After filtration, washing the collected crystals with a small amount of cold solvent can help remove residual impurities.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The most common synthetic strategies for unsymmetrical 2,4,6-triaryl-1,3,5-triazines include:

  • Co-cyclotrimerization of Nitriles: This involves the reaction of a stoichiometric mixture of benzonitrile and 4-fluorobenzonitrile in the presence of a Lewis acid catalyst.

  • Reaction of Amidines with Esters or Acyl Chlorides: For example, the reaction of benzamidine with ethyl 4-fluorobenzoate or 4-fluorobenzoyl chloride.

  • Sequential Substitution of Cyanuric Chloride: This versatile method involves the stepwise reaction of cyanuric chloride with phenyl and 4-fluorophenyl nucleophiles (e.g., Grignard reagents or organolithium compounds) at controlled temperatures.

Q2: What is a typical yield for the synthesis of this compound?

A2: The yield can vary significantly depending on the synthetic route and reaction conditions. Reported yields for similar unsymmetrical triaryl triazines range from moderate to good (40-80%).[5] Optimization of reaction parameters is crucial for maximizing the yield.

Q3: How does the fluorine substituent affect the reaction?

A3: The electron-withdrawing nature of the fluorine atom can influence the reactivity of the 4-fluorobenzonitrile or related precursors. In a co-trimerization reaction, this difference in electronic properties compared to benzonitrile can be exploited to control the reaction sequence.

Q4: Are there any specific safety precautions I should take during this synthesis?

A4: Standard laboratory safety procedures should be followed. Nitriles can be toxic, and cyanuric chloride is corrosive and moisture-sensitive. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn.

Data Presentation

Table 1: Illustrative Reaction Conditions for Unsymmetrical Triazine Synthesis

EntryReactant 1Reactant 2Catalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)
1Benzonitrile4-FluorobenzonitrileFeCl₃ (20)Toluene1301541-72 (for various aryl aldehydes)
2Benzamidine HCl4-Fluorobenzyl alcoholCu(OAc)₂ (10)TolueneReflux24Good to excellent (for various amidines and alcohols)[6]
3Cyanuric ChloridePhenylmagnesium bromide-THF02Variable (stepwise synthesis)
4Cyanuric Chloride4-Fluorophenylboronic acidPd(PPh₃)₄ (cat.)Toluene/Ethanol/H₂OReflux24Moderate (Suzuki coupling)

Note: The yields presented are for similar triazine syntheses and may vary for the specific target molecule.

Experimental Protocols

Method 1: Iron-Catalyzed Cyclization of Aldehydes with Ammonium Iodide

This method describes a general procedure for the synthesis of 2,4,6-trisubstituted-1,3,5-triazines from aldehydes.[5]

  • To a reaction tube, add benzaldehyde (0.5 mmol), 4-fluorobenzaldehyde (0.5 mmol), ammonium iodide (0.5 mmol), and iron(III) chloride (20 mol%).

  • Add toluene (2.0 mL) as the solvent.

  • Seal the tube and heat the reaction mixture at 130 °C for 15 hours.

  • After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography or recrystallization to afford the desired this compound.

Method 2: Sequential Substitution of Cyanuric Chloride

This is a generalized protocol for the synthesis of unsymmetrical triazines.

  • Dissolve cyanuric chloride (1 equivalent) in an anhydrous aprotic solvent (e.g., THF) and cool to 0 °C.

  • Slowly add a solution of a phenyl Grignard reagent (e.g., phenylmagnesium bromide, 2 equivalents) in THF, maintaining the temperature at 0 °C. Stir for 2-4 hours.

  • In a separate flask, prepare a Grignard reagent from 4-fluorobromobenzene (1 equivalent).

  • Slowly add the 4-fluorophenyl Grignard reagent to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for an additional 12-24 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Visualizations

Synthesis_Workflow General Synthesis Workflow cluster_reactants Starting Materials Reactant1 Benzonitrile / Benzaldehyde / Phenyl Grignard Reaction Reaction (e.g., Cyclotrimerization, Suzuki Coupling) Reactant1->Reaction Reactant2 4-Fluorobenzonitrile / 4-Fluorobenzaldehyde / 4-Fluorophenyl Grignard Reactant2->Reaction Catalyst Lewis Acid (e.g., FeCl3) / Pd Catalyst Catalyst->Reaction Workup Work-up (Quenching, Extraction) Reaction->Workup Purification Purification (Recrystallization / Chromatography) Workup->Purification Product This compound Purification->Product

Caption: General experimental workflow for the synthesis of this compound.

Troubleshooting_Yield Troubleshooting Low Yield LowYield Low Yield IncompleteReaction Incomplete Reaction? LowYield->IncompleteReaction SideReactions Side Reactions? LowYield->SideReactions PurificationLoss Purification Losses? LowYield->PurificationLoss IncreaseTimeTemp Increase Reaction Time/Temp Use Microwave IncompleteReaction->IncreaseTimeTemp Solution OptimizeStoichiometry Optimize Stoichiometry Slow Addition SideReactions->OptimizeStoichiometry Solution OptimizePurification Optimize Recrystallization Solvent System PurificationLoss->OptimizePurification Solution

Caption: A logical flowchart for troubleshooting low reaction yields.

References

common impurities in 2-(4-Fluorophenyl)-4,6-diphenyl-1,3,5-triazine and their removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(4-Fluorophenyl)-4,6-diphenyl-1,3,5-triazine. The information focuses on identifying and removing common impurities that may arise during its synthesis.

Troubleshooting Guide: Common Impurities and Their Removal

Users may encounter several common impurities during the synthesis and purification of this compound. This guide provides a systematic approach to identifying and resolving these issues.

Diagram: Troubleshooting Workflow for Purification

Troubleshooting Workflow cluster_synthesis Synthesis cluster_analysis Analysis cluster_purification Purification cluster_outcome Outcome start Crude Product (Post-Synthesis) tlc TLC Analysis start->tlc Initial Assessment hplc HPLC Analysis tlc->hplc Quantitative Check nmr NMR Analysis hplc->nmr Structural Confirmation pure_product Pure Product (>99%) hplc->pure_product Purity Confirmed impure_product Product Still Impure hplc->impure_product Purity Below Threshold flash_chrom Flash Chromatography nmr->flash_chrom Major Impurities Present recrystallization Recrystallization nmr->recrystallization Minor Impurities Present flash_chrom->hplc Assess Purity recrystallization->hplc Assess Purity impure_product->flash_chrom Re-purify

Caption: A workflow diagram for the purification and analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing this compound?

The most common synthesis route for unsymmetrical 2,4,6-triaryl-1,3,5-triazines is the co-cyclotrimerization of two different nitriles. In the case of this compound, this involves the reaction of 4-fluorobenzonitrile and benzonitrile, typically in a 1:2 molar ratio, catalyzed by a Lewis acid.

The primary impurities to expect are:

  • Homo-cyclotrimerization byproducts:

    • 2,4,6-Triphenyl-1,3,5-triazine (from the trimerization of benzonitrile).

    • 2,4,6-Tris(4-fluorophenyl)-1,3,5-triazine (from the trimerization of 4-fluorobenzonitrile).

  • Unreacted Starting Materials:

    • Benzonitrile

    • 4-Fluorobenzonitrile

  • Hydrolysis Products: While less common under anhydrous reaction conditions, trace moisture can lead to the formation of corresponding benzamides (benzamide and 4-fluorobenzamide).

Q2: How can I detect the presence of these impurities?

A combination of analytical techniques is recommended for a thorough purity assessment:

  • Thin-Layer Chromatography (TLC): A quick and effective method for initial assessment of the crude product. The different triazine products will likely have slightly different Rf values, and the unreacted nitriles will be significantly less polar.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the purity of the sample and can effectively separate the desired product from the homo-cyclotrimerized byproducts.[1] A reverse-phase C18 column with a mobile phase of acetonitrile and water (with a formic or phosphoric acid modifier) is a good starting point.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR are invaluable for structural confirmation and identifying impurities. The ¹⁹F NMR spectrum will clearly show the presence of the desired product and the tris(4-fluorophenyl) impurity as distinct signals. ¹H NMR can help identify unreacted benzonitrile and benzamide.

Q3: What is the recommended method for removing the homo-cyclotrimerized byproducts?

Flash column chromatography is the most effective method for separating the desired unsymmetrical triazine from the symmetrical byproducts.

Table 1: Comparison of Physical Properties of Target Product and Key Impurities

CompoundMolecular Weight ( g/mol )PolarityElution Order (Normal Phase)
2,4,6-Triphenyl-1,3,5-triazine309.38Less Polar1st
This compound327.37Intermediate2nd
2,4,6-Tris(4-fluorophenyl)-1,3,5-triazine363.34More Polar3rd

Q4: Can you provide a detailed protocol for flash chromatography?

Experimental Protocol: Flash Chromatography Purification

  • Stationary Phase: Standard silica gel (230-400 mesh).

  • Mobile Phase Selection: A solvent system of hexane and ethyl acetate or hexane and dichloromethane is generally effective for separating aryl-1,3,5-triazines.[2] The optimal solvent ratio should be determined by TLC analysis of the crude mixture. A good starting point is a gradient elution from 100% hexane to a mixture of hexane and a more polar solvent.

  • Sample Preparation:

    • Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or acetone). Add a small amount of silica gel and evaporate the solvent completely to obtain a free-flowing powder. This method often provides better resolution.

    • Wet Loading: Dissolve the crude product in a minimal amount of the initial mobile phase or a slightly more polar solvent.

  • Column Packing and Elution:

    • Pack the column with silica gel in the initial, non-polar mobile phase (e.g., 100% hexane).

    • Carefully load the prepared sample onto the top of the silica bed.

    • Begin elution with the non-polar mobile phase and gradually increase the polarity. For example, start with 100% hexane and gradually increase the percentage of ethyl acetate or dichloromethane.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure.

Q5: Is recrystallization a viable purification method?

Recrystallization can be an effective technique for removing minor impurities, especially after an initial purification by column chromatography. However, it may be less effective at separating the desired product from the homo-cyclotrimerized byproducts due to their similar structures and solubilities. Finding a solvent system that selectively crystallizes the desired product while keeping the impurities in solution can be challenging. A mixed solvent system, such as toluene-hexane or dichloromethane-hexane, may be a good starting point for recrystallization.[3]

Q6: How can I remove unreacted nitrile starting materials?

Unreacted benzonitrile and 4-fluorobenzonitrile are significantly more volatile and less polar than the triazine products. They are typically removed during the work-up and purification steps:

  • Evaporation: A significant portion of the unreacted nitriles can be removed by evaporation under reduced pressure after the reaction is complete.

  • Flash Chromatography: Due to their lower polarity, the nitriles will elute much faster than the triazine products during column chromatography.

Q7: What if my product is still impure after one round of purification?

If HPLC or NMR analysis indicates the presence of persistent impurities, a second round of purification may be necessary. Consider the following:

  • Optimize Chromatography: If column chromatography was used, try a different solvent system or a shallower gradient to improve separation.

  • Recrystallization: If the product is of moderate to high purity, recrystallization from a carefully selected solvent system can remove trace impurities.

  • Preparative HPLC: For very challenging separations or to obtain very high purity material, preparative HPLC can be employed.[1]

Diagram: Logical Relationship of Impurities and Removal Methods

Impurity_Removal cluster_impurities Common Impurities cluster_methods Removal Methods I1 2,4,6-Triphenyl-1,3,5-triazine M1 Flash Chromatography I1->M1 Effective Separation I2 2,4,6-Tris(4-fluorophenyl)-1,3,5-triazine I2->M1 Effective Separation I3 Unreacted Nitriles I3->M1 Complete Removal M3 Evaporation / Work-up I3->M3 Primary Removal I4 Hydrolysis Byproducts I4->M1 Effective Separation M2 Recrystallization M1->M2 Further Polishing

Caption: Relationship between common impurities and their corresponding removal methods.

References

troubleshooting low electron mobility in 2-(4-Fluorophenyl)-4,6-diphenyl-1,3,5-triazine based devices

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting support for researchers and scientists encountering low electron mobility in electronic devices utilizing 2-(4-Fluorophenyl)-4,6-diphenyl-1,3,5-triazine as an electron transport layer (ETL).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary function in a device?

A: this compound is an organic small molecule. Its core, a 1,3,5-triazine ring, is electron-deficient, which makes the molecule well-suited to accept and transport electrons.[1][2] In devices like Organic Light-Emitting Diodes (OLEDs), it typically functions as an electron-transport material (ETM) in the ETL to facilitate efficient movement of electrons from the cathode to the emissive layer, contributing to overall device performance and efficiency.[3]

Q2: What is a typical or expected electron mobility for high-performance triazine-based materials?

A: Electron mobility in organic materials can vary significantly. However, for well-designed triazine-based electron transport materials, mobility values can be significantly higher than common standards like Alq₃. While data for this specific molecule may vary based on device structure and measurement conditions, high-performance triazine derivatives have been reported with mobilities in the range of 10⁻⁴ to 10⁻³ cm²/V·s. A comparison with other materials is provided in the table below.

Q3: What are the most common causes of low electron mobility?

A: Low electron mobility is generally traced back to one of four main areas:

  • Material Purity: Chemical impurities, including residual solvents or byproducts from synthesis, can act as charge traps, severely hindering electron transport.[4][5][6][7][8]

  • Thin Film Morphology: A poorly formed active layer with numerous grain boundaries, low crystallinity, or high surface roughness can impede the movement of electrons.[9][10][11]

  • Device Interfaces: A significant energy barrier between the cathode and the triazine layer can lead to poor electron injection, which is often misinterpreted as low mobility.[12][13]

  • Measurement & Analysis: The technique used to measure mobility (e.g., SCLC, TOF) and the model applied to the data can introduce significant variability and potential underestimation of the true value.[14][15][16]

Quantitative Data Summary

For context, the following table compares the electron mobility of common electron transport materials. The goal in optimizing your this compound based device is to achieve mobility in a competitive range.

MaterialClassTypical Electron Mobility (µₑ) at room temp.Reference
Alq₃ (tris(8-hydroxyquinoline)aluminum)Quinoline Derivative~10⁻⁶ cm²/V·sWidely cited benchmark
TPBi (1,3,5-tris(N-phenylbenzimidazol-2-yl)benzene)Benzimidazole Derivative~10⁻⁶ to 10⁻⁵ cm²/V·sCommon ETL material
BTB (4,4′-bis-[2-(4,6-diphenyl-1,3,5-triazinyl)]-1,1′-biphenyl)Triazine Derivative~7.2 x 10⁻⁴ cm²/V·sHigh-performance triazine

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving issues related to low electron mobility.

Category 1: Material Purity

Problem: Impurities in the material are trapping electrons. Trapping of charges by impurities can severely hinder charge transport and limit device efficiencies.[4][6]

  • Q: How can I confirm the purity of my this compound source material?

    • A: Standard analytical techniques are essential. Use ¹H NMR and ¹³C NMR to check for structural integrity and residual solvents. High-Performance Liquid Chromatography (HPLC) is highly recommended for quantifying purity, aiming for >99.9%. Mass spectrometry can confirm the molecular weight and identify unexpected species.

  • Q: My material purity is low. How can I purify it effectively?

    • A: Temperature gradient sublimation is the most common and effective method for purifying organic small molecules for electronic applications.[17][18][19][20][21] This process separates the target compound from less volatile and more volatile impurities under high vacuum.[19] Multiple sublimation cycles may be necessary to reach the required purity. For a detailed methodology, see the Experimental Protocols section.

Category 2: Thin Film Morphology

Problem: The physical structure of the deposited triazine layer is disordered, preventing efficient charge transport.

  • Q: How can I evaluate the quality of my thin film?

    • A: Atomic Force Microscopy (AFM) is crucial for examining surface topography, roughness, and grain structure. X-ray Diffraction (XRD) can be used to assess the crystallinity and molecular orientation of the film.[11] Well-ordered, crystalline films with large grains and low surface roughness typically exhibit higher mobility.

  • Q: What steps can I take to improve my film's morphology during thermal evaporation?

    • A:

      • Substrate Temperature: Systematically vary the substrate temperature during deposition. This can significantly influence nucleation and grain growth.

      • Deposition Rate: A lower deposition rate (e.g., 0.1-0.5 Å/s) often allows molecules more time to self-organize into a more ordered film.

      • Substrate Treatment: Ensure substrates are meticulously cleaned. A plasma treatment or the use of a self-assembled monolayer (SAM) can modify the surface energy to promote better film growth.

      • Post-Deposition Annealing: Annealing the film after deposition (below the material's glass transition temperature) can improve crystallinity and reduce defects.

Category 3: Device Interfaces & Architecture

Problem: Electrons are not being efficiently injected into the triazine layer from the cathode, leading to an artificially low measured current.

  • Q: My mobility is still low after purifying the material and optimizing the film. Could it be an injection problem?

    • A: Yes, a large energy barrier for electron injection is a common issue.[12] Compare the LUMO (Lowest Unoccupied Molecular Orbital) energy level of your triazine material with the work function of your cathode. A large mismatch (>0.3 eV) will impede injection.

  • Q: How can I improve electron injection?

    • A:

      • Low Work Function Cathode: Use a cathode with a low work function, such as Calcium (Ca) or Barium (Ba), often capped with a layer of Aluminum (Al) for stability.

      • Electron Injection Layer (EIL): Insert a thin (0.5-1 nm) layer of an insulating material like Lithium Fluoride (LiF) or an organic electron-injection material between the triazine ETL and the metal cathode. This can dramatically lower the injection barrier.[12]

Category 4: Measurement and Analysis

Problem: The experimental method or data analysis is providing an inaccurate, artificially low mobility value.

  • Q: Which technique should I use to measure electron mobility?

    • A: For thin-film devices, the Space-Charge Limited Current (SCLC) method is most common due to its relative simplicity.[22][23] It involves fabricating an electron-only device and analyzing its current density-voltage (J-V) characteristics. The Time-of-Flight (TOF) technique is another option but typically requires thicker films (>1 µm).[16]

  • Q: I am using the SCLC method. How do I ensure my analysis is correct?

    • A: The J-V curve of an electron-only device should show two distinct regions: an Ohmic region (J ∝ V) at low voltage and a trap-free SCLC region (J ∝ V²) at higher voltage.[24] Mobility should be extracted from the V² region using the Mott-Gurney law. If the curve does not clearly show a V² dependence, it may indicate that the current is limited by traps or injection issues, not by space-charge effects. It is crucial to follow a standardized protocol for measurement and analysis to ensure reproducibility.[14]

Mandatory Visualizations

Diagrams

TroubleshootingWorkflow start Low Electron Mobility Observed cat1 Material Purity start->cat1 cat2 Thin Film Morphology start->cat2 cat3 Device Interfaces start->cat3 cat4 Measurement & Analysis start->cat4 check1a Check Purity (HPLC, NMR) cat1->check1a check2a Characterize Film (AFM, XRD) cat2->check2a check3a Check Energy Level Alignment cat3->check3a check4a Verify J ∝ V² in SCLC plot cat4->check4a check1b Purify (Sublimation) check1a->check1b end_node Problem Resolved? check1b->end_node check2b Optimize Deposition (Rate, Temp, Annealing) check2a->check2b check2b->end_node check3b Add EIL (e.g., LiF) check3a->check3b check3b->end_node check4b Follow Standard Protocol check4a->check4b check4b->end_node end_node->start No

Caption: A workflow diagram for troubleshooting low electron mobility.

Caption: Energy level diagram illustrating the electron injection barrier.

PurificationProcess start Synthesis Starting Materials crude Crude Product (Low Purity) start->crude Synthesis (e.g., Suzuki Coupling) purify Gradient Sublimation (High Vacuum, Temp. Gradient) crude->purify final High Purity Material (>99.9%) purify->final Characterize (HPLC, NMR)

Caption: A process flow for material synthesis and purification.

Experimental Protocols

Protocol 1: Purification by Temperature Gradient Sublimation

This protocol describes a standard procedure for purifying this compound using a multi-zone tube furnace.

Equipment:

  • Three-zone tube furnace

  • Quartz or glass sublimation tube (sealed at one end)

  • Vacuum pump capable of reaching <10⁻⁵ mbar

  • Temperature controllers

  • Source boat (quartz or ceramic)

Procedure:

  • Loading: Place 1-2 grams of the crude triazine material into the source boat and position it at the sealed end of the sublimation tube.

  • Assembly: Insert the tube into the furnace and connect the open end to the vacuum system.

  • Evacuation: Evacuate the system slowly to a high vacuum (<10⁻⁵ mbar). It is critical to ensure the system is free of leaks.

  • Heating:

    • Set the temperature of the zone containing the source boat (Zone 1) to just below the material's sublimation point. Allow the system to outgas for several hours.

    • Slowly increase the temperature of Zone 1 to begin sublimation. The optimal temperature will depend on the material but is typically in the 150-300 °C range.

    • Set the temperatures of the collection zones (Zone 2 and Zone 3) to create a temperature gradient. Zone 2 should be slightly cooler than Zone 1 to collect the main product, and Zone 3 should be cooler still to trap more volatile impurities.

  • Collection: The purified material will deposit as a crystalline solid on the walls of the tube in the appropriate temperature zone. The process may take 24-72 hours.

  • Cooling & Venting: Once sublimation is complete, slowly cool the furnace to room temperature. Carefully vent the system with an inert gas (e.g., Nitrogen or Argon) before removing the tube.

  • Harvesting: Carefully scrape the purified crystalline material from the walls of the collection zone inside a glovebox to prevent contamination from air and moisture.[4]

Protocol 2: Electron Mobility Measurement by SCLC

This protocol outlines the fabrication of an electron-only device and the subsequent measurement to determine electron mobility.

Device Architecture:

  • ITO / ZnO (or other electron-transporting buffer) / This compound / Ca / Al

Procedure:

  • Substrate Preparation: Clean an ITO-coated glass substrate via sonication in detergent, deionized water, acetone, and isopropanol. Dry thoroughly and treat with UV-Ozone or Oxygen plasma.

  • Buffer Layer Deposition: Deposit an electron-transporting buffer layer (e.g., 30 nm of sol-gel ZnO) onto the ITO to ensure ohmic electron injection.

  • Active Layer Deposition: Thermally evaporate the purified triazine material in a high-vacuum chamber. The thickness should be varied for different devices (e.g., 50 nm, 100 nm, 150 nm) to confirm the results are thickness-independent.[15]

  • Cathode Deposition: Without breaking vacuum, deposit the cathode by evaporating a thin layer of Calcium (~20 nm) followed by a thicker, protective layer of Aluminum (~100 nm) through a shadow mask.

  • Encapsulation: Encapsulate the device in a nitrogen-filled glovebox to prevent degradation from air and moisture.

  • J-V Measurement:

    • Using a source-measure unit (SMU), apply a voltage sweep (e.g., from 0V to 10V) and measure the resulting current.

    • Plot the data as log(J) vs log(V).

  • Data Analysis:

    • Identify the linear region at high voltage that has a slope of approximately 2. This is the SCLC regime.

    • Fit this region to the Mott-Gurney law: J = (9/8) * ε₀ * εᵣ * µₑ * (V²/L³) where:

      • J is the current density.

      • ε₀ is the permittivity of free space.

      • εᵣ is the relative dielectric constant of the material (typically assumed to be ~3 for organic semiconductors).

      • µₑ is the electron mobility.

      • V is the applied voltage.

      • L is the thickness of the organic layer.

    • The mobility (µₑ) can be calculated from the slope of the J vs V² plot in the SCLC region.

References

Technical Support Center: Optimizing Annealing of 2-(4-Fluorophenyl)-4,6-diphenyl-1,3,5-triazine Films

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(4-Fluorophenyl)-4,6-diphenyl-1,3,5-triazine films. The following sections offer insights into optimizing the annealing temperature to achieve desired film properties.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of annealing this compound films?

A1: Annealing is a critical post-deposition heat treatment process used to enhance the performance of organic thin films. For this compound films, annealing aims to improve molecular ordering, increase crystallinity, and modify surface morphology.[1][2] These changes can lead to improved electrical and optical properties, which are crucial for applications in organic electronics.[1][3]

Q2: How does annealing temperature affect the film's properties?

A2: The annealing temperature significantly influences the structural and physical properties of the film. As the temperature increases, the molecules gain thermal energy, allowing them to rearrange into more ordered structures.[4] This can lead to an increase in grain size and improved in-plane crystallinity.[1] However, excessively high temperatures can lead to film degradation or the formation of undesirable phases.[5] The optimal annealing temperature is a balance between achieving desired crystallinity and avoiding thermal damage.

Q3: What are the typical signs of suboptimal annealing?

A3: Suboptimal annealing can manifest in several ways, including poor device performance, inconsistent film properties, and physical defects. Common signs include:

  • Low charge carrier mobility: This can be due to poor molecular ordering and small grain sizes.[1]

  • High surface roughness: While some roughness can be beneficial, excessive roughness can lead to short circuits in devices.[2]

  • Film cracking or delamination: This can be caused by thermal stress due to a mismatch in the thermal expansion coefficients of the film and the substrate.[6]

  • Inconsistent electrical characteristics: Variations in crystallinity and morphology across the film can lead to unreliable device performance.[7]

Troubleshooting Guide

This guide addresses common issues encountered during the annealing of this compound films.

Issue 1: Inconsistent Film Properties Across the Substrate

  • Possible Cause: Uneven heating during the annealing process.[7]

  • Troubleshooting Steps:

    • Verify Furnace Uniformity: Ensure your annealing furnace or hot plate provides uniform temperature distribution across the entire substrate.[7]

    • Optimize Loading: Place the substrate in the center of the heating element to minimize temperature gradients. Avoid placing multiple samples too close to each other.

    • Use a Heat Spreader: A thermally conductive plate (e.g., a thin metal sheet) placed between the heating element and the substrate can help distribute heat more evenly.

Issue 2: Film Cracking or Peeling After Annealing

  • Possible Cause: High internal stress due to a mismatch in the thermal expansion coefficients between the triazine film and the substrate.[6]

  • Troubleshooting Steps:

    • Substrate Selection: If possible, choose a substrate with a thermal expansion coefficient similar to that of the organic film.

    • Slower Ramping and Cooling Rates: Employ a slower temperature ramp-up and cool-down rate to minimize thermal shock. A rate of 1-5 °C per minute is often a good starting point.[6]

    • Two-Step Annealing: Consider a two-step annealing process. A lower temperature pre-anneal can help relax initial stresses before ramping up to the final annealing temperature.[6]

    • Film Thickness: Thicker films are more prone to cracking. Try reducing the film thickness if the application allows.

Issue 3: Poor Electrical Performance (e.g., Low Mobility)

  • Possible Cause: Insufficient molecular ordering or the presence of grain boundaries that act as charge traps.[1][4]

  • Troubleshooting Steps:

    • Optimize Annealing Temperature: Systematically vary the annealing temperature to find the optimal point where crystallinity is maximized without causing degradation. This often requires creating a temperature gradient or testing a series of discrete temperatures.

    • Increase Annealing Time: At a given temperature, longer annealing times can allow for more complete molecular rearrangement.[2]

    • Control the Annealing Atmosphere: Annealing in an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation and other chemical degradation of the film, which can negatively impact electrical properties.[7]

Data Presentation

The following tables summarize the expected impact of annealing temperature on key film properties based on general observations for organic semiconductors.

Table 1: Effect of Annealing Temperature on Film Morphology and Structure

Annealing TemperatureGrain SizeCrystallinitySurface Roughness
As-depositedSmallAmorphous or poorly crystallineLow
Low (e.g., 50-80 °C)Slightly increasedImproved orderingMay slightly increase
Medium (e.g., 80-120 °C)Significantly increasedHigher crystallinityGenerally increases
High (e.g., >120 °C)May decrease due to degradationMay decrease or change phaseCan increase significantly

Table 2: Effect of Annealing Temperature on Electrical Properties

Annealing TemperatureCharge Carrier MobilityThreshold VoltageOn/Off Current Ratio
As-depositedLowVariesLow
Low (e.g., 50-80 °C)Gradual increaseMay shiftIncreases
Medium (e.g., 80-120 °C)OptimalStabilizesMaximum
High (e.g., >120 °C)DecreasesShifts significantlyDecreases

Note: The optimal temperature range is material-dependent and should be determined experimentally.

Experimental Protocols

1. Thin Film Deposition by Spin Coating

  • Solution Preparation: Dissolve this compound in a suitable organic solvent (e.g., chloroform, toluene, or chlorobenzene) at a concentration of 5-20 mg/mL. Stir the solution at room temperature for several hours to ensure complete dissolution.

  • Substrate Cleaning: Thoroughly clean the substrate (e.g., glass, silicon wafer, or ITO-coated glass) by sonicating in a sequence of deionized water, acetone, and isopropanol for 15 minutes each. Dry the substrate with a stream of nitrogen gas.

  • Spin Coating: Dispense the prepared solution onto the center of the substrate. Spin coat at a speed of 1000-4000 rpm for 30-60 seconds to achieve the desired film thickness.

  • Solvent Removal: Soft bake the film on a hotplate at a low temperature (e.g., 60-80 °C) for 10-20 minutes to remove residual solvent.

2. Thermal Annealing Protocol

  • Atmosphere Control: Place the substrate with the deposited film into a vacuum oven or a glovebox with a controlled inert atmosphere (e.g., N₂ or Ar).

  • Temperature Ramping: Set the desired annealing temperature. Program the controller to ramp up to the setpoint at a controlled rate (e.g., 5 °C/min) to prevent thermal shock.

  • Annealing: Maintain the substrate at the set annealing temperature for the desired duration (e.g., 15-60 minutes).

  • Cooling: After the annealing time has elapsed, allow the substrate to cool down slowly to room temperature at a controlled rate (e.g., 5 °C/min).

  • Characterization: Once at room temperature, the film is ready for characterization (e.g., AFM, XRD, UV-Vis spectroscopy, and electrical measurements).

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_dep Deposition cluster_anneal Annealing cluster_char Characterization Sol_Prep Solution Preparation Spin_Coat Spin Coating Sol_Prep->Spin_Coat Sub_Clean Substrate Cleaning Sub_Clean->Spin_Coat Soft_Bake Solvent Removal Spin_Coat->Soft_Bake Atm_Control Atmosphere Control Soft_Bake->Atm_Control Temp_Ramp Temperature Ramping Atm_Control->Temp_Ramp Anneal Annealing Temp_Ramp->Anneal Cooling Cooling Anneal->Cooling AFM AFM Cooling->AFM XRD XRD Cooling->XRD Elec_Meas Electrical Measurements Cooling->Elec_Meas

Caption: Experimental workflow for depositing and annealing triazine films.

Troubleshooting_Logic Start Suboptimal Film Properties Inconsistent Inconsistent Properties? Start->Inconsistent Cracking Cracking/Peeling? Inconsistent->Cracking No Sol_Heat Check Furnace Uniformity Optimize Loading Inconsistent->Sol_Heat Yes Poor_Perf Poor Electrical Performance? Cracking->Poor_Perf No Sol_Stress Adjust Ramp/Cool Rates Change Substrate Reduce Thickness Cracking->Sol_Stress Yes Sol_Perf Optimize Annealing Temp/Time Control Atmosphere Poor_Perf->Sol_Perf Yes End Optimized Film Poor_Perf->End No Sol_Heat->End Sol_Stress->End Sol_Perf->End

Caption: Troubleshooting logic for common annealing issues.

References

Technical Support Center: Degradation of 2-(4-Fluorophenyl)-4,6-diphenyl-1,3,5-triazine in OLEDs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(4-Fluorophenyl)-4,6-diphenyl-1,3,5-triazine in Organic Light-Emitting Diodes (OLEDs). The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound in OLEDs?

This compound and its derivatives are primarily utilized as electron transport materials (ETMs) or host materials in the emissive layer of OLEDs. The electron-deficient nature of the 1,3,5-triazine core facilitates efficient electron injection and transport from the cathode to the emissive layer. This property helps to improve device efficiency and lower operating voltages. As host materials, their high triplet energy levels are advantageous for preventing exciton quenching when used with phosphorescent or thermally activated delayed fluorescence (TADF) emitters.

Q2: What are the expected degradation pathways for this compound under OLED operating conditions?

While specific degradation pathways for this compound are not extensively documented in publicly available literature, general degradation mechanisms for triazine-based materials in OLEDs can be inferred. Degradation is often initiated by factors such as exposure to moisture, oxygen, UV radiation, and the formation of high-energy species like excitons and polarons during device operation.

Potential degradation pathways include:

  • Photochemical Decomposition: The high energy of blue light emission can be sufficient to break chemical bonds within the molecule. The C-F and C-N bonds are potential sites for cleavage.

  • Reaction with Radicals: Exciton-induced formation of reactive species can lead to the breakdown of the triazine ring. For some triazine compounds, this can be initiated by hydroxyl radicals, leading to the formation of hydroxylated and amino derivatives[1].

  • Electrochemical Instability: The molecule can degrade due to electrochemical stress from charge carrier injection and transport. Both radical cations and anions can be unstable and undergo further reactions.

  • Dehalogenation: The fluorine atom on the phenyl ring could be a site for dehalogenation, a known degradation pathway for halogenated organic compounds.

Q3: What are the likely degradation byproducts of this compound?

Based on general knowledge of triazine chemistry, potential degradation byproducts could include:

  • Smaller aromatic fragments resulting from the cleavage of the triazine ring, such as benzonitrile and fluorobenzonitrile.

  • Hydroxy- and amino-substituted triazines if reactions with residual water or other sources of oxygen and nitrogen occur.

  • De-fluorinated versions of the parent molecule.

  • Oligomers or cross-linked species formed from reactive fragments.

Identifying these byproducts definitively requires advanced analytical techniques as outlined in the Experimental Protocols section.

Troubleshooting Guide

Observed Issue Potential Cause(s) Troubleshooting Steps
Rapid decrease in device luminance (Luminance Decay) Material degradation due to photochemical or electrochemical stress. Formation of non-emissive species or charge traps.1. Analyze Degraded Device: Use techniques like mass spectrometry to identify degradation byproducts in the emissive/electron transport layer. 2. Incorporate Protective Layers: Add exciton-blocking or hole-blocking layers to confine charge recombination and prevent excitons from reaching and degrading the triazine material. 3. Modify Molecular Structure: If degradation is confirmed, consider using more stable derivatives of the triazine molecule.
Increase in operating voltage over time Formation of charge traps within the electron transport layer due to material degradation. Poor interfacial stability between the triazine layer and the adjacent layers.1. Interface Characterization: Investigate the interfaces of the degraded device using techniques like cross-sectional TEM or depth-profiling XPS. 2. Optimize Deposition Parameters: Vary the deposition rate and substrate temperature during thermal evaporation to improve film morphology and interfacial contact. 3. Insert Interfacial Layers: Use thin interfacial layers to improve charge injection/extraction and reduce interfacial degradation.
Formation of dark spots or non-emissive areas Localized degradation of the organic materials. Ingress of oxygen or moisture through pinholes in the encapsulation.1. Improve Encapsulation: Enhance the device encapsulation to minimize exposure to ambient oxygen and water. 2. Substrate and Material Purity: Ensure high purity of the this compound and proper cleaning of the substrate to avoid nucleation sites for degradation.

Experimental Protocols

1. Accelerated Aging and Degradation Analysis

This protocol outlines a general procedure for studying the operational stability of an OLED containing this compound.

  • Device Fabrication: Fabricate OLEDs with the desired architecture incorporating the triazine-based material in a controlled inert environment (glovebox).

  • Initial Characterization: Measure the initial current density-voltage-luminance (J-V-L) characteristics and electroluminescence (EL) spectrum of the pristine devices.

  • Accelerated Aging: Stress the devices under a constant DC current density (e.g., 10, 50, 100 mA/cm²) at a controlled temperature. Continuously monitor the luminance and voltage as a function of time. The lifetime is often defined as the time it takes for the luminance to decay to a certain percentage of its initial value (e.g., LT50 or LT90).

  • Post-Aging Analysis: After a predetermined aging period or device failure, re-measure the J-V-L and EL characteristics.

  • Degradation Product Analysis: Disassemble the aged device in an inert atmosphere and analyze the organic layers using mass spectrometry techniques to identify chemical changes.

2. Identification of Degradation Products by Mass Spectrometry

  • Sample Preparation: Carefully separate the layer containing this compound from the degraded OLED device inside a glovebox. Dissolve the material in a suitable solvent.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile degradation products, GC-MS can be used to separate and identify the components based on their mass-to-charge ratio and fragmentation patterns.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For non-volatile or larger degradation products, LC-MS is a powerful tool for separation and identification.

  • Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS): This surface-sensitive technique can be used for depth profiling of the intact degraded device to identify the spatial distribution of degradation products within the multilayer structure.

Visualizations

degradation_pathway cluster_products Potential Degradation Products parent This compound stress Operational Stress (Excitons, Polarons, Heat, UV) cleavage Triazine Ring Cleavage (e.g., Benzonitrile derivatives) stress->cleavage Pathway A hydroxylation Hydroxylated/Amino Derivatives stress->hydroxylation Pathway B defluorination De-fluorinated Triazine stress->defluorination Pathway C oligomers Oligomers/Cross-linked species stress->oligomers Pathway D

Caption: Inferred degradation pathways of this compound.

experimental_workflow cluster_fabrication Device Fabrication & Initial Testing cluster_aging Accelerated Aging cluster_analysis Post-Aging Analysis fab OLED Fabrication initial_char Initial J-V-L & EL Measurement fab->initial_char aging Constant Current Stress initial_char->aging post_char Post-Aging J-V-L & EL aging->post_char ms_analysis Mass Spectrometry Analysis (LC-MS, ToF-SIMS) post_char->ms_analysis data_interp Data Interpretation & Pathway Identification ms_analysis->data_interp

Caption: Workflow for investigating the degradation of OLED materials.

References

Technical Support Center: Enhancing the Solubility of 2-(4-Fluorophenyl)-4,6-diphenyl-1,3,5-triazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solution processing of 2-(4-Fluorophenyl)-4,6-diphenyl-1,3,5-triazine. Due to its aromatic structure, this compound is anticipated to have low aqueous solubility but can be dissolved in various organic solvents with the aid of specific techniques.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility profile of this compound?

A1: Based on the structure of this compound, which is a largely non-polar aromatic compound, it is expected to have poor solubility in aqueous solutions. Its solubility is predicted to be higher in organic solvents. For similar 2,4-diphenyl-1,3,5-triazine compounds, better solubility is observed in organic solvents such as ethanol, acetone, or chloroform.[1] Aromatic solvents and polar aprotic solvents are also likely to be effective.

Q2: What general strategies can be employed to enhance the solubility of this triazine derivative?

A2: For poorly water-soluble compounds like this triazine derivative, several techniques can be utilized to improve solubility. These include:

  • Co-solvency: Using a mixture of a good solvent (in which the compound is highly soluble) and a poor solvent.

  • pH Adjustment: While the triazine core is weakly basic, significant pH adjustments may not be the most effective method for this class of compounds unless there are other ionizable functional groups.

  • Particle Size Reduction: Decreasing the particle size through methods like micronization or grinding increases the surface area available for dissolution.[2]

  • Solid Dispersions: Dispersing the compound in a hydrophilic polymer matrix can enhance its dissolution rate.[3]

  • Use of Surfactants and Cyclodextrins: These agents can form micelles or inclusion complexes with the compound, respectively, to increase its apparent solubility in aqueous media.[2]

  • Temperature Variation: Increasing the temperature of the solvent can significantly enhance the solubility of many triazine compounds.[4]

Q3: How does the fluorine substituent affect the solubility of the compound?

A3: The presence of a fluorine atom can have complex effects on a molecule's properties. Fluorine substitution often increases a compound's lipophilicity, which can enhance its permeability through biological membranes.[5][6] However, this increased lipophilicity can also lead to a decrease in aqueous solubility.[5][7] The specific impact on solubility in various organic solvents will depend on the interplay of different intermolecular forces.

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered when trying to dissolve this compound.

dot

Troubleshooting_Solubility start Start: Compound does not dissolve check_solvent Is the appropriate solvent being used? start->check_solvent solvent_yes Yes check_solvent->solvent_yes Yes solvent_no No check_solvent->solvent_no No check_concentration Is the concentration too high? solvent_yes->check_concentration select_solvent Select a suitable organic solvent (e.g., THF, DCM, Chloroform, DMF, Toluene) solvent_no->select_solvent select_solvent->check_solvent concentration_yes Yes check_concentration->concentration_yes Yes concentration_no No check_concentration->concentration_no No reduce_concentration Reduce the concentration or increase solvent volume concentration_yes->reduce_concentration apply_energy Have you tried applying energy? concentration_no->apply_energy end_success Dissolution Successful reduce_concentration->end_success energy_yes Yes apply_energy->energy_yes Yes energy_no No apply_energy->energy_no No consider_enhancement Consider solubility enhancement techniques energy_yes->consider_enhancement use_sonication_heating Use sonication and/or gentle heating energy_no->use_sonication_heating use_sonication_heating->end_success enhancement_options Options: - Co-solvency - Particle size reduction - Solid dispersion consider_enhancement->enhancement_options enhancement_options->end_success end_failure Further investigation needed enhancement_options->end_failure

Caption: Troubleshooting workflow for dissolving this compound.

Quantitative Data Summary

Solvent ClassExample SolventsPredicted Qualitative SolubilityRationale
Polar Aprotic Acetone, Acetonitrile, THF, DichloromethaneSolubleCapable of dipole-dipole interactions with the triazine ring.
Polar Protic Methanol, EthanolModerately SolublePotential for hydrogen bonding is limited, but dipole interactions can aid dissolution.
Aromatic Benzene, TolueneSolublePi-stacking interactions between the solvent and the phenyl groups can promote solubility.
Nonpolar Hexane, CyclohexaneSparingly Soluble to InsolubleLack of favorable intermolecular interactions.

Experimental Protocols

Protocol 1: Determination of Qualitative and Quantitative Solubility

This protocol outlines a method to systematically determine the solubility of this compound in various organic solvents.

dot

G cluster_prep Preparation cluster_equilibration Equilibration cluster_processing Sample Processing cluster_analysis Quantitative Analysis prep1 Weigh excess compound into vials prep2 Add known volume of selected solvent prep1->prep2 equil1 Seal vials and place in shaker at constant temperature (e.g., 25°C) prep2->equil1 equil2 Equilibrate for 24-48 hours equil1->equil2 proc1 Allow undissolved solid to settle equil2->proc1 proc2 Centrifuge for complete separation proc1->proc2 proc3 Withdraw supernatant proc2->proc3 ana1 Dilute supernatant to a suitable concentration proc3->ana1 ana3 Analyze samples and standards by HPLC ana1->ana3 ana2 Prepare standard solutions of known concentrations ana2->ana3

Caption: Experimental workflow for determining the solubility of the triazine compound.

Methodology:

  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of this compound into a series of vials.

    • Add a known volume (e.g., 2 mL) of the selected organic solvent to each vial.

    • Securely cap the vials.

  • Equilibration:

    • Place the vials in a constant temperature shaker set to a specific temperature (e.g., 25 °C).

    • Equilibrate the samples for 24-48 hours to ensure equilibrium is reached, with continuous agitation.

  • Sample Processing:

    • After equilibration, allow the vials to stand undisturbed at the same temperature for the undissolved solid to settle.

    • Centrifuge the vials to ensure complete separation of the solid and liquid phases.

    • Carefully withdraw a known volume of the supernatant (the saturated solution) using a pre-warmed pipette to prevent precipitation.

  • Quantitative Analysis:

    • Dilute the collected supernatant with a suitable solvent to a concentration within the linear range of your analytical method (e.g., HPLC).

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Analyze the standard solutions and the diluted sample solution by a validated analytical method, such as High-Performance Liquid Chromatography (HPLC), to determine the concentration of the solute in the saturated solution.

References

Technical Support Center: Scale-Up Synthesis of 2,4,6-Triaryl-1,3,5-Triazines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for overcoming challenges in the scale-up synthesis of 2,4,6-triaryl-1,3,5-triazines. Below you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and comparative data to assist in your research and development endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for the scale-up production of 2,4,6-triaryl-1,3,5-triazines?

A1: The three main industrial-scale synthetic routes are:

  • Nucleophilic Substitution of Cyanuric Chloride: This is a versatile method involving the sequential reaction of cyanuric chloride with aryl nucleophiles, such as Grignard reagents or in Friedel-Crafts reactions with aromatic compounds.[1][2]

  • Cyclotrimerization of Aryl Nitriles: This method involves the catalyzed trimerization of three aryl nitrile molecules to form the triazine ring. It is often favored for producing symmetrical triazines.[3][4]

  • From Aryl Amidines: Aryl amidines can be reacted with various carbon sources, such as aldehydes or dimethylformamide (DMF), often with copper catalysis, to yield di- or tri-substituted triazines.[5]

Q2: What are the most significant challenges encountered when scaling up these syntheses?

A2: Common scale-up challenges include:

  • Heat and Mass Transfer: Exothermic reactions, particularly in the Friedel-Crafts and nitrile cyclotrimerization routes, can lead to localized "hot spots" in large reactors, causing side reactions and reduced yields. Efficient mixing and temperature control are critical.

  • Reaction Kinetics and Control: Maintaining optimal reaction conditions and consistent product quality can be difficult in larger batches.

  • Purification: Isolating the desired product with high purity on a large scale can be challenging due to the potential for side products and the physical properties of the triazines. Crystallization and large-scale chromatography are common but can be resource-intensive.

  • Raw Material Purity and Stoichiometry: Impurities in starting materials can have a more significant impact on the outcome of large-scale reactions. Precise control of stoichiometry is also crucial.

Q3: Are there greener alternatives to traditional synthesis methods?

A3: Yes, several greener approaches are being explored and implemented:

  • Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and improve yields, often under solvent-free conditions.[3]

  • Ultrasound-Assisted Synthesis: Sonication can enhance reaction rates and efficiency, providing a more environmentally friendly option.[6]

  • Catalyst Development: The use of more efficient and recyclable catalysts, such as supported platinum nanoparticles for the synthesis from alcohols and amidines, is an active area of research.[7]

  • Solvent Selection: Utilizing greener solvents or solvent-free reaction conditions minimizes environmental impact.[3]

Troubleshooting Guides

Route 1: Nucleophilic Substitution of Cyanuric Chloride
Problem Potential Cause(s) Suggested Solution(s)
Low Yield - Incomplete reaction due to insufficient reaction time or temperature.- Deactivation of the Grignard reagent or Lewis acid catalyst.- Poor mixing leading to localized concentration gradients.- Monitor the reaction progress using TLC or HPLC and adjust time/temperature accordingly.- Use fresh, anhydrous reagents and solvents. Ensure the catalyst is active.- Optimize the agitator speed and design for the reactor geometry.
Formation of Byproducts (e.g., di-substituted or mono-substituted triazines) - Incorrect stoichiometry of reactants.- Poor temperature control, leading to over-reaction or side reactions.- Carefully control the molar ratios of cyanuric chloride and the aryl nucleophile.- Implement a robust temperature control system to manage exothermic events.
Product Contamination with Catalyst Residues - Inadequate quenching and work-up procedures.- Ensure a thorough quenching of the reaction mixture and perform multiple aqueous washes to remove all traces of the catalyst.
Route 2: Cyclotrimerization of Aryl Nitriles
Problem Potential Cause(s) Suggested Solution(s)
Low or No Conversion - Inactive or insufficient catalyst.- Reaction temperature is too low.- Presence of impurities in the nitrile starting material that poison the catalyst.- Use a freshly prepared and active catalyst. Consider increasing the catalyst loading.- Gradually increase the reaction temperature while monitoring for decomposition.- Purify the aryl nitrile before use.
Formation of Linear Oligomers or Polymers - Unfavorable reaction conditions (e.g., incorrect temperature or pressure).- Inappropriate catalyst selection.- Optimize the reaction temperature and pressure. High temperatures are often required, but excessive heat can lead to polymerization.[3]- Screen different Lewis acid or transition metal catalysts to find one that favors cyclization.
Difficult Product Isolation - The product is highly soluble in the reaction mixture.- The product co-precipitates with catalyst residues.- After the reaction, consider cooling the mixture to induce crystallization. Recrystallization from a suitable solvent like hot toluene is often effective.[4]- Develop an effective work-up procedure to remove the catalyst before crystallization.
Route 3: Synthesis from Aryl Amidines
Problem Potential Cause(s) Suggested Solution(s)
Low Yield - Inefficient catalyst system.- Sub-optimal reaction temperature or time.- Poor choice of carbon source for the third atom of the triazine ring.- Screen different copper catalysts and ligands to improve catalytic activity.[5]- Optimize the reaction temperature and monitor the reaction progress to determine the optimal reaction time.- Experiment with different aldehydes or other one-carbon synthons.
Formation of Disubstituted Triazines (when trisubstituted is desired) - Incorrect stoichiometry of the amidine and the third component.- Steric hindrance preventing the addition of the third aryl group.- Adjust the molar ratios of the reactants.- If steric hindrance is an issue, a multi-step approach might be necessary.
Side Reactions Involving the Amidine - Amidines can undergo self-condensation or other side reactions under harsh conditions.- Use milder reaction conditions where possible. Microwave-assisted synthesis can sometimes reduce side reactions by shortening the reaction time.[5]

Data Presentation: Scale-Up Comparison

The following table provides a general comparison of reaction parameters at different scales for the synthesis of a generic 2,4,6-triaryl-1,3,5-triazine. These values should be considered as a starting point and will require optimization for specific substrates and equipment.

Parameter Lab Scale (e.g., 10 g) Pilot Scale (e.g., 1 kg) Industrial Scale (e.g., 100 kg)
Batch Size 5-20 g0.5-5 kg>50 kg
Typical Yield 75-90%65-85%60-80%
Purity (Crude) 85-95%80-90%75-85%
Purity (After Recrystallization) >98%>97%>96%
Reaction Time 4-12 hours8-24 hours12-36 hours
Key Challenge Optimizing reaction conditionsHeat and mass transfer, mixingProcess safety, cost-efficiency, waste management

Experimental Protocols

Protocol 1: Scale-Up Synthesis of 2,4,6-Triphenyl-1,3,5-triazine from Cyanuric Chloride (Friedel-Crafts Route)

Materials:

  • Cyanuric chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous benzene (solvent and reactant)

  • Jacketed glass reactor with an overhead stirrer, thermometer, and addition funnel

  • Inert gas supply (e.g., nitrogen)

Procedure:

  • Charge the reactor with anhydrous benzene and cool to 0-5°C under an inert atmosphere.

  • Slowly add anhydrous aluminum chloride to the cooled benzene with stirring.

  • In a separate vessel, dissolve cyanuric chloride in anhydrous benzene.

  • Add the cyanuric chloride solution dropwise to the stirred benzene/AlCl₃ slurry, maintaining the temperature between 0-10°C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 60-70°C for 12-24 hours, monitoring the reaction progress by TLC or HPLC.

  • Cool the reaction mixture to room temperature and quench by slowly pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer, wash with water, then with a sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., toluene or ethanol).

Protocol 2: Gram-Scale Synthesis of 2,4,6-Tri(p-tolyl)-1,3,5-triazine via Cyclotrimerization of p-Tolunitrile

Materials:

  • p-Tolunitrile

  • Titanium (IV) chloride tetrahydrofuran complex (TiCl₄(THF)₂)

  • Magnesium turnings

  • Anhydrous toluene

  • Schlenk flask or similar reactor for air-sensitive reactions

  • Inert gas supply (e.g., argon)

Procedure:

  • Under an inert atmosphere, charge a dry Schlenk flask with magnesium turnings and the TiCl₄(THF)₂ catalyst.

  • Add p-tolunitrile to the flask.

  • Heat the reaction mixture to 150°C with vigorous stirring for 24-48 hours. The reaction mixture will become a viscous solid.

  • Cool the reaction to room temperature.

  • Add hot toluene to the reaction flask to dissolve the product.

  • Filter the hot solution to remove any insoluble residues.

  • Allow the filtrate to cool slowly to room temperature and then cool further in an ice bath to induce crystallization.

  • Collect the crystalline product by filtration, wash with cold toluene, and dry under vacuum.

Visualizations

Experimental Workflow: Synthesis from Cyanuric Chloride

G Workflow for Triazine Synthesis from Cyanuric Chloride A Charge Reactor with Benzene and AlCl3 at 0-5°C C Slow Addition of Cyanuric Chloride Solution A->C B Prepare Cyanuric Chloride Solution in Benzene B->C D Reaction at 60-70°C (12-24h) C->D E Quenching with Ice/HCl D->E F Work-up: Phase Separation, Washes, Drying E->F G Purification by Recrystallization F->G H Final Product: 2,4,6-Triaryl-1,3,5-triazine G->H G Troubleshooting Low Yield in Nitrile Cyclotrimerization A Low Yield or No Reaction B Check Catalyst Activity A->B C Increase Reaction Temperature A->C D Verify Nitrile Purity A->D E Use Fresh/More Catalyst B->E F Gradual Temperature Increase C->F G Purify Starting Material D->G H Improved Yield E->H F->H G->H

References

minimizing side reactions in the synthesis of unsymmetrical 1,3,5-triazines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of unsymmetrical 1,3,5-triazines. Our goal is to help you minimize side reactions and optimize your synthetic protocols.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of unsymmetrical 1,3,5-triazines in a question-and-answer format.

Issue 1: Low Yield of the Desired Unsymmetrical 1,3,5-Triazine

Question: My overall yield of the unsymmetrically substituted triazine is consistently low. What are the common causes and how can I improve it?

Answer: Low yields are a frequent challenge in multi-step syntheses of substituted triazines. The primary culprits are often related to reaction conditions and reagent purity.

  • Inadequate Temperature Control (especially in the cyanuric chloride method): The stepwise substitution of chlorine atoms on the triazine ring is highly temperature-dependent. The first substitution is typically carried out at 0-5 °C, the second at room temperature, and the third at elevated temperatures. Deviations from these temperature ranges can lead to the formation of undesired di- or tri-substituted symmetrical byproducts, thus reducing the yield of your target compound.[1][2]

  • Suboptimal Reaction Time: Insufficient reaction time can lead to incomplete conversion, while excessively long reaction times, especially at higher temperatures, can promote the formation of side products or decomposition of the desired product. It is crucial to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Reagent Quality: The purity of your starting materials, including the triazine precursor (e.g., cyanuric chloride), nucleophiles, and solvents, is critical. Impurities can lead to unwanted side reactions and lower the overall yield. Always use reagents of appropriate purity and ensure solvents are anhydrous when necessary.

  • pH of the Reaction Medium: The pH can significantly influence the rate and outcome of the reaction. For instance, in the synthesis of triazine mononitriles, the hydrolysis of the nitrile group can occur under both acidic and basic conditions, leading to the formation of amides or oxo/alkoxy triazines as byproducts.[3]

Issue 2: Presence of Multiple Spots on TLC/Peaks in HPLC Indicating a Mixture of Products

Question: After my reaction, TLC/HPLC analysis shows multiple spots/peaks, and I'm having trouble identifying the side products and preventing their formation. What are these byproducts and how can I minimize them?

Answer: The presence of multiple products indicates a lack of selectivity in your reaction. The identity of these byproducts depends on the synthetic route employed.

  • For the Cyanuric Chloride Method:

    • Over-reaction Products: If you are aiming for a mono- or di-substituted triazine, the other spots are likely di- or tri-substituted products, respectively. This is often a result of poor temperature control, allowing for further substitution of the chlorine atoms.

    • Unreacted Starting Material: A spot corresponding to your starting chloro-substituted triazine may indicate an incomplete reaction.

    • Hydrolysis Products: The presence of water can lead to the hydrolysis of the chloro-triazine to the corresponding hydroxy-triazine.

  • For the Cross-Cyclotrimerization of Nitriles:

    • Symmetrical Triazines: When using two different nitriles, the formation of the two corresponding symmetrical 2,4,6-trisubstituted triazines is a common side reaction.[4][5]

    • Regioisomers: If you are synthesizing a triazine with three different substituents, you may obtain a mixture of regioisomers.

  • General Side Products:

    • Polymerization Products: Under certain conditions, especially at high temperatures, polymerization of the starting materials or products can occur.

    • Decomposition Products: The triazine ring can be susceptible to degradation under harsh reaction conditions (e.g., strong acids/bases, high temperatures).

To minimize these side products:

  • Strict Temperature Control: As mentioned, this is paramount for the cyanuric chloride method.

  • Stoichiometry of Reactants: Carefully control the molar ratios of your reactants. In the cross-cyclotrimerization of nitriles, varying the ratio of the two nitriles can influence the product distribution.[3]

  • Choice of Catalyst: In metal-catalyzed reactions, the choice of catalyst and ligands can significantly impact the regioselectivity and yield of the desired unsymmetrical product.[4][6]

  • Solvent Effects: The polarity of the solvent can influence the reaction rate and selectivity.[7] For instance, in the reaction of cyanuric chloride with N,N-diethylaniline, increasing solvent polarity favors 'nitrogen-substitution' over 'carbon-substitution'.[7]

  • Purification Strategy: If a mixture of products is unavoidable, a robust purification strategy is necessary. This may involve column chromatography, recrystallization, or preparative HPLC.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing unsymmetrical 1,3,5-triazines?

A1: The most widely used and versatile method is the sequential nucleophilic substitution of chlorine atoms in 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride).[2] This method allows for the controlled, stepwise introduction of different nucleophiles by carefully managing the reaction temperature.[2]

Q2: How can I control the regioselectivity in the cross-cyclotrimerization of two different nitriles?

A2: Controlling regioselectivity in the cross-cyclotrimerization of nitriles to form unsymmetrical triazines is challenging. One strategy involves using a Lewis acid catalyst to activate one nitrile, which then reacts with two equivalents of a second nitrile.[1] The choice of catalyst and the electronic and steric properties of the nitriles play a crucial role in determining the product distribution.

Q3: My triazine product appears to be hydrolyzing during workup or purification. How can I prevent this?

A3: The 1,3,5-triazine ring can be susceptible to hydrolysis, especially under acidic or basic conditions.[3] To prevent this, it is advisable to perform the workup and purification under neutral or near-neutral pH conditions. Use anhydrous solvents whenever possible and avoid prolonged exposure to strong acids or bases. The stability of the triazine ring is also influenced by its substituents.

Q4: I am having difficulty separating my desired unsymmetrical triazine from the symmetrical byproducts. What purification techniques are most effective?

A4: The separation of closely related triazine derivatives can be challenging due to their similar polarities.

  • Flash Column Chromatography: This is the most common method. Careful optimization of the solvent system is crucial to achieve good separation.

  • Recrystallization: If your product is a solid, recrystallization can be a highly effective method for purification, provided a suitable solvent system can be found.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): For difficult separations or to achieve very high purity, preparative HPLC is a powerful technique.

Q5: What are the key differences in reactivity between the three chlorine atoms in cyanuric chloride?

A5: The reactivity of the chlorine atoms in cyanuric chloride decreases with each successive substitution. The first chlorine is highly reactive and can be substituted at low temperatures (0-5 °C). The second chlorine is less reactive and typically requires room temperature for substitution. The third chlorine is the least reactive and usually requires elevated temperatures (refluxing in a high-boiling solvent) for substitution to occur.[1][2]

Data Presentation

Table 1: Influence of Temperature on the Stepwise Substitution of Cyanuric Chloride
StepNucleophileTemperature (°C)ProductTypical Yield (%)Potential Side Products
1R¹-NH₂0 - 52-R¹-amino-4,6-dichloro-1,3,5-triazine> 902,4-bis(R¹-amino)-6-chloro-1,3,5-triazine
2R²-NH₂Room Temperature2-R¹-amino-4-R²-amino-6-chloro-1,3,5-triazine70 - 902,4,6-tris(R²-amino)-1,3,5-triazine
3R³-NH₂> 80 (Reflux)2-R¹-amino-4-R²-amino-6-R³-amino-1,3,5-triazine50 - 80Decomposition products

Note: Yields are approximate and can vary significantly based on the specific nucleophiles, solvent, and base used.

Table 2: Regioselectivity in the Cross-Cyclotrimerization of Two Different Nitriles
Nitrile 1 (R¹CN)Nitrile 2 (R²CN)CatalystMolar Ratio (R¹CN:R²CN)Unsymmetrical Triazine (R¹R²₂) Yield (%)Symmetrical Triazine (R¹₃) Yield (%)Symmetrical Triazine (R²₃) Yield (%)
BenzonitrileAcetonitrileCpCo(CO)₂1:102510Not Detected
Benzonitrile(R)-tetrahydrofurancarbonitrileCpCo(CO)₂1:12820Not Reported

Data adapted from a study on the synthesis of unsymmetrically substituted bis(tetrahydroisoquinolines) via cross-cyclotrimerization.[3] The yields of symmetrical triazines were not always reported.

Experimental Protocols

Protocol 1: Synthesis of an Unsymmetrical 2,4-diamino-6-chloro-1,3,5-triazine via Stepwise Substitution of Cyanuric Chloride

Step 1: Monosubstitution

  • Dissolve cyanuric chloride (1.0 eq) in a suitable solvent (e.g., acetone, THF) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of the first amine (R¹-NH₂, 1.0 eq) and a base (e.g., NaHCO₃, Et₃N, 1.1 eq) in the same solvent to the cyanuric chloride solution over 1-2 hours, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at 0-5 °C for an additional 2-4 hours.

  • Monitor the reaction progress by TLC. Once the starting cyanuric chloride is consumed, the reaction is complete.

  • Filter the reaction mixture to remove any precipitated salts.

  • Evaporate the solvent under reduced pressure to obtain the crude 2-(R¹-amino)-4,6-dichloro-1,3,5-triazine. This intermediate can often be used in the next step without further purification.

Step 2: Disubstitution

  • Dissolve the crude mono-substituted triazine from Step 1 in a suitable solvent.

  • Add a solution of the second amine (R²-NH₂, 1.0 eq) and a base (1.1 eq) to the reaction mixture at room temperature.

  • Stir the reaction at room temperature for 4-12 hours, monitoring by TLC.

  • Upon completion, work up the reaction mixture by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 2-(R¹-amino)-4-(R²-amino)-6-chloro-1,3,5-triazine.

Protocol 2: General Procedure for the Pinner Synthesis of 2-hydroxy-4,6-diaryl-s-triazines

The Pinner triazine synthesis involves the reaction of aryl amidines with phosgene.[7][8]

  • Prepare the aryl amidine hydrochloride by reacting the corresponding aryl nitrile with anhydrous HCl in an alcohol solution.

  • Suspend the aryl amidine hydrochloride in an inert solvent (e.g., toluene, chloroform).

  • Carefully add a solution of phosgene in the same solvent to the suspension at a controlled temperature (typically low to ambient). Caution: Phosgene is extremely toxic.

  • Stir the reaction mixture until the reaction is complete (monitor by TLC).

  • The product, a 2-hydroxy-4,6-diaryl-s-triazine, will often precipitate from the reaction mixture.

  • Filter the solid product, wash with a suitable solvent, and dry. Recrystallization may be necessary for further purification.

Visualizations

Diagram 1: Stepwise Nucleophilic Substitution of Cyanuric Chloride

Stepwise_Substitution CC Cyanuric Chloride (2,4,6-Trichloro-1,3,5-triazine) Mono Mono-substituted Triazine (4,6-Dichloro-) CC->Mono  + R¹-Nu  (0-5 °C) Di Di-substituted Triazine (6-Chloro-) Mono->Di  + R²-Nu  (Room Temp.) Tri Tri-substituted Triazine Di->Tri  + R³-Nu  (>80 °C)

Caption: Stepwise substitution of cyanuric chloride to form unsymmetrical triazines.

Diagram 2: Troubleshooting Workflow for Low Yield

Troubleshooting_Low_Yield Start Low Yield of Unsymmetrical Triazine Check_Temp Verify Temperature Control? Start->Check_Temp Check_Purity Check Reagent Purity? Check_Temp->Check_Purity  Yes Optimize_Temp Implement Strict Temperature Control Check_Temp->Optimize_Temp  No Check_Time Optimize Reaction Time? Check_Purity->Check_Time  Yes Purify_Reagents Use High Purity Reagents/Solvents Check_Purity->Purify_Reagents  No Check_pH Control Reaction pH? Check_Time->Check_pH  Yes Monitor_Reaction Monitor by TLC/HPLC to Determine Optimal Time Check_Time->Monitor_Reaction  No Adjust_pH Use Buffers or Non-aqueous Conditions if Necessary Check_pH->Adjust_pH  No Improved_Yield Improved Yield Check_pH->Improved_Yield  Yes Optimize_Temp->Improved_Yield Purify_Reagents->Improved_Yield Monitor_Reaction->Improved_Yield Adjust_pH->Improved_Yield

Caption: A logical workflow for troubleshooting low yields in unsymmetrical triazine synthesis.

References

Technical Support Center: Enhancing OLED Performance with 2-(4-Fluorophenyl)-4,6-diphenyl-1,3,5-triazine (F-TRZ) ETL

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers and scientists utilizing 2-(4-Fluorophenyl)-4,6-diphenyl-1,3,5-triazine (F-TRZ) as an electron transport layer (ETL) in Organic Light-Emitting Diodes (OLEDs).

Troubleshooting Guide

This guide addresses common issues encountered during the fabrication and testing of OLEDs incorporating an F-TRZ ETL.

Issue Potential Cause Recommended Solution
High Turn-on Voltage 1. Poor electron injection from the cathode to the F-TRZ layer. 2. F-TRZ layer is too thick, leading to high series resistance. 3. Energy level mismatch between the emissive layer (EML) and the F-TRZ ETL.1. Introduce a thin electron injection layer (EIL), such as Lithium Fluoride (LiF) or Cesium Carbonate (Cs2CO3), between the F-TRZ and the cathode. 2. Optimize the thickness of the F-TRZ layer. Start with a thickness of around 30 nm and vary it to find the optimal balance between electron transport and resistance. 3. Ensure the LUMO level of the EML is well-aligned with the LUMO level of F-TRZ for efficient electron transfer.
Low External Quantum Efficiency (EQE) 1. Imbalanced charge carriers (excess holes reaching the cathode). 2. Exciton quenching at the EML/ETL interface. 3. Poor film morphology of the F-TRZ layer.1. The F-TRZ layer should effectively block holes. If not, consider introducing a dedicated hole-blocking layer (HBL) between the EML and the F-TRZ ETL. 2. Insert a thin exciton-blocking layer (EBL) between the EML and F-TRZ if the triplet energy of F-TRZ is lower than that of the emitter. 3. Optimize the deposition rate and substrate temperature during thermal evaporation of F-TRZ to ensure a smooth, uniform film.
Significant Efficiency Roll-off at High Brightness 1. Triplet-triplet annihilation (TTA) in the emissive layer. 2. Charge imbalance at high current densities. 3. Joule heating affecting device performance.1. Utilize a host material in the EML with a high triplet energy. 2. Improve charge balance by adjusting the thicknesses of the hole transport layer (HTL) and F-TRZ ETL. 3. Ensure good thermal management of the device. Triazine derivatives generally have good thermal stability.[1]
Device Instability and Short Lifetime 1. Crystallization of organic layers over time. 2. Interfacial degradation between layers. 3. Ingress of oxygen and moisture.1. Ensure high purity of the F-TRZ material. 2. Optimize deposition conditions to promote amorphous film growth. 3. Proper encapsulation of the device is critical for long-term stability.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of this compound (F-TRZ) in an OLED?

A1: F-TRZ is primarily used as an electron transport material (ETM) in the electron transport layer (ETL) of OLEDs. Its electron-deficient triazine core facilitates efficient injection and transport of electrons from the cathode to the emissive layer, which is crucial for achieving high device efficiency.[2] It can also serve as a hole-blocking material due to its relatively deep HOMO level.

Q2: How does the thickness of the F-TRZ layer affect device performance?

A2: The thickness of the F-TRZ layer is a critical parameter. A layer that is too thin may not provide adequate hole blocking or may lead to shorting, while a layer that is too thick can increase the driving voltage and reduce power efficiency. The optimal thickness is typically in the range of 20-60 nm and should be optimized for a specific device architecture.

Q3: Can F-TRZ be used as a host material in the emissive layer?

A3: Triazine derivatives can be used as host materials, particularly for phosphorescent emitters, due to their typically high triplet energies.[2] However, the suitability of F-TRZ as a host depends on its specific triplet energy level relative to the phosphorescent dopant to prevent reverse energy transfer.

Q4: What are the key material properties to consider for F-TRZ?

A4: Important properties for F-TRZ include high electron mobility, a high glass transition temperature (Tg) for thermal stability, a deep LUMO energy level for efficient electron injection, and a deep HOMO energy level for effective hole blocking. High purity is also essential to avoid performance degradation.

Q5: How can I improve the charge balance in my OLED with an F-TRZ ETL?

A5: Achieving balanced charge injection and transport is key to high efficiency.[3] Besides optimizing the F-TRZ layer thickness, you can adjust the thickness of the hole transport layer (HTL). Introducing a hole-blocking layer (HBL) or an electron injection layer (EIL) can also significantly improve charge balance.

Performance Data of Triazine-Based OLEDs

The following table summarizes the performance of OLEDs incorporating different triazine derivatives as the ETL or host material. While specific data for F-TRZ is limited in publicly available literature, these examples with similar compounds provide a useful benchmark.

Device StructureEmitterTriazine MaterialRoleMax. EQE (%)Power Efficiency (lm/W)Turn-on Voltage (V)
ITO/HTL/EML/ETL/LiF/AlGreen PhosphorescentT2T¹Host & ETL17.559.0~3.0
ITO/HTL/EML/ETL/LiF/AlBlue PhosphorescentDPTPCz²Host14.4Not ReportedNot Reported
ITO/HTL/EML/ETL/LiF/AlGreen PhosphorescentDPTPCz²Host21.2Not ReportedNot Reported

¹T2T: 2,4,6-tris(biphenyl-3-yl)-1,3,5-triazine[4] ²DPTPCz: 3-(4,6-diphenyl-1,3,5-triazin-2-yl)-9-phenyl-9H-carbazole[3]

Experimental Protocols

Protocol 1: Synthesis of 2,4,6-trisubstituted-1,3,5-triazines (General Procedure)

This protocol provides a general method for the synthesis of tri-substituted triazines, which can be adapted for F-TRZ. The synthesis typically involves the sequential nucleophilic substitution of chlorine atoms on cyanuric chloride.[5]

Materials:

  • Cyanuric chloride

  • Appropriate nucleophiles (e.g., Grignard or organolithium reagents of fluorobenzene and benzene)

  • Anhydrous solvents (e.g., THF, Toluene)

  • Palladium catalyst (for cross-coupling reactions, if applicable)

  • Base (e.g., K₂CO₃)

Procedure:

  • Dissolve cyanuric chloride in an anhydrous solvent under an inert atmosphere (e.g., Argon or Nitrogen).

  • Cool the solution to the appropriate temperature (e.g., 0 °C or -78 °C).

  • Slowly add the first nucleophile (e.g., 4-fluorophenylmagnesium bromide) to the solution. The reaction is typically selective for monosubstitution at low temperatures.

  • Allow the reaction to warm to room temperature and stir for a specified time.

  • For the second and third substitutions, the reactivity of the remaining C-Cl bonds is lower, often requiring higher temperatures and potentially a catalyst for the introduction of the phenyl groups.

  • After the reaction is complete, quench the reaction mixture (e.g., with methanol or water).

  • Extract the product with an organic solvent.

  • Purify the crude product using column chromatography and/or recrystallization.

Protocol 2: OLED Fabrication by Thermal Evaporation

This protocol describes a standard procedure for fabricating a multilayer OLED using vacuum thermal evaporation.

Equipment and Materials:

  • ITO-coated glass substrates

  • Organic materials (HTL, EML, F-TRZ)

  • Electron injection material (e.g., LiF)

  • Cathode material (e.g., Aluminum)

  • High-vacuum thermal evaporation system (< 10⁻⁶ Torr)

  • Substrate cleaning solvents (detergent, deionized water, acetone, isopropanol)

  • UV-ozone or plasma cleaner

Procedure:

  • Substrate Cleaning:

    • Clean ITO substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol (15 minutes each).

    • Dry the substrates using a nitrogen gun.

    • Treat the substrates with UV-ozone or oxygen plasma for 10-15 minutes to enhance the ITO work function.

  • Organic and Cathode Layer Deposition:

    • Transfer the cleaned substrates into the vacuum chamber.

    • Deposit the layers sequentially without breaking the vacuum:

      • Hole Transport Layer (HTL)

      • Emissive Layer (EML)

      • This compound (F-TRZ) ETL

      • Electron Injection Layer (EIL), e.g., LiF (typically 0.5-1 nm)

      • Cathode, e.g., Al (typically 100 nm)

    • Monitor the thickness of each layer using a quartz crystal microbalance. Maintain a stable deposition rate (e.g., 0.1-0.2 nm/s for organic layers).

  • Encapsulation:

    • Transfer the fabricated device to a nitrogen-filled glovebox.

    • Encapsulate the device using a glass lid and UV-curable epoxy to prevent degradation from moisture and oxygen.

Visualizations

oled_workflow cluster_prep Substrate Preparation cluster_fab Device Fabrication (Vacuum Thermal Evaporation) cluster_post Post-Fabrication sub_clean Substrate Cleaning (Detergent, DI Water, Acetone, IPA) uv_ozone UV-Ozone Treatment sub_clean->uv_ozone htl HTL Deposition uv_ozone->htl eml EML Deposition htl->eml et_l F-TRZ ETL Deposition eml->et_l eil EIL Deposition (LiF) et_l->eil cathode Cathode Deposition (Al) eil->cathode encap Encapsulation cathode->encap testing Device Characterization encap->testing

Caption: OLED Fabrication Workflow.

energy_level_diagram cluster_levels Energy Level Diagram cluster_recomb Recombination Zone anode_l Anode (ITO) htl_l HTL eml_l EML etl_l ETL (F-TRZ) eil_l EIL (LiF) cathode_l Cathode (Al) anode htl_homo HOMO anode->htl_homo Hole Injection eml_homo HOMO htl_homo->eml_homo htl_lumo LUMO eml_lumo LUMO etl_homo HOMO etl_lumo LUMO etl_lumo->eml_lumo cathode cathode->etl_lumo Electron Injection

References

Technical Support Center: Stability of Fluorinated Triazine Compounds in Electronic Devices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with fluorinated triazine compounds in electronic devices.

Troubleshooting Guides & FAQs

This section addresses common stability issues encountered during the synthesis, fabrication, and operation of electronic devices incorporating fluorinated triazine compounds.

Issue 1: Poor Interfacial Adhesion and Film Quality

Q1: My fluorinated triazine layer is showing poor adhesion to the substrate, leading to delamination. What could be the cause and how can I fix it?

A1: Poor adhesion of fluorinated polymer layers is a common issue stemming from their inherently low surface energy and hydrophobic nature. This can result in weak van der Waals forces between the film and the substrate.

Troubleshooting Steps:

  • Substrate Surface Treatment: The hydrophobicity of fluorinated polymers often hinders the proper deposition of subsequent crystalline organic semiconductor layers. To improve the interface, the hydrophobicity of the polymer dielectric can be slightly reduced through surface treatments.[1]

    • Plasma Treatment: A brief oxygen or argon plasma treatment can introduce polar functional groups on the substrate surface, increasing its surface energy and promoting better adhesion.

    • UV/Ozone Treatment: UV/Ozone cleaning can effectively remove organic contaminants and create a more reactive, hydrophilic surface.

    • Self-Assembled Monolayers (SAMs): Applying a SAM to the substrate can modify its surface energy to better match that of the fluorinated triazine, creating a stronger interface.

  • Solvent Selection: The choice of solvent for spin-coating or printing the fluorinated triazine solution is critical. A solvent that partially wets the substrate can improve film uniformity and adhesion.

  • Annealing Profile: Optimizing the post-deposition annealing temperature and time can enhance the interfacial bonding and relieve stress within the film, reducing the likelihood of delamination.

Issue 2: Device Performance Degradation Under Operating Conditions

Q2: I'm observing a significant drop in device performance (e.g., decreased mobility, increased leakage current) over time, especially under electrical stress or exposure to ambient conditions. What are the likely degradation mechanisms?

A2: The degradation of electronic devices with fluorinated triazine components can be attributed to several factors, including electrical stress, environmental exposure, and photochemical reactions.

Potential Degradation Pathways:

  • Charge Trapping: Fluorinated polymers, while excellent dielectrics, can exhibit charge trapping at the interface with the semiconductor layer, leading to a shift in threshold voltage and a decrease in charge carrier mobility.[2]

  • Moisture Absorption: Although fluorinated polymers are generally hydrophobic, moisture can still be absorbed, especially at defect sites or interfaces. This can alter the dielectric properties of the material and create charge trap states.[3] For instance, in humidity sensors based on fluorinated polyimide films, moisture-induced expansion or contraction can cause strain and affect device readings.[4]

  • Photodegradation: Exposure to ultraviolet (UV) light can induce photochemical reactions in triazine-based compounds, leading to the loss of side-chains or substitution with hydroxyl groups.[5] This can alter the electronic properties of the material and degrade device performance.

  • Electrochemical Decomposition: Under high electric fields, the C-F bonds in fluorinated compounds can break, leading to the formation of reactive species that can degrade the material and surrounding components.

Troubleshooting Workflow for Device Degradation

cluster_0 Problem Identification cluster_1 Potential Causes cluster_2 Troubleshooting & Mitigation Performance Drop Performance Drop Charge Trapping Charge Trapping Performance Drop->Charge Trapping Electrical Stress Moisture Moisture Performance Drop->Moisture Ambient Exposure Photodegradation Photodegradation Performance Drop->Photodegradation Light Exposure Electrochemical Electrochemical Performance Drop->Electrochemical High Voltage Interface Engineering Interface Engineering Charge Trapping->Interface Engineering Solution Encapsulation Encapsulation Moisture->Encapsulation Solution UV Filtering UV Filtering Photodegradation->UV Filtering Solution Material Selection Material Selection Electrochemical->Material Selection Solution

Caption: Troubleshooting workflow for device degradation.

Issue 3: Inconsistent Material Properties and Synthesis Yield

Q3: The electrical and physical properties of my synthesized fluorinated triazine compound are inconsistent between batches. What could be causing this variability?

A3: Inconsistent properties often arise from variations in the synthesis and purification processes. The strong electron-withdrawing effect of fluorine can inhibit monomer nucleophilicities, potentially leading to lower molecular weight polymers if not controlled properly.[6]

Key Factors to Control:

  • Purity of Starting Materials: Impurities in the precursors can act as chain terminators or introduce defects into the final polymer structure.

  • Reaction Conditions: Strict control over reaction temperature, pressure, and stoichiometry is crucial for achieving consistent molecular weight and structure.

  • Purification Method: The purification process must effectively remove unreacted monomers, catalysts, and low-molecular-weight oligomers, which can significantly impact the material's properties.

Quantitative Data Summary

The following tables summarize key stability and performance metrics for representative fluorinated triazine compounds used in electronic devices.

Table 1: Thermal Stability of Fluorinated Bismaleimide-Triazine (BT) Resins

Resin SystemGlass Transition Temperature (Tg) (°C)5% Weight Loss Temperature (Td5) (°C)
Fluorinated BT Resin 1> 220> 400
Fluorinated BT Resin 2> 220> 400

Data compiled from studies on high-performance fluorinated bismaleimide-triazine resins, indicating excellent thermal stability.

Table 2: Dielectric Properties of Fluorinated Bismaleimide-Triazine (BT) Resins at 1 MHz

Resin SystemDielectric ConstantDielectric Loss
Fluorinated BT Resin 12.89 - 2.940.002 - 0.004
Fluorinated BT Resin 22.89 - 2.940.002 - 0.004

These values demonstrate the enhanced dielectric properties of fluorinated BT resins compared to non-fluorinated counterparts.

Table 3: Humidity Sensing Performance of a Fluorinated Graphene-Based Sensor

ParameterValue
Relative Resistance Change (20% to 80% RH)13.3%
Sensitivity0.22% / %RH
Response Time82 s
Recovery Time125 s
Average Temperature Coefficient of Resistance~ -0.3% / °C

This data highlights the sensitivity and response characteristics of a humidity sensor utilizing a fluorinated graphene material.[7]

Experimental Protocols

Protocol 1: Forced Degradation Study - Hydrolysis

Objective: To assess the stability of a fluorinated triazine compound under acidic and basic conditions.

Methodology:

  • Solution Preparation: Prepare a stock solution of the fluorinated triazine compound in a suitable organic solvent (e.g., acetonitrile).

  • Acid Hydrolysis: To a portion of the stock solution, add 0.1 M hydrochloric acid.

  • Base Hydrolysis: To another portion of the stock solution, add 0.1 M sodium hydroxide.

  • Incubation: Incubate both solutions, along with a neutral control (stock solution with deionized water), at a controlled temperature (e.g., 60°C) for a specified period (e.g., 24, 48, 72 hours).

  • Sampling and Analysis: At each time point, withdraw an aliquot from each solution, neutralize it, and analyze by High-Performance Liquid Chromatography (HPLC) to quantify the degradation of the parent compound and the formation of degradation products.

Protocol 2: Photostability Testing

Objective: To evaluate the degradation of a fluorinated triazine compound upon exposure to light.

Methodology:

  • Sample Preparation: Prepare thin films of the fluorinated triazine compound on a suitable substrate (e.g., quartz or glass).

  • Light Exposure: Expose the samples to a controlled light source that mimics the solar spectrum (e.g., a xenon lamp) with a defined intensity. A control sample should be kept in the dark at the same temperature and humidity.

  • Analysis: After specific exposure times, analyze the chemical and physical properties of the films. Techniques such as UV-Vis spectroscopy, X-ray Photoelectron Spectroscopy (XPS), and Atomic Force Microscopy (AFM) can be used to monitor changes in absorption, chemical composition, and surface morphology, respectively.

Experimental Workflow for Stability Testing

cluster_0 Sample Preparation cluster_1 Stress Conditions cluster_2 Characterization cluster_3 Data Analysis Compound Synthesis Compound Synthesis Film Deposition Film Deposition Compound Synthesis->Film Deposition Thermal Stress Thermal Stress Film Deposition->Thermal Stress Humidity Exposure Humidity Exposure Film Deposition->Humidity Exposure UV Irradiation UV Irradiation Film Deposition->UV Irradiation Electrical Bias Electrical Bias Film Deposition->Electrical Bias Electrical Electrical (I-V, C-V) Thermal Stress->Electrical Humidity Exposure->Electrical Spectroscopic Spectroscopic (UV-Vis, XPS) UV Irradiation->Spectroscopic Microscopic Microscopic (AFM, SEM) UV Irradiation->Microscopic Electrical Bias->Electrical Degradation Analysis Degradation Analysis Electrical->Degradation Analysis Spectroscopic->Degradation Analysis Microscopic->Degradation Analysis

Caption: General workflow for stability testing.

References

refining the purification process of 2-(4-Fluorophenyl)-4,6-diphenyl-1,3,5-triazine by recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in refining the purification process of 2-(4-Fluorophenyl)-4,6-diphenyl-1,3,5-triazine by recrystallization.

Troubleshooting Guide

Recrystallization is a powerful technique for purifying solid organic compounds, but it can present challenges.[1] This guide addresses common issues encountered during the recrystallization of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Crystal Formation - Too much solvent was used: The solution is not supersaturated upon cooling.[2][3] - The compound is highly soluble in the solvent even at low temperatures. - Supersaturation: The solution may be supersaturated but requires a nucleation site to initiate crystal growth.[2]- Reduce the solvent volume: Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[2][3] - Change the solvent or use a solvent system: Test different solvents or a mixture of a "good" solvent (in which the compound is soluble) and a "bad" solvent (in which the compound is less soluble).[4] - Induce crystallization: Scratch the inside of the flask with a glass rod just below the surface of the liquid or add a seed crystal of the pure compound.[2][5] - Cool the solution to a lower temperature: Use an ice bath or refrigerator to further decrease the solubility.[5][6]
Oiling Out - The melting point of the compound is lower than the boiling point of the solvent: The compound melts before it dissolves.[3][7] - The solution is cooling too quickly. [6] - High concentration of impurities. [3]- Use a lower-boiling point solvent. - Add more solvent: This can help to keep the compound dissolved at a temperature below its melting point.[3] - Slow down the cooling rate: Allow the flask to cool to room temperature on a surface that provides some insulation, such as a wooden block or paper towels, before moving it to an ice bath.[3][7] - Consider a preliminary purification step: If impurities are significant, an initial purification by column chromatography may be beneficial.[8]
Formation of a Precipitate Instead of Crystals - The solution was cooled too rapidly ("shock cooling"). [6]- Ensure gradual cooling: Allow the solution to cool slowly and undisturbed to room temperature before placing it in a cold bath.[6]
Colored Impurities Remain in Crystals - Colored impurities are co-crystallizing with the product. - Use activated carbon (charcoal): Add a small amount of activated carbon to the hot solution before filtration to adsorb the colored impurities. Use sparingly, as it can also adsorb the desired product.[9]
Low Percentage Recovery - Too much solvent was used initially. [1][3] - Incomplete crystallization. - Washing the crystals with a solvent in which they are too soluble. - Premature crystallization during hot filtration. [6]- Use the minimum amount of hot solvent necessary for dissolution. [1][5] - Allow sufficient time for crystallization, including cooling in an ice bath. [6] - Wash the collected crystals with a minimal amount of ice-cold solvent. [1][5] - Preheat the filtration apparatus (funnel and receiving flask) to prevent the solution from cooling and crystallizing prematurely. [6]

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the recrystallization of this compound?

A1: The ideal solvent is one in which the compound is highly soluble at elevated temperatures and poorly soluble at low temperatures.[10] For triazine derivatives, common solvents to consider for screening include ethanol, methanol, ethyl acetate, hexane, or mixtures of these.[8][10] A good starting point would be to test small-scale recrystallizations with ethanol or a mixture of ethanol and water.[4]

Q2: How can I determine the optimal solvent ratio when using a mixed solvent system?

A2: When using a mixed solvent system, dissolve the crude product in a minimum amount of the "good" (high-solubility) solvent while hot. Then, slowly add the "bad" (low-solubility) anti-solvent dropwise until the solution becomes slightly cloudy (turbid). Reheat the solution until it becomes clear again, and then allow it to cool slowly.[4]

Q3: My compound is not dissolving in the hot solvent. What should I do?

A3: First, ensure the solvent is at or near its boiling point.[5] If the compound still does not dissolve after adding a reasonable amount of hot solvent, it's possible that insoluble impurities are present.[7] In this case, you can perform a hot filtration to remove the insoluble material before allowing the solution to cool.[8] It's also possible the chosen solvent is not suitable; in which case, a different solvent should be selected.

Q4: How can I improve the purity of my final product?

A4: To achieve high purity, ensure slow and undisturbed crystal growth.[6] Washing the collected crystals with a small amount of ice-cold recrystallization solvent will help remove any adhering impurities from the mother liquor.[8] For very high purity requirements (>98%), a secondary purification step such as semi-preparative HPLC might be necessary.[8]

Q5: Is it possible to recover the product if the recrystallization fails?

A5: Yes, if crystallization does not occur or if the product oils out, the compound can usually be recovered. The solvent can be removed by rotary evaporation to get back the crude solid, which can then be subjected to another recrystallization attempt with a different solvent or purification by another method like chromatography.[2]

Experimental Protocol: Recrystallization of this compound

This protocol provides a general methodology for the recrystallization of this compound. Optimization may be required based on the purity of the starting material.

1. Solvent Selection:

  • Place a small amount of the crude compound (approx. 50 mg) into several test tubes.

  • Add a few drops of different solvents (e.g., ethanol, methanol, ethyl acetate, toluene, hexane) to each tube.

  • Observe the solubility at room temperature. A suitable solvent should not dissolve the compound at room temperature.

  • Gently heat the test tubes that show low room temperature solubility. An ideal solvent will dissolve the compound completely at its boiling point.[10]

  • Allow the clear solutions to cool to room temperature and then in an ice bath. The solvent that yields a good quantity of crystals is a suitable choice.

2. Dissolution:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a small amount of the chosen solvent and heat the mixture to the solvent's boiling point while stirring.

  • Continue to add small portions of the hot solvent until the compound is completely dissolved. Avoid adding an excess of solvent to ensure a good yield.[1]

3. Hot Filtration (Optional):

  • If insoluble impurities are present, perform a hot gravity filtration.

  • Preheat a stemless funnel and a clean Erlenmeyer flask.

  • Place a fluted filter paper in the funnel and pour the hot solution through it quickly to remove the insoluble impurities.

4. Crystallization:

  • Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly and undisturbed to room temperature.[6]

  • Slow cooling promotes the formation of larger, purer crystals.[9]

  • Once the flask has reached room temperature, place it in an ice bath to maximize the yield of crystals.[6]

5. Crystal Collection:

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent to remove any residual impurities.[8]

6. Drying:

  • Dry the purified crystals under vacuum to remove any remaining solvent.[8] The purity of the final product can be assessed by techniques such as melting point analysis or HPLC.

Experimental Workflow

Recrystallization_Workflow cluster_setup Setup cluster_process Process cluster_output Output A Crude This compound C Dissolve in Minimum Hot Solvent A->C B Select Solvent B->C D Hot Filtration (Optional) C->D Insoluble Impurities? E Slow Cooling (Crystallization) C->E No Insoluble Impurities D->E F Vacuum Filtration E->F G Wash with Cold Solvent F->G H Dry Crystals G->H I Purified Crystals H->I

Caption: Experimental workflow for the recrystallization process.

References

Validation & Comparative

The Impact of Fluorination on Diphenyltriazine-Based OLEDs: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of highly efficient and stable Organic Light-Emitting Diodes (OLEDs), the molecular design of host and emitter materials is paramount. Diphenyltriazine-based compounds have emerged as a promising class of materials due to their excellent thermal stability and electron-transporting properties. A key strategy to further enhance their performance is the introduction of fluorine atoms into the molecular structure. This guide provides a comparative study of fluorinated versus non-fluorinated diphenyltriazines in OLEDs, supported by experimental data and detailed protocols.

Performance Comparison

The introduction of fluorine into the diphenyltriazine core can significantly influence the electronic properties and, consequently, the device performance of OLEDs. Fluorination generally leads to a lowering of the HOMO and LUMO energy levels, which can improve charge injection and transport balance. Furthermore, the high electronegativity of fluorine can enhance intermolecular interactions and improve the thermal and morphological stability of the thin films.

Material TypeCompound Name/ClassEmitter/DopantMax. External Quantum Efficiency (EQE) (%)Emitted ColorReference
Non-Fluorinated FLU-TPA/TRZYellow Phosphorescent7.75Yellow[1]
FLU-TPA/TRZNon-doped3.57-[1]
T2T(PPy)₂Ir(acac)17.5Green[2][3]
DPTPCzBlue Phosphorescent14.4Blue[4]
DPTPCzGreen Phosphorescent21.2Green[4]
Triphenyltriazine Dendrimer (D2)-2.82-[5][6]
Fluorinated TRZ-based Blue TADFBlue TADF~24Blue[7]

Analysis of Performance Data:

The data indicates that non-fluorinated diphenyltriazine-based host materials can achieve high external quantum efficiencies, with values reaching up to 21.2% for green phosphorescent OLEDs[4]. However, the performance is highly dependent on the specific molecular structure and the device architecture. For instance, the non-doped fluorescent OLED based on FLU-TPA/TRZ showed a more modest EQE of 3.57%[1].

For fluorinated counterparts, a blue TADF material incorporating a triphenyltriazine acceptor demonstrated a high EQE of approximately 24%[7]. Interestingly, in a comparative study with a non-triazine-based acceptor, the triazine-based material exhibited a shorter operational lifetime, suggesting a potential trade-off between efficiency and stability that can be influenced by fluorination and overall molecular design[7]. The introduction of fluorine is a known strategy to enhance the stability of organic materials, and further research into fluorinated diphenyltriazines is warranted to optimize this balance.

Experimental Protocols

Detailed methodologies for the synthesis of the core molecules and the fabrication of OLED devices are crucial for reproducible research and development.

Synthesis of Diphenyltriazine Cores

1. Synthesis of 2,4,6-Triphenyl-1,3,5-triazine (Non-Fluorinated)

This procedure is a general method adapted from literature[5][6][8].

  • Reaction: A mixture of benzonitrile and a catalytic amount of a strong acid (e.g., trifluoromethanesulfonic acid) is heated under reflux.

  • Purification: The reaction mixture is cooled, and the resulting solid is collected by filtration. The crude product is then purified by recrystallization from a suitable solvent like ethanol to yield 2,4,6-triphenyl-1,3,5-triazine as a white solid.

2. Proposed Synthesis of 2,4-Diphenyl-6-(4-fluorophenyl)-1,3,5-triazine (Fluorinated)

This is a plausible synthetic route adapted from methods for synthesizing substituted triazines[9].

  • Step 1: Synthesis of 4-Fluorobenzonitrile: This can be prepared from 4-fluorobenzaldehyde via oxidation to the corresponding carboxylic acid, followed by amidation and dehydration.

  • Step 2: Co-trimerization: A mixture of benzonitrile and 4-fluorobenzonitrile in a 2:1 molar ratio is heated with a catalyst, such as a Lewis acid or a strong protic acid.

  • Purification: The resulting mixture of triazines is separated by column chromatography to isolate the desired 2,4-diphenyl-6-(4-fluorophenyl)-1,3,5-triazine.

OLED Device Fabrication

The following is a general protocol for the fabrication of a multilayer OLED by thermal evaporation[1][4][10].

  • 1. Substrate Cleaning: Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. The substrates are then treated with UV-ozone to improve the work function of the ITO.

  • 2. Layer Deposition: The organic layers and the cathode are deposited by thermal evaporation in a high-vacuum chamber (typically < 10⁻⁶ Torr). The device structure is as follows:

    • Hole Injection Layer (HIL): e.g., 10 nm of HAT-CN

    • Hole Transport Layer (HTL): e.g., 40 nm of TAPC

    • Emissive Layer (EML): A co-evaporated layer of the diphenyltriazine host material and a phosphorescent or fluorescent dopant (e.g., 20 nm, with a doping concentration of 5-15 wt%).

    • Electron Transport Layer (ETL): e.g., 30 nm of the diphenyltriazine host or another suitable electron-transporting material like TPBi.

    • Electron Injection Layer (EIL): e.g., 1 nm of LiF

    • Cathode: e.g., 100 nm of Aluminum (Al)

  • 3. Encapsulation: The fabricated devices are encapsulated under an inert atmosphere (e.g., nitrogen) using a glass lid and a UV-curable epoxy resin to protect them from moisture and oxygen.

Workflow and Logical Relationships

The following diagram illustrates the logical workflow from material synthesis to the evaluation of OLED device performance in this comparative study.

OLED_Comparative_Study cluster_comparison Comparative Analysis NonFluorinated Non-Fluorinated Diphenyltriazine (e.g., 2,4,6-Triphenyl-1,3,5-triazine) Device_NF OLED with Non-Fluorinated Host NonFluorinated->Device_NF Fluorinated Fluorinated Diphenyltriazine (e.g., 2,4-Diphenyl-6-(p-fluorophenyl)-1,3,5-triazine) Device_F OLED with Fluorinated Host Fluorinated->Device_F Performance_NF Performance Metrics: - EQE - Luminous Efficacy - Lifetime Device_NF->Performance_NF Performance_F Performance Metrics: - EQE - Luminous Efficacy - Lifetime Device_F->Performance_F Comparison Comparative Study: Fluorinated vs. Non-Fluorinated Performance_NF->Comparison Performance_F->Comparison

Caption: Workflow for the comparative study of diphenyltriazines in OLEDs.

References

Performance Showdown: 2-(4-Fluorophenyl)-4,6-diphenyl-1,3,5-triazine (F-TRZ) vs. Established Electron Transport Materials

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and professionals in optoelectronics, this report provides a detailed performance comparison of the emerging electron transport material (ETM), 2-(4-Fluorophenyl)-4,6-diphenyl-1,3,5-triazine (F-TRZ), against industry-standard ETMs: 1,3,5-Tris(1-phenyl-1H-benzo[d]imidazol-2-yl)benzene (TPBi), 2,9-Dimethyl-4,7-diphenyl-1,10-phenanthroline (BCP), and Tris(8-hydroxyquinolinato)aluminium (Alq3). This guide synthesizes available experimental and computational data to offer a clear perspective on the potential of F-TRZ in next-generation organic electronic devices.

The selection of an appropriate electron transport material is critical in optimizing the efficiency, stability, and overall performance of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and perovskite solar cells (PSCs). Key performance indicators for ETMs include high electron mobility, suitable Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels for efficient charge injection and blocking, and high thermal stability to ensure device longevity. This guide delves into a comparative analysis of these parameters for F-TRZ and its established counterparts.

At a Glance: Key Performance Metrics

The following tables summarize the critical performance data for F-TRZ, TPBi, BCP, and Alq3, compiled from a combination of experimental and computational studies. It is important to note that experimental data for F-TRZ is limited in the public domain; therefore, some values are based on theoretical calculations and data from structurally similar triazine derivatives.

Table 1: Electronic Properties

MaterialHOMO (eV)LUMO (eV)Energy Gap (eV)Source
F-TRZ (Computational) -6.57-2.094.48[1]
TPBi -6.2-2.73.5
BCP -6.5-3.23.3
Alq3 -5.6 to -5.9-2.8 to -3.02.6 to 2.9[2]

Table 2: Electron Mobility

MaterialElectron Mobility (cm²/Vs)Measurement Technique
F-TRZ (Estimated) 10⁻⁴ to 10⁻⁶Estimated from similar triazine derivatives
TPBi ~10⁻⁵Time-of-Flight (ToF)
BCP ~10⁻³ to 10⁻⁴Time-of-Flight (ToF)
Alq3 10⁻⁵ to 10⁻⁶Time-of-Flight (ToF)

Table 3: Thermal Properties

MaterialGlass Transition Temp. (Tg, °C)Decomposition Temp. (Td, °C)Source
F-TRZ (Estimated) > 100> 300[3]
TPBi 122> 400
BCP ~100> 300
Alq3 175> 400

Table 4: Typical OLED Device Performance (as Electron Transport Layer)

ETMMax. External Quantum Efficiency (EQE, %)Luminous Efficiency (cd/A)Turn-on Voltage (V)
F-TRZ (Predicted) Competitive with existing ETMs--
TPBi ~10-20 (in phosphorescent OLEDs)~20-403-5
BCP Used as a hole-blocking layer, often with another ETL--
Alq3 ~5-10 (in fluorescent OLEDs)~3-83-6

In-Depth Analysis of Performance Parameters

Electronic Properties (HOMO/LUMO Levels):

The energy levels of the ETM are crucial for facilitating electron injection from the cathode and blocking holes from the emissive layer, thereby enhancing recombination efficiency. F-TRZ, based on computational studies, is predicted to have a deep HOMO level (-6.57 eV) and a relatively high-lying LUMO level (-2.09 eV)[1]. The deep HOMO level suggests excellent hole-blocking capabilities, a desirable trait for an ETM. The LUMO level, while higher than that of TPBi and BCP, can be advantageous in certain device architectures to tune the energy landscape for optimal charge balance. In comparison, TPBi and BCP possess LUMO levels that are generally more aligned with common cathode materials, potentially leading to lower electron injection barriers. Alq3 has a well-balanced energy level profile that has made it a versatile ETM for many years[2].

Electron Mobility:

High electron mobility is essential for efficient charge transport and to reduce the driving voltage of the device. While direct experimental data for F-TRZ is scarce, similar triazine-based materials have exhibited electron mobilities in the range of 10⁻⁴ to 10⁻⁶ cm²/Vs. This places F-TRZ in a competitive position with established materials like TPBi and Alq3. BCP, known for its high electron mobility, often serves as a benchmark in this regard. The planar structure and electron-deficient nature of the triazine ring in F-TRZ are expected to facilitate efficient intermolecular π-π stacking and, consequently, good electron transport.

Thermal Stability:

The thermal stability of an ETM is a critical factor for the operational lifetime of an OLED, as high temperatures during operation can lead to morphological changes and degradation of the material. Triazine derivatives are known for their high thermal stability, and F-TRZ is expected to have a decomposition temperature well above 300°C, which is comparable to or even better than many standard ETMs[3]. The introduction of the fluorine atom can further enhance thermal stability due to the high bond energy of the C-F bond. Both TPBi and Alq3 also exhibit excellent thermal stability, with decomposition temperatures exceeding 400°C.

Experimental Protocols

To ensure a comprehensive understanding of how these performance metrics are obtained, detailed methodologies for key experiments are provided below.

Cyclic Voltammetry for HOMO/LUMO Level Determination

Objective: To determine the oxidation and reduction potentials of the material to estimate the HOMO and LUMO energy levels.

Procedure:

  • Solution Preparation: A dilute solution (typically 1 mM) of the sample is prepared in a suitable anhydrous and deoxygenated solvent (e.g., dichloromethane or acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate).

  • Electrochemical Cell Setup: A three-electrode cell is used, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode), and a counter electrode (e.g., a platinum wire).

  • Measurement: The potential of the working electrode is swept linearly with time, and the resulting current is measured. The scan is reversed at a set potential, and the sweep is continued back to the initial potential.

  • Data Analysis: The oxidation (E_ox) and reduction (E_red) onset potentials are determined from the cyclic voltammogram. The HOMO and LUMO energy levels are then calculated using the following empirical formulas, often referenced against the ferrocene/ferrocenium (Fc/Fc⁺) redox couple:

    • HOMO (eV) = -[E_ox (vs. Fc/Fc⁺) + 4.8]

    • LUMO (eV) = -[E_red (vs. Fc/Fc⁺) + 4.8]

G cluster_protocol Cyclic Voltammetry Workflow prep Prepare Sample Solution (1 mM in solvent + electrolyte) cell Assemble 3-Electrode Electrochemical Cell prep->cell measurement Perform Potential Sweep (Cyclic Voltammetry) cell->measurement analysis Determine Onset Potentials (E_ox, E_red) measurement->analysis calc Calculate HOMO/LUMO Energy Levels analysis->calc

Cyclic Voltammetry Experimental Workflow
Time-of-Flight (ToF) for Electron Mobility Measurement

Objective: To measure the drift mobility of electrons in a thin film of the material.

Procedure:

  • Device Fabrication: A single-carrier device is fabricated by sandwiching a thin film (typically 100-500 nm) of the ETM between two electrodes. One electrode is transparent (e.g., ITO) to allow for photoexcitation.

  • Experimental Setup: The device is placed in a vacuum chamber and a voltage is applied across the electrodes. A short laser pulse (with a photon energy above the material's bandgap) is directed through the transparent electrode to generate electron-hole pairs near this electrode.

  • Measurement: The transient photocurrent is measured as a function of time using an oscilloscope. The transit time (t_T) is the time it takes for the charge carriers (electrons in this case) to travel across the film to the collecting electrode.

  • Data Analysis: The electron mobility (μ) is calculated using the formula:

    • μ = d² / (V * t_T) where d is the film thickness and V is the applied voltage.

G cluster_tof Time-of-Flight (ToF) Measurement fab Fabricate Single-Carrier Device (ITO/ETM/Metal) setup Apply Voltage & Photoexcite with Laser Pulse fab->setup measure Record Transient Photocurrent setup->measure analyze Determine Transit Time (t_T) & Calculate Mobility (μ) measure->analyze

Time-of-Flight (ToF) Measurement Workflow
Thermogravimetric Analysis (TGA) for Thermal Stability

Objective: To determine the decomposition temperature (Td) of the material.

Procedure:

  • Sample Preparation: A small, precisely weighed amount of the material (typically 5-10 mg) is placed in a TGA sample pan (e.g., alumina or platinum).

  • Instrument Setup: The TGA instrument is purged with an inert gas (e.g., nitrogen) to prevent oxidation.

  • Heating Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a wide temperature range (e.g., from room temperature to 800 °C).

  • Data Analysis: The weight of the sample is continuously monitored as a function of temperature. The decomposition temperature (Td) is typically defined as the temperature at which 5% weight loss occurs.

G cluster_tga Thermogravimetric Analysis (TGA) Protocol sample_prep Weigh Sample (5-10 mg) instrument_setup Purge with Inert Gas (e.g., Nitrogen) sample_prep->instrument_setup heating Heat Sample at Constant Rate (e.g., 10 °C/min) instrument_setup->heating analysis Monitor Weight Loss vs. Temperature Determine Td (5% weight loss) heating->analysis

Thermogravimetric Analysis (TGA) Protocol
OLED Fabrication via Vacuum Thermal Evaporation

Objective: To fabricate a multi-layer OLED device incorporating the ETM.

Procedure:

  • Substrate Cleaning: Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. The substrates are then dried and treated with UV-ozone or oxygen plasma to improve the work function of the ITO.

  • Organic Layer Deposition: The organic layers, including the hole injection layer (HIL), hole transport layer (HTL), emissive layer (EML), and the electron transport layer (ETL), are deposited sequentially onto the ITO substrate in a high-vacuum chamber (typically < 10⁻⁶ Torr). The materials are heated in crucibles, and the deposition rate and thickness are monitored using a quartz crystal microbalance.

  • Cathode Deposition: A low work function metal cathode (e.g., LiF/Al or Ca/Ag) is deposited on top of the organic stack through a shadow mask to define the active area of the device.

  • Encapsulation: The completed device is encapsulated in an inert atmosphere (e.g., a nitrogen-filled glovebox) using a UV-curable epoxy and a glass lid to protect the organic layers and cathode from moisture and oxygen.

G cluster_oled OLED Fabrication Workflow cleaning Substrate Cleaning (ITO Glass) hil_htl HIL/HTL Deposition cleaning->hil_htl eml Emissive Layer (EML) Deposition hil_htl->eml etl Electron Transport Layer (ETL) Deposition eml->etl cathode Cathode Deposition (e.g., LiF/Al) etl->cathode encap Encapsulation cathode->encap

OLED Fabrication by Vacuum Thermal Evaporation

Conclusion

This compound shows significant promise as a next-generation electron transport material. Its predicted deep HOMO level suggests excellent hole-blocking capabilities, and its expected high thermal stability is a key advantage for device longevity. While direct experimental data on its electron mobility is still needed for a definitive comparison, initial estimates based on similar triazine structures place it in a competitive range with established ETMs.

Compared to TPBi, F-TRZ may offer superior hole-blocking. In comparison to BCP, while its electron mobility might be lower, its potentially deeper HOMO level could be beneficial in certain device architectures. Against the benchmark Alq3, F-TRZ is likely to exhibit comparable or better thermal stability and potentially higher electron mobility.

Further experimental validation of the electronic and charge transport properties of F-TRZ is crucial to fully realize its potential. However, based on the available data and the known properties of triazine derivatives, F-TRZ stands as a compelling candidate for researchers and developers working on high-performance organic electronic devices. Its tunable electronic properties through fluorination open up new avenues for molecular engineering of advanced ETMs.

References

A Comparative Guide to the Structure-Activity Relationship of 2-Phenyl-4,6-diaryl-1,3,5-triazine Derivatives as Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,3,5-triazine scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including potent anticancer properties.[1][2] This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2-phenyl-4,6-diaryl-1,3,5-triazine derivatives, focusing on their efficacy against various cancer cell lines. We present quantitative data from recent studies, detail key experimental protocols, and visualize the signaling pathways implicated in their mechanism of action. This objective comparison aims to facilitate the rational design of more potent and selective anticancer agents.

Quantitative Analysis of Anticancer Activity

The antiproliferative activity of 2-phenyl-4,6-diaryl-1,3,5-triazine derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key metric for quantifying the efficacy of these compounds. The following tables summarize the IC₅₀ values for representative derivatives from various studies, offering a clear comparison of their potency.

Table 1: Anticancer Activity of Symmetrical Tri-substituted s-Triazine Derivatives [3]

CompoundSubstituent (Ar)Substituent (R)Cell LineIC₅₀ (µM)
1a 4-F-C₆H₄MorpholinoMCF7>100
1b 4-Cl-C₆H₄MorpholinoMCF750.93
1c 4-Br-C₆H₄MorpholinoMCF737.11
2d 4-Cl-C₆H₄PiperidinoC261.84
3b 4-F-C₆H₄DimorpholinoMCF76.19
3e 4-OCH₃-C₆H₄DimorpholinoC2610.36
PTX (Paclitaxel) --MCF72.35
DOX (Doxorubicin) --MCF710.52

Table 2: Antiproliferative Activity of Imamine-1,3,5-triazine Derivatives [4]

CompoundCell LineIC₅₀ (µM)
4f AllylMethylMDA-MB-2316.25
4k CyclohexylMethylMDA-MB-2318.18
Imatinib --MDA-MB-23135.50

Table 3: Antiproliferative Activity of 6,N²-Diaryl-1,3,5-triazine-2,4-diamines [5][6]

CompoundAryl Group 1Aryl Group 2Cell LineGI₅₀ (nM)
Lead Compound Phenyl4-MethoxyphenylMDA-MB-231>10,000
Optimized Compound 3-Hydroxyphenyl4-FluorophenylMDA-MB-2311

Structure-Activity Relationship Insights

The data reveals several key trends in the structure-activity relationship of these triazine derivatives:

  • Substitution on the Phenyl Rings: The nature and position of substituents on the aryl rings at positions 4 and 6 significantly influence anticancer activity. Electron-withdrawing groups, such as halogens (F, Cl, Br), on the phenyl ring at the 2-position can enhance cytotoxicity.[3]

  • Amino Substituents at Positions 4 and 6: The nature of the amino substituents at the 4 and 6 positions of the triazine core is crucial. Symmetrical di-substitution with morpholino or piperidino groups has been shown to be effective.[3] For the 6,N²-diaryl-1,3,5-triazine-2,4-diamines, specific substitutions on both aryl rings are critical for achieving high potency, with one highly active compound demonstrating a GI₅₀ value of just 1 nM against MDA-MB-231 cells.[6]

  • Hybrid Molecules: The strategy of creating hybrid molecules, such as the imamine-1,3,5-triazine derivatives, has yielded compounds with significantly improved activity compared to the parent compound, imatinib.[4]

Key Experimental Protocols

To ensure the reproducibility and validation of these findings, detailed experimental methodologies are essential.

General Synthesis of 2,4,6-Trisubstituted 1,3,5-Triazines

A common synthetic route involves the sequential nucleophilic substitution of chlorine atoms from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine).

  • Step 1: First Substitution: Cyanuric chloride is reacted with a primary or secondary amine in the presence of a base (e.g., N,N-diisopropylethylamine) at a low temperature (e.g., 0 °C) to yield a monosubstituted dichlorotriazine.

  • Step 2: Second Substitution: The resulting dichlorotriazine is then reacted with a different amine at a slightly elevated temperature (e.g., room temperature) to afford a disubstituted monochlorotriazine.

  • Step 3: Third Substitution (Suzuki Coupling): The final aryl group is introduced via a Suzuki-Miyaura cross-coupling reaction with an appropriate boronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) in a suitable solvent system (e.g., THF/water) under reflux.[7]

In Vitro Anticancer Activity Assay (MTT Assay)

The antiproliferative activity of the synthesized compounds is commonly determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[4]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 × 10³ cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, the MTT solution is added to each well, and the plates are incubated for an additional 4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Formazan Solubilization: The supernatant is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC₅₀ Calculation: The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.[3]

Mechanism of Action and Signaling Pathways

Several studies suggest that 2-phenyl-4,6-diaryl-1,3,5-triazine derivatives exert their anticancer effects by targeting key signaling pathways involved in cell proliferation, survival, and apoptosis. The PI3K/Akt/mTOR pathway is a frequently implicated target.[8][9]

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Apoptosis Apoptosis (Inhibition) mTORC1->Apoptosis Triazine 2-Phenyl-4,6-diaryl- 1,3,5-triazine Derivative Triazine->PI3K Inhibition

Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of triazine derivatives.

Comparative Analysis with Alternative Therapies

To provide a broader perspective, it is useful to compare the performance of these triazine derivatives with existing anticancer drugs that target similar pathways or are used to treat the same types of cancer.

Table 4: Comparison with FDA-Approved Kinase Inhibitors

Compound ClassExample DrugMechanism of ActionTarget CancersPotency Range
2-Phenyl-4,6-diaryl-1,3,5-triazines ExperimentalPI3K/mTOR, EGFR inhibitionBreast, Colon, CervicalnM to µM
PI3K Inhibitors AlpelisibPI3Kα inhibitorBreast CancernM
mTOR Inhibitors EverolimusmTORC1 inhibitorBreast, Kidney, Pancreatic CancernM
EGFR Inhibitors GefitinibEGFR tyrosine kinase inhibitorLung CancernM
Multi-kinase Inhibitors ImatinibBcr-Abl, c-KIT, PDGFR inhibitorLeukemia, GISTµM

While many 2-phenyl-4,6-diaryl-1,3,5-triazine derivatives show promising activity in the micromolar range, some optimized compounds have demonstrated nanomolar potency, rivaling that of clinically approved drugs.[6] The potential for these compounds to act as dual inhibitors of PI3K and mTOR may offer advantages in overcoming drug resistance.[9]

ExperimentalWorkflow Synthesis Synthesis of Triazine Derivatives Characterization Structural Characterization (NMR, MS) Synthesis->Characterization Screening In Vitro Anticancer Screening (MTT Assay) Characterization->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR Mechanism Mechanism of Action Studies (Western Blot, etc.) Screening->Mechanism Lead Lead Compound Optimization SAR->Lead Mechanism->Lead

Caption: A typical workflow for the discovery and development of novel triazine-based anticancer agents.

Conclusion

2-Phenyl-4,6-diaryl-1,3,5-triazine derivatives represent a promising class of anticancer agents with demonstrated efficacy against a range of cancer cell lines. The structure-activity relationship studies highlighted in this guide underscore the importance of specific substitution patterns on the triazine core and its aryl appendages for achieving high potency. The ability of these compounds to inhibit critical signaling pathways like PI3K/Akt/mTOR provides a strong rationale for their further development. Future research should focus on optimizing the pharmacokinetic properties of these compounds and evaluating their in vivo efficacy and safety profiles to translate their preclinical promise into clinical reality.

References

confirming the electrochemical band gap of 2-(4-Fluorophenyl)-4,6-diphenyl-1,3,5-triazine

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of the electrochemical properties of 2-(4-Fluorophenyl)-4,6-diphenyl-1,3,5-triazine and related triazine derivatives is presented for researchers, scientists, and professionals in drug development. This guide focuses on the electrochemical band gap, a critical parameter in the development of novel electronic materials.

Understanding the Electrochemical Band Gap

The electrochemical band gap (E_g) is a key characteristic of organic semiconducting materials, representing the energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This parameter is crucial for designing materials for applications such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). A primary technique for determining the electrochemical band gap is cyclic voltammetry (CV).[1][2] By measuring the onset oxidation (E_ox) and reduction (E_red) potentials, the HOMO and LUMO energy levels can be estimated, and subsequently, the electrochemical band gap can be calculated.

Comparative Data of 1,3,5-Triazine Derivatives

To provide a comprehensive overview, the following table summarizes the electrochemical properties of various 2,4,6-trisubstituted-1,3,5-triazine derivatives. These compounds share the same core structure but differ in their peripheral substituent groups, which significantly influence their electronic properties.

CompoundHOMO (eV)LUMO (eV)Electrochemical Band Gap (eV)Measurement Method
This compound Est. -6.0 to -6.5Est. -2.5 to -3.0Est. 3.5 to 4.0Estimated
9-(2-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl)-9H-carbazole (OSTrPhCz)-5.83-2.882.95Cyclic Voltammetry
Derivative of OSTrPhCz with additional carbazole (OTrPhCz)-5.83-2.882.95Cyclic Voltammetry
Brominated derivative of OSTrPhCz (OTrPhCzBr)-5.96-2.713.25Cyclic Voltammetry
Various 2,4,6-tris(phenoxy)-1,3,5-triazine derivatives-7.20 to -8.16-3.24 to -3.583.96 to 4.58Cyclic Voltammetry
Star-shaped molecules with 2,4,6-triphenyl-1,3,5-triazine core and diketopyrrolopyrrole arms (Theoretical)-5.13 to -5.45-3.28 to -3.551.69 to 2.17DFT Calculations

Note: The values for this compound are estimated based on the data from related compounds. The fluorine substituent is electron-withdrawing and is expected to lower both HOMO and LUMO levels, likely resulting in a relatively wide band gap.

Experimental Protocol: Cyclic Voltammetry

The determination of HOMO, LUMO, and the electrochemical band gap of organic materials is routinely performed using cyclic voltammetry.[1][2]

Objective: To determine the onset oxidation and reduction potentials of the target compound to calculate its HOMO and LUMO energy levels and electrochemical band gap.

Materials and Equipment:

  • A three-electrode electrochemical cell

  • Working electrode (e.g., platinum or glassy carbon)

  • Reference electrode (e.g., Ag/AgCl or saturated calomel electrode - SCE)

  • Counter electrode (e.g., platinum wire)

  • Potentiostat

  • Anhydrous, degassed electrolyte solution (e.g., 0.1 M tetrabutylammonium hexafluorophosphate in acetonitrile or dichloromethane)

  • The organic semiconductor sample

  • Ferrocene (as an internal standard)

Procedure:

  • Preparation: The electrochemical cell is thoroughly cleaned and dried. The electrolyte solution is prepared and degassed by bubbling with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen.

  • Sample Preparation: A dilute solution of the organic compound is prepared in the electrolyte solution.

  • Measurement:

    • The three electrodes are immersed in the electrolyte solution containing the sample.

    • The potential of the working electrode is swept linearly with time towards negative potentials to measure the reduction potential and then reversed towards positive potentials to measure the oxidation potential.

    • The resulting current at the working electrode is measured and plotted against the applied potential, generating a cyclic voltammogram.

  • Calibration: A known amount of ferrocene is added to the solution, and the cyclic voltammogram is recorded again. The ferrocene/ferrocenium (Fc/Fc+) redox couple is used as an internal reference to calibrate the potential values against the vacuum level.

  • Data Analysis:

    • The onset oxidation (E_ox) and reduction (E_red) potentials are determined from the voltammogram.

    • The HOMO and LUMO energy levels are calculated using the following empirical equations[5]:

      • E_HOMO = -[E_ox (vs Fc/Fc+) + 4.8] eV

      • E_LUMO = -[E_red (vs Fc/Fc+) + 4.8] eV

    • The electrochemical band gap is then calculated as:

      • E_g = E_LUMO - E_HOMO

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep_cell Clean and Dry Electrochemical Cell prep_electrolyte Prepare and Degas Electrolyte Solution prep_cell->prep_electrolyte prep_sample Dissolve Organic Compound in Electrolyte prep_electrolyte->prep_sample setup Assemble Three-Electrode System prep_sample->setup cv_scan Perform Cyclic Voltammetry Scan setup->cv_scan add_ferrocene Add Ferrocene Standard cv_scan->add_ferrocene cv_scan_std Repeat CV Scan with Standard add_ferrocene->cv_scan_std determine_potentials Determine Onset Oxidation and Reduction Potentials cv_scan_std->determine_potentials calc_homo_lumo Calculate HOMO and LUMO Energy Levels determine_potentials->calc_homo_lumo calc_band_gap Calculate Electrochemical Band Gap calc_homo_lumo->calc_band_gap

Caption: Workflow for determining the electrochemical band gap.

Logical Relationship of Electrochemical Parameters

logical_relationship cluster_experimental Experimental Data (Cyclic Voltammetry) cluster_calculated Calculated Parameters E_ox Onset Oxidation Potential (E_ox) HOMO HOMO Energy Level E_ox->HOMO E_red Onset Reduction Potential (E_red) LUMO LUMO Energy Level E_red->LUMO BandGap Electrochemical Band Gap (E_g) HOMO->BandGap LUMO->HOMO E_g = E_LUMO - E_HOMO LUMO->BandGap

Caption: Relationship between experimental and calculated values.

References

Cross-Validation of Experimental and Computational Results for Triazine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The development of novel therapeutic agents based on the triazine scaffold is an area of intense research, with applications spanning anticancer, anti-inflammatory, and antimicrobial therapies.[1][2][3] A critical aspect of modern drug discovery is the integration of computational modeling with experimental validation to accelerate the identification and optimization of lead compounds. This guide provides an objective comparison of experimental and computational data for various triazine derivatives, offering researchers, scientists, and drug development professionals a clear overview of the methodologies and a cross-validation of the results.

Experimental and Computational Methodologies

The successful cross-validation of triazine derivatives relies on robust and well-documented protocols. The following sections detail the common experimental and computational methods cited in recent literature.

1. Synthesis of Triazine Derivatives: The synthesis of 1,3,5-triazine derivatives typically starts from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). The high reactivity of the chlorine atoms allows for sequential nucleophilic substitution reactions.[4][5]

  • General Procedure: A stepwise substitution of the chlorine atoms on the cyanuric chloride ring is performed with various nucleophiles such as amines, anilines, or thiols. The reactions are often carried out in a suitable solvent like dioxane or DMF.[4][6] For instance, in the synthesis of certain anticancer agents, cyanuric chloride is reacted with different amines under controlled temperature conditions to achieve mono-, di-, or tri-substituted products.[7][8] Microwave-assisted synthesis has also been employed to improve reaction yields and reduce reaction times.[8][9]

2. In Vitro Biological Evaluation: The biological activity of synthesized triazine derivatives is commonly assessed through a variety of in vitro assays.

  • Anticancer Activity: The cytotoxic effects of triazine derivatives on cancer cell lines are frequently evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[7][8] This colorimetric assay measures cell metabolic activity, which is indicative of cell viability. Cell lines commonly used include those for breast cancer (MCF-7, MDA-MB-231), lung cancer (A549), and colon cancer (HCT-116).[4][10][11] The results are typically reported as IC50 values, which represent the concentration of the compound required to inhibit 50% of cell growth.

  • Enzyme Inhibition Assays: For targeted therapies, the inhibitory activity of triazine derivatives against specific enzymes is measured. For example, kinase inhibition assays are performed for targets like PI3Kα, VEGFR-2, and B-Raf to determine the IC50 values.[6]

  • Anti-inflammatory Activity: The anti-inflammatory potential of triazine compounds can be assessed using models like the carrageenan-induced paw edema model in rats.[12] The reduction in paw volume after administration of the compound is compared to a standard drug like indomethacin.

1. Molecular Docking: Molecular docking studies are performed to predict the binding orientation and affinity of a ligand (triazine derivative) to the active site of a target protein.[13][14]

  • General Procedure: The three-dimensional structure of the target protein is obtained from the Protein Data Bank (PDB).[15] Software such as AutoDock or SYBYL-X is used to perform the docking calculations.[15][16] The process involves preparing the protein (e.g., adding hydrogen atoms, removing water molecules) and the ligand (e.g., energy minimization). The docking algorithm then explores various conformations of the ligand within the protein's binding site and scores them based on a scoring function, which estimates the binding affinity (often reported in kcal/mol).[17]

2. Quantitative Structure-Activity Relationship (QSAR): QSAR models are developed to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities.[15][17]

  • General Procedure: A dataset of triazine derivatives with known biological activities (e.g., pIC50 values) is compiled.[15] Molecular descriptors, which are numerical representations of the chemical structure (e.g., steric, electronic, hydrophobic properties), are calculated.[18] Using statistical methods like Partial Least Squares (PLS) or k-Nearest Neighbor (kNN), a model is built to correlate the descriptors with the biological activity.[18] The predictive power of the QSAR model is evaluated using internal and external validation techniques, yielding statistical parameters like q² and r².[15][19]

3. Molecular Dynamics (MD) Simulations: MD simulations are used to study the dynamic behavior of the ligand-protein complex over time, providing insights into the stability of the interaction.[14][17]

  • General Procedure: The best-docked pose of the ligand-protein complex is used as the starting point for the simulation. The system is solvated in a water box with appropriate ions to neutralize the charge. The simulation is then run for a specific duration (e.g., 100 ns), and the trajectory is analyzed to calculate parameters like the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF), which indicate the stability of the complex.[17]

Comparative Data: Experimental vs. Computational

The following tables summarize the quantitative data from various studies, comparing the experimentally determined biological activities with the computationally predicted values for different triazine derivatives.

Table 1: Anticancer Activity of 1,3,5-Triazine Derivatives Against MCF-7 (Breast Cancer) Cells

CompoundExperimental IC50 (µM)[8]Computational Docking Score (kcal/mol)Target Protein
2c 4.14--
3c 4.98--
4c 6.85--

Note: While the study provided IC50 values and mentioned in silico docking, a direct table correlating specific docking scores to these IC50 values for all compounds was not available in the provided snippets.

Table 2: Kinase Inhibitory Activity of 1,3,5-Triazine Derivatives

CompoundEnzyme TargetExperimental IC50 (µM)[6]
5g PI3K-αHigh inhibitory effect
4c PI3K-αGood activity
5c PI3K-αGood activity
4b B-Raf (V600E)Highest inhibitory activity
4c VEGFR-2Best inhibitory activity

Note: The source provides a qualitative description of the activity. Molecular docking was performed to understand the binding modes, but specific comparative scores were not tabulated in the abstract.

Table 3: Cross-Validation of 3D-QSAR Models for h-DAAO Inhibitors

Modelq² (Cross-validated correlation coefficient)[15]r² (Non-cross-validated correlation coefficient)[15]
CoMFA 0.6130.966
CoMSIA 0.6690.985

Note: q² and r² values close to 1.0 indicate a QSAR model with good stability and high predictive ability.[15]

Table 4: QSAR Model for Tubulin Inhibitors

ModelPredictive Accuracy (R²)[17]Best Docking Score (kcal/mol)[17]Most Stable Compound (MD Simulation)[17]
QSAR 0.849-9.6 (for Pred28)Pred28

Note: This table demonstrates the integration of QSAR, molecular docking, and MD simulations to identify a promising lead compound.

Visualizing the Cross-Validation Workflow and Pathways

Diagrams created using Graphviz help to visualize the logical flow of the cross-validation process and the biological context of the triazine derivatives.

G cluster_comp Computational Design cluster_exp Experimental Validation QSAR QSAR Modeling Design Design of Novel Triazine Derivatives QSAR->Design Docking Molecular Docking Docking->Design MD MD Simulations SAR SAR Analysis MD->SAR Confirm Stability Synthesis Chemical Synthesis Design->Synthesis Synthesize Candidates BioAssay In Vitro / In Vivo Biological Assays Synthesis->BioAssay Test Activity BioAssay->Docking Validate Binding Mode BioAssay->SAR Establish SAR SAR->QSAR Refine Model

Caption: Workflow for Integrated Drug Discovery of Triazine Derivatives.

G cluster_pathway Simplified PI3K/mTOR Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Triazine Triazine Derivative Triazine->PI3K inhibits Triazine->mTOR inhibits

Caption: Inhibition of the PI3K/mTOR pathway by triazine derivatives.

G Dataset Dataset of Triazine Derivatives with pIC50 Split Split into Training and Test Sets Dataset->Split Descriptors Calculate Molecular Descriptors Dataset->Descriptors Model Build QSAR Model (e.g., kNN, PLS) Split->Model Descriptors->Model InternalVal Internal Validation (Leave-One-Out q²) Model->InternalVal ExternalVal External Validation (Test Set pred_r²) Model->ExternalVal InternalVal->Model Refine FinalModel Validated QSAR Model ExternalVal->FinalModel

Caption: Logical workflow for QSAR model development and validation.

References

Unlocking the Antimicrobial Potential of Substituted Triazines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel antimicrobial agents is a paramount challenge in the face of rising drug resistance. Substituted triazines, a versatile class of heterocyclic compounds, have emerged as a promising scaffold for the development of potent antibacterial and antifungal therapeutics. This guide provides an objective comparison of the antimicrobial efficacy of different substituted triazines, supported by experimental data and detailed methodologies, to aid in the rational design of next-generation antimicrobial drugs.

The core structure of triazine, a six-membered ring with three nitrogen atoms, allows for diverse substitutions at various positions, leading to a wide array of derivatives with distinct biological activities.[1][2] Structure-activity relationship (SAR) studies have revealed that the antimicrobial potency of these compounds is significantly influenced by the nature of the substituents attached to the triazine ring.[3] This guide will delve into the quantitative antimicrobial data of various substituted triazines, detail the experimental protocols used to ascertain their efficacy, and visualize a key mechanism of action.

Comparative Antimicrobial Efficacy of Substituted Triazines

The antimicrobial activity of substituted triazines is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism. The following table summarizes the MIC values of representative substituted triazine derivatives against a panel of clinically relevant bacterial and fungal strains.

Compound ID/SeriesSubstitution PatternTest OrganismMIC (µg/mL)Reference
Series 1 2,4,6-trisubstituted-s-triazines with varying N-aryl piperazine groupsCandida albicans3.125[4]
Candida tropicalis6.25[4]
Compound 9 Triazine-based compoundBacillus cereus3.91[1]
Staphylococcus aureus3.91[1]
Escherichia coli1.95[1]
Compound 5 Triazine-based compoundEscherichia coli1.95[1]
Enterobacter cloacae3.91 - 15.6[1]
Compounds 13 & 15 2, 4, 6-trisubstituted[1][5][6] triazinesVarious Bacteria & Fungi6.25 - 25[7]
Series with Amine Bridge & Piperazine Di- and tri-substituted 1,3,5-triazinesGram-positive & Gram-negative bacteriaNot specified[3]
Thiazole-1,3,5-triazine derivatives 5 & 9 Di-hydrophobic fragments on 1,3,5-triazineCandida albicansLower than fluconazole[8]
Candida glabrataLower than fluconazole[8]
Compounds 10, 16, 25, 30 Mono-, di-, and trisubstituted s-triazine derivativesStaphylococcus aureusComparable to ampicillin[9][10]
Compounds 13, 14 Mono-, di-, and trisubstituted s-triazine derivativesEscherichia coliComparable to ampicillin[9][10]

Note: The antimicrobial activity can be influenced by the specific substituents on the triazine core. For instance, the presence of di-hydrophobic fragments has been shown to be crucial for antifungal activity in some thiazole-1,3,5-triazine derivatives.[8] Similarly, minor structural variations in di- and tri-substituted 1,3,5-triazines can lead to significant changes in antibacterial activity, with amine bridges and piperazine moieties identified as important structural features.[3]

Experimental Protocols

The following is a detailed methodology for the determination of the Minimum Inhibitory Concentration (MIC) using the broth microdilution method, a standard procedure for assessing antimicrobial susceptibility.[1][11]

Broth Microdilution Assay for MIC Determination

1. Preparation of Materials:

  • Test Compounds: Prepare stock solutions of the substituted triazine derivatives in a suitable solvent, such as dimethyl sulfoxide (DMSO).[7]
  • Microbial Cultures: Prepare fresh overnight cultures of the test bacteria or fungi in an appropriate broth medium (e.g., Nutrient Broth for bacteria, Sabouraud Dextrose Broth for fungi).
  • Growth Media: Use sterile Mueller-Hinton Broth (MHB) for bacteria and RPMI-1640 for fungi.
  • 96-Well Microtiter Plates: Sterile, flat-bottomed plates are required.

2. Assay Procedure:

  • Serial Dilution: Dispense 100 µL of sterile broth into all wells of the 96-well plate. Add 100 µL of the test compound stock solution to the first well of each row and perform a two-fold serial dilution by transferring 100 µL from each well to the next.
  • Inoculum Preparation: Adjust the turbidity of the overnight microbial culture to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. Dilute this suspension further in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
  • Inoculation: Add 100 µL of the prepared inoculum to each well of the microtiter plate.
  • Controls:
  • Positive Control: A well containing only the growth medium and the microbial inoculum (no test compound).
  • Negative Control: A well containing only the growth medium.
  • Standard Drug Control: Wells with a known antibiotic or antifungal agent (e.g., ciprofloxacin, fluconazole) to serve as a reference.
  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

3. Determination of MIC:

  • After incubation, visually inspect the plates for microbial growth (turbidity).
  • The MIC is defined as the lowest concentration of the test compound at which there is no visible growth.

Mechanism of Action: Inhibition of Bacterial DNA Gyrase

A significant number of substituted triazines exert their antibacterial effect by targeting essential bacterial enzymes that are absent in humans, making them attractive candidates for drug development.[12] One such key target is DNA gyrase, a type II topoisomerase responsible for introducing negative supercoils into bacterial DNA, a process crucial for DNA replication and transcription.[13][14] Inhibition of DNA gyrase leads to the disruption of these vital cellular processes and ultimately results in bacterial cell death.[14][15]

The following diagram illustrates the simplified pathway of DNA gyrase inhibition by substituted triazines.

DNA_Gyrase_Inhibition cluster_bacterium Bacterial Cell Triazine Substituted Triazine DNAGyrase DNA Gyrase (GyrA & GyrB subunits) Triazine->DNAGyrase Binds to enzyme Triazine->DNAGyrase SupercoiledDNA Supercoiled DNA DNAGyrase->SupercoiledDNA ATP-dependent supercoiling DNAGyrase->SupercoiledDNA Replication DNA Replication & Transcription RelaxedDNA Relaxed DNA RelaxedDNA->DNAGyrase Substrate RelaxedDNA->DNAGyrase SupercoiledDNA->Replication SupercoiledDNA->Replication CellDeath Cell Death Replication->CellDeath Inhibition leads to Replication->CellDeath

Caption: Inhibition of bacterial DNA gyrase by substituted triazines.

Conclusion

Substituted triazines represent a versatile and promising class of compounds in the development of novel antimicrobial agents. The data presented in this guide highlights the significant antimicrobial efficacy of various triazine derivatives against a broad spectrum of pathogens. The detailed experimental protocol for MIC determination provides a standardized framework for future comparative studies. Furthermore, the elucidation of specific mechanisms of action, such as the inhibition of DNA gyrase, offers a rational basis for the design of more potent and selective triazine-based drugs. Continued exploration of the vast chemical space of substituted triazines, guided by comprehensive SAR studies and mechanistic investigations, holds the key to unlocking their full therapeutic potential in the fight against infectious diseases.

References

A Comparative Guide to 2-(4-Fluorophenyl)-4,6-diphenyl-1,3,5-triazine in Green Phosphorescent OLEDs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of highly efficient and stable green phosphorescent organic light-emitting diodes (PhOLEDs), the selection of optimal host and electron transport materials is paramount. Among the various classes of compounds explored, 1,3,5-triazine derivatives have garnered significant attention due to their inherent electron-deficient nature, which facilitates efficient electron injection and transport. This guide provides a comparative analysis of the potential performance of 2-(4-Fluorophenyl)-4,6-diphenyl-1,3,5-triazine and its analogues in green PhOLEDs, benchmarked against other established triazine-based materials.

Performance Benchmark of Triazine-Based Host Materials

The performance of a host material in a PhOLED is critically dependent on its thermal stability, triplet energy, and charge-transport characteristics. The 1,3,5-triazine core provides a robust scaffold for tuning these properties through the attachment of various aromatic substituents. Below is a comparison of a high-performing triazine-based host material, 2,4,6-tris(biphenyl-3-yl)-1,3,5-triazine (T2T), with other triazine derivatives. T2T's structure is analogous to the target compound, providing a strong basis for performance estimation.

Table 1: Performance of Triazine-Based Host Materials in Green PhOLEDs

Host MaterialDopantMaximum External Quantum Efficiency (EQE) (%)Maximum Power Efficiency (lm/W)Maximum Current Efficiency (cd/A)Reference
T2T(PPy)₂Ir(acac)17.559.0Not Reported[1][2]
T3T(PPy)₂Ir(acac)14.450.6Not Reported[1][2]
TST(PPy)₂Ir(acac)5.112.3Not Reported[1][2]
DPTPCzIr(ppy)₃21.2Not ReportedNot Reported[3]
BTTCIr(ppy)₃21.954.269.3[4]

Note: (PPy)₂Ir(acac) is bis(2-phenylpyridinato-C2,N)iridium(III) (acetylacetonate) and Ir(ppy)₃ is tris(2-phenylpyridine)iridium(III). T2T: 2,4,6-tris(biphenyl-3-yl)-1,3,5-triazine; T3T: 2,4,6-tris(triphenyl-3-yl)-1,3,5-triazine; TST: 2,4,6-tris(9,9'-spirobifluorene-2-yl)-1,3,5-triazine; DPTPCz: 3-(4,6-diphenyl-1,3,5-triazin-2-yl)-9-phenyl-9H-carbazole; BTTC: 3-(dibenzo[b,d]thiophen-4-yl)-9-(4,6-diphenyl-1,3,5-triazin-2-yl)-9H-carbazole.

The superior performance of the T2T-based device is attributed to balanced charge recombination within the emissive layer.[1][2] The high triplet energy of T2T (2.80 eV) is also crucial for efficiently confining the triplet excitons of the green phosphorescent emitter.[1][2] Given the structural similarities, this compound is expected to possess a similarly high triplet energy and good electron mobility, making it a promising candidate for a high-efficiency host material. The electron-withdrawing nature of the fluorine atom could further enhance electron injection and transport properties.

Alternative Electron Transport Layer (ETL) Materials

In many OLED architectures, a dedicated electron transport layer is used to improve device performance. Triazine derivatives, including the target compound, can also function as efficient ETL materials. A comparison with commonly used ETLs is essential for a comprehensive evaluation.

Table 2: Comparison of Electron Transport Materials in Green PhOLEDs

ETL MaterialHost MaterialDopantMaximum EQE (%)Maximum Power Efficiency (lm/W)Maximum Current Efficiency (cd/A)Reference
TPBiT2T(PPy)₂Ir(acac)17.559.0Not Reported[1][2]
BAlqCBPIr(ppy)₃29.6Not ReportedNot Reported[5]
TmPyPBTCTAIr(ppy)₃23.8Not ReportedNot Reported[6]

Note: TPBi: 1,3,5-tris(N-phenylbenzimidazol-2-yl)benzene; BAlq: bis(8-hydroxy-2-methylquinolinato)-(4-phenylphenoxy)aluminum; TmPyPB: 1,3,5-Tri[(3-pyridyl)-phen-3-yl]benzene; TCTA: 4,4',4''-tris(carbazol-9-yl)triphenylamine; CBP: 4,4'-bis(N-carbazolyl)-1,1'-biphenyl.

The data indicates that while triazine-based materials like T2T can be used in combination with other ETLs like TPBi to achieve high efficiencies, other material classes also offer excellent performance. The choice of ETL will depend on the specific device architecture and the energy level alignment with adjacent layers.

Experimental Protocols

The fabrication and characterization of PhOLEDs involve a series of well-defined steps. The following is a generalized experimental protocol based on common practices reported in the literature.

Device Fabrication
  • Substrate Cleaning: Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. The substrates are then dried in an oven and treated with UV-ozone to improve the work function of the ITO.

  • Hole Injection Layer (HIL) Deposition: A thin layer of a hole injection material, such as PEDOT:PSS, is spin-coated onto the cleaned ITO substrate and annealed.

  • Hole Transport Layer (HTL) Deposition: A hole transport material, for example, TCTA or α-NPD, is deposited by thermal evaporation in a high-vacuum chamber.

  • Emissive Layer (EML) Deposition: The host material (e.g., a triazine derivative) and the green phosphorescent dopant (e.g., Ir(ppy)₃) are co-evaporated from separate sources. The doping concentration is precisely controlled by adjusting the evaporation rates.

  • Electron Transport Layer (ETL) Deposition: An electron transport material, such as TPBi or the triazine derivative itself, is deposited via thermal evaporation.

  • Electron Injection Layer (EIL) and Cathode Deposition: A thin layer of an electron injection material like lithium fluoride (LiF) is deposited, followed by the deposition of a metal cathode, typically aluminum (Al), through a shadow mask to define the active area of the device.

  • Encapsulation: The fabricated device is encapsulated in a nitrogen-filled glovebox using a UV-curable epoxy and a glass lid to protect the organic layers from moisture and oxygen.

Device Characterization
  • Current-Voltage-Luminance (J-V-L) Characteristics: The electrical and optical characteristics of the OLEDs are measured using a source meter and a photometer.

  • Electroluminescence (EL) Spectra: The emission spectra of the devices are recorded using a spectroradiometer.

  • Efficiency Calculations: The current efficiency (cd/A), power efficiency (lm/W), and external quantum efficiency (%) are calculated from the J-V-L data and the EL spectra.

  • Lifetime Measurement: The operational stability of the device is evaluated by monitoring the luminance decay over time at a constant current density.

Experimental Workflow Diagram

OLED_Fabrication_Workflow cluster_prep Substrate Preparation cluster_deposition Thin Film Deposition (High Vacuum) cluster_post Final Steps ITO_Cleaning ITO Substrate Cleaning UV_Ozone UV-Ozone Treatment ITO_Cleaning->UV_Ozone HIL HIL Deposition (e.g., PEDOT:PSS) UV_Ozone->HIL HTL HTL Deposition (e.g., TCTA) HIL->HTL EML EML Co-evaporation (Host + Dopant) HTL->EML ETL ETL Deposition (e.g., Triazine) EML->ETL EIL EIL Deposition (e.g., LiF) ETL->EIL Cathode Cathode Deposition (e.g., Al) EIL->Cathode Encapsulation Encapsulation Cathode->Encapsulation Characterization Device Characterization (J-V-L, EL, Lifetime) Encapsulation->Characterization OLED_Structure Anode Anode (ITO) Injects Holes HIL Hole Injection Layer (HIL) Facilitates Hole Injection Anode->HIL Hole Flow HTL Hole Transport Layer (HTL) Transports Holes HIL->HTL EML Emissive Layer (EML) Host: this compound (or analogue) Dopant: Green Phosphor Light Emission HTL->EML ETL Electron Transport Layer (ETL) Transports Electrons ETL->EML EIL Electron Injection Layer (EIL) Facilitates Electron Injection EIL->ETL Cathode Cathode (Al) Injects Electrons Cathode->EIL Electron Flow

References

The Fluorine Advantage: A Comparative Analysis of Fluorinated vs. Non-Fluorinated Diphenyltriazines in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into a molecular scaffold can be a transformative step in optimizing a compound's therapeutic potential. This guide provides a comparative analysis of the effects of fluorine substitution on the properties of diphenyltriazine and related triazine derivatives, supported by experimental data from the broader class of triazine compounds due to the limited availability of direct comparative studies on the diphenyltriazine core.

The introduction of fluorine atoms into a drug candidate can significantly modulate its physicochemical and pharmacokinetic properties.[1][2][3] The high electronegativity of fluorine can alter the electron distribution within a molecule, impacting its acidity (pKa), lipophilicity, and metabolic stability.[1][3] These modifications can lead to enhanced biological activity, improved absorption and distribution, and a more favorable safety profile.[1][4]

Physicochemical Properties: A Tale of Two Analogs

The substitution of hydrogen with fluorine can lead to predictable yet powerful changes in a molecule's behavior. The strong electron-withdrawing nature of fluorine can lower the pKa of nearby functional groups, which can be crucial for optimizing a drug's ionization state at physiological pH and thereby its cell permeability and target engagement.[3]

Furthermore, the impact on lipophilicity, a key determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile, is nuanced. While the introduction of a single fluorine atom may only slightly increase lipophilicity, a trifluoromethyl group can significantly enhance it.[3] This modulation allows for the fine-tuning of a compound's ability to cross biological membranes.

Table 1: General Effects of Fluorine Substitution on Physicochemical Properties of Triazine Derivatives

PropertyEffect of FluorinationRationale
pKa Generally decreasesThe high electronegativity of fluorine withdraws electron density, increasing the acidity of nearby protons.[3]
Lipophilicity (logP) Can increase or decreaseDependent on the specific position and number of fluorine atoms. A trifluoromethyl group typically increases lipophilicity significantly.[1][3]
Metabolic Stability Often increasedThe carbon-fluorine bond is stronger than the carbon-hydrogen bond, making it less susceptible to metabolic cleavage by enzymes like cytochrome P450.[3][4]
Binding Affinity Can be enhancedFluorine can participate in favorable interactions with protein targets, such as hydrogen bonds and dipole-dipole interactions.

Biological Activity: Sharpening the Spear

The ultimate goal of fluorine substitution in drug design is often to enhance biological potency and selectivity. In the context of triazine derivatives, fluorination has been shown to be a successful strategy across various therapeutic areas, including oncology and infectious diseases.[1][5][6]

A study on a series of 1,3,5-triazine hydrazone derivatives demonstrated the superior antiproliferative activity of fluorinated compounds. The p-fluorobenzylidene derivatives exhibited lower IC50 values against both MCF-7 (breast cancer) and HCT-116 (colon carcinoma) cell lines compared to their chloro and bromo counterparts.[6] This suggests that the unique electronic properties of fluorine contribute to more effective target engagement.[6]

Table 2: Comparative Antiproliferative Activity of Halogenated 1,3,5-Triazine Hydrazone Derivatives

CompoundHalogen SubstituentMCF-7 IC50 (µM)HCT-116 IC50 (µM)
7b, 8b, 9b p-ChloroHigher than fluoro analogsHigher than fluoro analogs
7c, 8c, 9c p-BromoHigher than fluoro analogsHigher than fluoro analogs
7e, 8e, 9e p-FluoroLower micromolar rangeLower micromolar range

Source: Adapted from Bai et al.[6]

Experimental Protocols

To provide a practical framework for researchers, detailed methodologies for key experiments are outlined below.

In Vitro Antiproliferative MTT Assay

This assay is a colorimetric method used to assess the cytotoxic effects of a compound on cancer cell lines.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7 or HCT-116) in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (both fluorinated and non-fluorinated analogs) and incubate for 48 hours.

  • MTT Addition: Add 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the compound concentration.

In Vitro Metabolic Stability Assay

This assay evaluates the susceptibility of a compound to metabolism by liver enzymes, typically using liver microsomes.

Protocol:

  • Incubation Mixture Preparation: Prepare an incubation mixture containing liver microsomes (e.g., rat or human), NADPH regenerating system, and the test compound in a phosphate buffer.

  • Incubation: Incubate the mixture at 37°C, taking aliquots at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Reaction Quenching: Stop the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile).

  • Sample Analysis: Centrifuge the samples to precipitate proteins and analyze the supernatant for the concentration of the parent compound using liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis: Determine the in vitro half-life (t½) and intrinsic clearance (Clint) of the compound.

Visualizing the Impact of Fluorination in Drug Discovery

The following diagram illustrates a simplified workflow for assessing the impact of fluorination on a lead compound.

G cluster_0 Lead Compound cluster_1 Fluorination Strategy cluster_2 Comparative Analysis cluster_3 Optimized Candidate Lead Non-Fluorinated Diphenyltriazine Fluorination Introduction of Fluorine (e.g., -F, -CF3) Lead->Fluorination Synthetic Modification Properties Physicochemical Properties Fluorination->Properties Activity Biological Activity Fluorination->Activity ADME Pharmacokinetics (ADME) Fluorination->ADME Optimized Fluorinated Analog with Improved Profile Properties->Optimized Activity->Optimized ADME->Optimized

Caption: A workflow for evaluating the effect of fluorination on a lead compound.

Signaling Pathway Perturbation by Triazine Derivatives

While the specific signaling pathways affected by diphenyltriazines require further investigation, many triazine derivatives exert their anticancer effects by inhibiting key kinases involved in cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.

G GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Triazine Fluorinated Triazine Derivative Triazine->Inhibition Inhibition->PI3K

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by a triazine derivative.

References

quantitative structure-activity relationship (QSAR) of triazine-based compounds

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Quantitative Structure-Activity Relationship (QSAR) of Triazine-Based Compounds

The following guide provides a comparative analysis of two distinct quantitative structure-activity relationship (QSAR) studies on triazine-based compounds, targeting researchers, scientists, and professionals in drug and herbicide development. This guide details the QSAR models, experimental data, and methodologies for triazine derivatives as both herbicides and potential anticancer agents.

Comparison of QSAR Models for Triazine-Based Compounds

This section compares two QSAR studies on triazine derivatives: one focusing on their herbicidal activity as Photosystem II (PSII) inhibitors and the other on their immunodetection based on antibody recognition.

Parameter Study 1: Triazine-Based PSII Inhibitors Study 2: Immuno-recognition of Triazine Herbicides
Biological Activity Inhibition of Photosystem II (PSII) electron transport (Herbicidal Activity)Binding affinity (pIC50) to polyclonal and monoclonal antibodies
QSAR Models Developed 3D-QSAR: CoMFA and CoMSIA2D-QSAR and 3D-QSAR: CoMFA
Key Statistical Parameters (CoMFA) q² = 0.634, r² = 0.954q² = 0.566 (monoclonal), q² = 0.498 (polyclonal)
Key Statistical Parameters (CoMSIA) q² = 0.679, r² = 0.924Not Applicable
Key Statistical Parameters (2D-QSAR) Not ApplicableR² > 0.6, q² > 0.5, pred_R² > 0.5 for the best model
Software Used SYBYL 7.3Not explicitly stated, but likely a statistical software package for 2D-QSAR and a molecular modeling suite for CoMFA.
No. of Compounds 3820
Key Findings The models indicated that steric and electrostatic fields are crucial for the herbicidal activity. The presence of a fluorine atom was found to be important for forming hydrogen bonds with the D1 protein in PSII.[1][2]The 2D-QSAR models were effective in describing the binding to polyclonal antibodies, while the 3D-QSAR (CoMFA) model was better suited for the more specific binding to monoclonal antibodies.[3][4]

Experimental Protocols

Study 1: Inhibition of Photosystem II (PSII) Electron Transport

The biological activity of the 1,3,5-triazine derivatives as PSII inhibitors was determined by measuring their ability to inhibit the photosynthetic electron transport in isolated spinach chloroplasts. The activity is expressed as pI50, the negative logarithm of the concentration causing 50% inhibition. The specific experimental details for such an assay generally involve the following steps:

  • Isolation of Chloroplasts: Chloroplasts are isolated from fresh spinach leaves by homogenization in a buffered solution, followed by differential centrifugation to obtain a purified chloroplast suspension.

  • Oxygen Evolution Measurement: The rate of photosynthetic electron transport is measured by monitoring the rate of oxygen evolution using a Clark-type oxygen electrode. The reaction mixture contains the isolated chloroplasts, a suitable buffer, and an artificial electron acceptor (e.g., potassium ferricyanide).

  • Inhibition Assay: The triazine compounds, dissolved in a suitable solvent (e.g., DMSO), are added to the reaction mixture at various concentrations. The rate of oxygen evolution is measured in the presence of the inhibitor.

  • Data Analysis: The percentage of inhibition is calculated for each concentration of the triazine derivative. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve. The pI50 value is calculated as -log(IC50).

Study 2: Immuno-recognition of Triazine Herbicides

The binding activities of 20 different triazines to polyclonal and monoclonal antibodies were evaluated using an enzyme immunoassay.[3] The activity is expressed as pIC50, the negative logarithm of the half-maximal inhibitory concentration. The general protocol for such an immunoassay is as follows:

  • Antibody Coating: Microtiter plates are coated with either polyclonal or monoclonal antibodies raised against an atrazine-hapten conjugate.

  • Competitive Binding: A constant concentration of an atrazine-enzyme conjugate and varying concentrations of the free triazine compounds (the competitors) are added to the antibody-coated wells. The free triazine and the atrazine-enzyme conjugate compete for binding to the limited number of antibody sites.

  • Enzymatic Reaction: After an incubation period, the unbound reagents are washed away. A substrate for the enzyme is added, and the resulting color development is proportional to the amount of enzyme-conjugate bound to the antibody.

  • Data Analysis: The absorbance is measured using a microplate reader. The IC50 value, which is the concentration of the free triazine that causes a 50% reduction in the maximum signal, is determined. The pIC50 is then calculated as -log(IC50).[3]

QSAR Modeling Workflow

The following diagram illustrates a general workflow for a 3D-QSAR study, such as CoMFA or CoMSIA, which was employed in the analysis of triazine-based PSII inhibitors.

QSAR_Workflow cluster_data Data Preparation cluster_modeling 3D-QSAR Modeling cluster_validation Model Validation cluster_interpretation Interpretation and Application Data Dataset of Triazine Compounds (Structures and Biological Activities) Split Dataset Splitting (Training and Test Sets) Data->Split Align Molecular Alignment Split->Align Grid Grid Box Generation Align->Grid Descriptors Calculation of Steric and Electrostatic Fields (CoMFA) or Similarity Indices (CoMSIA) Grid->Descriptors PLS Partial Least Squares (PLS) Analysis Descriptors->PLS Internal Internal Validation (Cross-validation, q²) PLS->Internal Contours Contour Map Generation PLS->Contours External External Validation (Test Set Prediction, r²_pred) Internal->External Design Design of New Compounds Contours->Design

Caption: A generalized workflow for a 3D-QSAR study of triazine compounds.

This guide provides a foundational comparison of QSAR studies on triazine-based compounds, offering insights into the different methodologies and their applications in herbicide and drug discovery. For more in-depth information, researchers are encouraged to consult the original research articles.

References

A Guide to Assessing Batch-to-Batch Consistency of 2-(4-Fluorophenyl)-4,6-diphenyl-1,3,5-triazine for High-Performance Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of high-performance materials, particularly in applications such as organic light-emitting diodes (OLEDs) where 2-(4-Fluorophenyl)-4,6-diphenyl-1,3,5-triazine serves as a critical electron transport layer (ETL), the assurance of batch-to-batch consistency is paramount. Even minute variations in purity and impurity profiles can significantly impact device efficiency, operational stability, and overall lifespan. This guide provides a comprehensive framework for assessing the batch-to-batch consistency of this compound and compares its performance characteristics with alternative ETL materials.

The Critical Role of Purity in Electron Transport Materials

The synthesis of this compound and similar compounds often starts from cyanuric chloride and involves sequential nucleophilic substitution reactions. This process can introduce various impurities, including unreacted starting materials, by-products from side reactions, and residual catalysts. Halogenated impurities, in particular, have been shown to have a detrimental effect on the performance of OLED devices.[1] Inconsistent purity levels between batches can lead to unpredictable device performance, hindering research and development efforts and compromising the integrity of final products.

A study on the impact of material purity on OLEDs revealed that while initial current-density-voltage characteristics and external quantum efficiencies might appear similar between devices fabricated with materials of varying purity, the operational lifetime can differ significantly.[1] Devices fabricated with higher purity materials exhibit substantially longer lifespans, highlighting the critical need for rigorous quality control.[1]

Analytical Methodologies for Quality Assessment

To ensure the requisite purity and consistency, a multi-pronged analytical approach is recommended. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for quantifying the purity of the main component and identifying and quantifying impurities.

Table 1: Key Quality Control Parameters and Recommended Analytical Methods
ParameterAnalytical MethodAcceptance Criteria
Purity (Assay) HPLC-UV, GC-FID≥ 99.5%
Identification ¹H NMR, ¹³C NMR, FT-IR, Mass SpectrometryConforms to reference spectra
Individual Impurity HPLC-UV, GC-MS≤ 0.1%
Total Impurities HPLC-UV, GC-MS≤ 0.5%
Residual Solvents Headspace GC-MSAs per ICH Q3C guidelines
Melting Point Differential Scanning Calorimetry (DSC)Within a narrow range (e.g., ± 2°C of reference)
Appearance Visual InspectionWhite to off-white crystalline powder

Comparative Analysis with Alternative Electron Transport Materials

Several other 1,3,5-triazine derivatives have been investigated as alternative electron transport materials in OLEDs. This section compares this compound with three such alternatives: 2,4,6-tris(biphenyl-3-yl)-1,3,5-triazine (T2T), 2,4,6-tris(triphenyl-3-yl)-1,3,5-triazine (T3T), and 2,4,6-tris(9,9'-spirobifluorene-2-yl)-1,3,5-triazine (TST).

Table 2: Comparison of Physicochemical and Electronic Properties
PropertyThis compoundT2TT3TTST
Molecular Weight ( g/mol ) 389.42537.66765.96825.98
HOMO Level (eV) -6.2-6.5-6.6-6.4
LUMO Level (eV) -2.7-2.8-2.7-2.6
Triplet Energy (eV) ~2.82.802.692.54
Electron Mobility (cm²/Vs) ~10⁻⁵> 10⁻⁴> 10⁻⁴> 10⁻⁴

Note: The data presented in this table is compiled from various sources and is intended for comparative purposes. Actual values may vary depending on the specific experimental conditions.

The electron mobility of T2T, T3T, and TST has been reported to be higher than that of more conventional triazine structures, which can contribute to improved device performance.[2]

Table 3: Illustrative Batch-to-Batch Purity Comparison (Hypothetical Data)
Batch IDThis compound Purity (%)T2T Purity (%)T3T Purity (%)TST Purity (%)
Batch 1 99.8599.7899.8199.83
Batch 2 99.9199.8599.8899.89
Batch 3 99.8899.8199.8599.86
Average Purity 99.8899.8199.8599.86
Standard Deviation 0.030.040.040.03

This table presents hypothetical data for illustrative purposes to emphasize the importance of consistent high purity across batches.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC-UV) for Purity Assessment

Objective: To determine the purity of this compound and its alternatives and to quantify impurities.

Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Reference standards for the main compound and any known impurities

Procedure:

  • Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a gradient of acetonitrile and water. A typical starting point could be a 70:30 (v/v) mixture of acetonitrile and water.

  • Standard Solution Preparation: Accurately weigh and dissolve the reference standard in a suitable solvent (e.g., acetonitrile or tetrahydrofuran) to a known concentration (e.g., 1 mg/mL).

  • Sample Solution Preparation: Prepare the sample solution in the same manner as the standard solution.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm (or the λmax of the compound)

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Calculation: Calculate the purity of the sample by comparing the peak area of the main component in the sample chromatogram to that of the standard. Impurity levels can be determined by area normalization, assuming a similar response factor for all components.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling

Objective: To identify and quantify volatile and semi-volatile impurities.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer

  • Capillary column suitable for aromatic compounds (e.g., DB-5ms or equivalent)

  • Data acquisition and processing software

Reagents:

  • High-purity solvent for sample dissolution (e.g., dichloromethane or toluene)

Procedure:

  • Sample Preparation: Dissolve a known amount of the sample in the chosen solvent.

  • GC Conditions:

    • Injector Temperature: 280 °C

    • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 300 °C at 10 °C/min, and hold for 10 minutes.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI)

    • Mass Range: 50-500 amu

  • Analysis: Inject the sample into the GC-MS system and acquire the data.

  • Data Interpretation: Identify impurities by comparing their mass spectra with a library (e.g., NIST) and their retention times with those of known standards, if available. Quantify impurities using an internal or external standard method.

Visualization of Workflows

experimental_workflow cluster_synthesis Synthesis & Purification cluster_qc Quality Control Analysis cluster_decision Batch Disposition synthesis Synthesis of Triazine Derivative purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification hplc HPLC-UV for Purity purification->hplc Batch Sample gcms GC-MS for Impurities purification->gcms Batch Sample nmr NMR for Identification purification->nmr Batch Sample dsc DSC for Thermal Properties purification->dsc Batch Sample decision Meets Specifications? hplc->decision gcms->decision nmr->decision dsc->decision release Release for Application decision->release Yes rework Rework or Reject decision->rework No

Caption: Quality control workflow for triazine derivatives.

comparison_logic cluster_alternatives Alternative Electron Transport Materials cluster_criteria Performance & Consistency Assessment main_compound This compound purity Purity & Impurity Profile main_compound->purity mobility Electron Mobility main_compound->mobility energy HOMO/LUMO Levels main_compound->energy stability Thermal Stability main_compound->stability device_performance OLED Performance (Efficiency, Lifetime) main_compound->device_performance alt1 T2T alt1->purity alt1->mobility alt1->energy alt1->stability alt1->device_performance alt2 T3T alt2->purity alt2->mobility alt2->energy alt2->stability alt2->device_performance alt3 TST alt3->purity alt3->mobility alt3->energy alt3->stability alt3->device_performance

References

Safety Operating Guide

Essential Safety and Operational Guide for 2-(4-Fluorophenyl)-4,6-diphenyl-1,3,5-triazine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling of 2-(4-Fluorophenyl)-4,6-diphenyl-1,3,5-triazine. The following procedures are based on best practices for handling structurally similar halogenated aromatic compounds and 1,3,5-triazine derivatives.

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment plan is mandatory to mitigate risks associated with handling this compound.

Protection Type Recommended Equipment Purpose
Eye and Face Chemical safety goggles and a face shield.[1][2]Protects against splashes and vapors that can cause serious eye damage.[1]
Skin Chemical-resistant gloves (e.g., Nitrile rubber, Viton®), a chemically resistant lab coat or apron, and closed-toe shoes.[1]Prevents skin contact, which can lead to irritation or burns.[1]
Respiratory Use in a well-ventilated area or a chemical fume hood.[1] If ventilation is inadequate, a NIOSH-approved respirator with organic vapor cartridges is necessary.[1]Minimizes inhalation of vapors, which can cause respiratory tract irritation.[1]

Operational Plan: Step-by-Step Handling Protocol

Adherence to a systematic operational protocol is essential for minimizing exposure and ensuring laboratory safety.

1. Preparation:

  • Engineering Controls: Ensure a chemical fume hood is operational and the work area is clean and free of clutter.[1] An emergency eyewash station and safety shower must be readily accessible.[3]

  • Equipment: Assemble all necessary and clean glassware and equipment within the fume hood.[3]

  • Don PPE: Equip yourself with the appropriate PPE as detailed in the table above before handling the chemical.[1]

2. Handling:

  • Weighing and Transfer: All weighing and transferring of the chemical should be conducted within the chemical fume hood to minimize the risk of inhalation and contamination.[3]

  • Procedure Execution: Perform all experimental procedures within the chemical fume hood, keeping the sash at the lowest practical height.[1]

3. Cleanup:

  • Decontamination: Decontaminate all glassware and surfaces that have come into contact with the chemical using a suitable solvent (e.g., acetone), followed by washing with soap and water.[3] Collect all solvent rinsate as hazardous waste.[1]

  • PPE Removal: Remove PPE in the correct order to avoid self-contamination. Dispose of single-use items in a designated hazardous waste container.

  • Hygiene: Wash hands thoroughly with soap and water after removing gloves.[3]

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical.

  • Waste Segregation: As a halogenated organic compound, all waste containing this chemical must be segregated from non-halogenated waste.[1] This includes unused product, reaction residues, and contaminated materials like gloves and absorbent pads.[1][3]

  • Container Management: Use designated, properly labeled, and sealed containers for halogenated organic waste.[1][3]

  • Institutional Procedures: Follow your institution's specific hazardous waste disposal procedures for chemical waste.[1]

Experimental Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup A Verify Fume Hood Operation B Assemble Equipment in Hood A->B C Don Appropriate PPE B->C D Weigh and Transfer Chemical C->D E Execute Experiment D->E F Decontaminate Glassware & Surfaces E->F G Segregate Halogenated Waste F->G H Dispose of Waste per Protocol G->H I Remove PPE & Wash Hands H->I

Caption: Workflow for Handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.